molecular formula C10H13NO2 B2520648 H-DL-Phe(4-Me)-OH CAS No. 1991-87-3; 4599-47-7; 49759-61-7

H-DL-Phe(4-Me)-OH

货号: B2520648
CAS 编号: 1991-87-3; 4599-47-7; 49759-61-7
分子量: 179.219
InChI 键: DQLHSFUMICQIMB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

H-DL-Phe(4-Me)-OH is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.219. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-amino-3-(4-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLHSFUMICQIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4599-47-7
Record name 2-Amino-3-p-tolyl-propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

H-DL-Phe(4-Me)-OH: A Technical Overview of its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Phe(4-Me)-OH, also known as 4-Methyl-DL-phenylalanine, is a non-proteinogenic amino acid derivative of phenylalanine. Its structure is characterized by a methyl group substitution at the para-position of the phenyl ring. This modification imparts unique steric and hydrophobic properties, making it a valuable building block in peptide synthesis and a compound of interest in medicinal chemistry and drug development. Its incorporation into peptides can influence their conformation, stability, and biological activity. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized in the table below. These identifiers and descriptors are crucial for its unambiguous identification and characterization in a research and development setting.

PropertyValue
IUPAC Name 2-amino-3-(4-methylphenyl)propanoic acid
Synonyms 4-Methyl-DL-phenylalanine, DL-p-Methylphenylalanine
CAS Number 4599-47-7[1]
Molecular Formula C₁₀H₁₃NO₂[2]
Molecular Weight 179.22 g/mol [1]
Appearance White powder
Solubility Soluble in water[2]
InChI InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)
SMILES CC1=CC=C(C=C1)CC(C(=O)O)N

Experimental Protocols

The characterization of this compound relies on standard analytical techniques employed for amino acids and their derivatives. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound, providing detailed information about the chemical environment of its protons and carbon atoms.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent depends on the desired information and the solubility of the compound. For resolving exchangeable protons (e.g., -NH₂ and -COOH), a non-protic solvent like DMSO-d₆ is preferred.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are generally required.

  • Data Processing and Analysis: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the specific protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies.

Methodology:

  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample (approx. 1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, for attenuated total reflectance (ATR) IR spectroscopy, a small amount of the solid sample can be placed directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the O-H stretch of the carboxylic acid, the N-H stretch of the amine, the C=O stretch of the carboxyl group, and the aromatic C-H and C=C stretches of the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound and for studying its fragmentation patterns.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol (B129727) or a mixture of water and acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Ionization: Introduce the sample solution into the ion source to generate gas-phase ions. In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: Detect the ions and generate a mass spectrum. The spectrum will show a peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻), which confirms the molecular weight of the compound. Fragmentation patterns, obtained through tandem mass spectrometry (MS/MS), can provide further structural information.

Biological Role and Applications

This compound serves as a modified amino acid in various research and development applications. As a derivative of phenylalanine, it can be used to probe biological systems and to synthesize novel peptides with tailored properties.

  • Peptide Synthesis: The incorporation of 4-methylphenylalanine into peptide sequences can enhance their hydrophobicity and steric bulk compared to natural phenylalanine. This can lead to peptides with increased stability against enzymatic degradation, improved receptor binding affinity, and altered pharmacological profiles.[3]

  • Drug Discovery: In medicinal chemistry, this compound can be used as a building block for the synthesis of small molecule drugs. The methyl group can act as a structural probe to explore the binding pockets of target proteins and to optimize lead compounds.[3][4]

  • Neuroscience Research: Phenylalanine derivatives are precursors to neurotransmitters. While the specific role of 4-methylphenylalanine is an area of ongoing research, it is studied for its potential interactions with neurotransmitter systems and its effects on brain function.[3][5]

Visualizations

The following diagrams illustrate the chemical structure and a conceptual workflow for the analysis of this compound.

Caption: Chemical structure of this compound.

ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis cluster_application Application Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Peptide_Synthesis Peptide Synthesis NMR->Peptide_Synthesis MS->Peptide_Synthesis Biological_Assay Biological Activity Screening Peptide_Synthesis->Biological_Assay

Caption: Experimental workflow for this compound.

References

A Technical Guide to the Physical Characteristics of 4-Methyl-DL-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known physical characteristics of 4-methyl-DL-phenylalanine, a synthetic amino acid of interest in various research and development applications. Due to the limited availability of data for the racemic mixture, this guide also includes information on its constituent enantiomers, 4-methyl-L-phenylalanine and 4-methyl-D-phenylalanine, to provide a comprehensive understanding.

Core Physical and Chemical Properties

4-Methyl-DL-phenylalanine is a non-proteinogenic amino acid, structurally similar to the essential amino acid phenylalanine, with the addition of a methyl group at the para position of the phenyl ring. This modification influences its steric and electronic properties, which can, in turn, affect its biological activity and physical behavior.

Data Presentation
Property4-Methyl-L-phenylalanine4-Methyl-D-phenylalanine4-Methyl-DL-phenylalanine
Molecular Formula C₁₀H₁₃NO₂C₁₀H₁₃NO₂C₁₀H₁₃NO₂
Molecular Weight 179.23 g/mol [1]179.22 g/mol [2]179.22 g/mol
Appearance White to off-white powder[1]Data not availableData not available
Melting Point 243 - 250 °C[1]Data not availableData not available
Solubility Data not availableData not availableData not available
Optical Rotation [α]D²⁰ = -10 ± 10° (c=1 in 1N HCl)[1]Data not available0° (racemic mixture)

Experimental Protocols

This section outlines the general methodologies for determining the key physical characteristics of amino acids like 4-methyl-DL-phenylalanine.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Principle: The sample is heated at a controlled rate, and the temperature range over which it transitions from a solid to a liquid is observed.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes

  • Mortar and pestle

  • Spatula

Procedure:

  • A small amount of the crystalline 4-methyl-DL-phenylalanine is finely ground using a mortar and pestle.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a rapid rate initially to determine an approximate melting range.

  • The apparatus is allowed to cool.

  • A second sample is prepared and heated at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

  • The temperature at which the entire sample becomes liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.

Diagram of Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Grind Grind Sample Pack Pack Capillary Tube Grind->Pack Place Place in Apparatus Pack->Place Heat_Rapid Rapid Heating (Approx. MP) Place->Heat_Rapid Cool Cool Down Heat_Rapid->Cool Heat_Slow Slow Heating (Precise MP) Cool->Heat_Slow Record Record Melting Range Heat_Slow->Record

Caption: Workflow for determining the melting point of a solid sample.

Solubility Assessment

Principle: The solubility of a compound in various solvents provides insight into its polarity and potential applications in different formulations.

Apparatus:

  • Test tubes and rack

  • Vortex mixer

  • Analytical balance

  • Spatula

  • Various solvents (e.g., water, ethanol, DMSO, acetone)

Procedure:

  • A known mass (e.g., 1 mg) of 4-methyl-DL-phenylalanine is added to a test tube.

  • A known volume (e.g., 1 mL) of a solvent is added to the test tube.

  • The mixture is agitated using a vortex mixer for a set period (e.g., 1-2 minutes).

  • The sample is visually inspected for the presence of undissolved solid.

  • If the solid dissolves completely, the compound is considered soluble under these conditions. If not, it is considered sparingly soluble or insoluble.

  • The process is repeated with different solvents to create a solubility profile.

Spectroscopic Analysis

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are commonly used.

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvents (e.g., D₂O, DMSO-d₆)

Procedure:

  • A small amount of 4-methyl-DL-phenylalanine is dissolved in a suitable deuterated solvent in an NMR tube.

  • The NMR tube is placed in the spectrometer.

  • ¹H and ¹³C NMR spectra are acquired according to standard instrument protocols.

  • The resulting spectra are processed and analyzed to identify chemical shifts, coupling constants, and integration values, which are then correlated to the molecular structure.

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This provides a characteristic "fingerprint" of the compound.

Apparatus:

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Sample holder (e.g., KBr pellet press or ATR crystal)

Procedure:

  • For a solid sample, a KBr pellet can be prepared by mixing a small amount of 4-methyl-DL-phenylalanine with dry potassium bromide and pressing it into a transparent disk.

  • Alternatively, for an Attenuated Total Reflectance (ATR) measurement, a small amount of the solid is placed directly on the ATR crystal.

  • The sample is placed in the spectrometer, and the IR spectrum is recorded.

  • The positions and intensities of the absorption bands are analyzed to identify functional groups present in the molecule.

Principle: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

Apparatus:

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

  • A dilute solution of 4-methyl-DL-phenylalanine is prepared in a suitable solvent.

  • The solution is introduced into the mass spectrometer.

  • The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio.

  • The mass spectrum is recorded, showing the molecular ion peak and any fragmentation patterns, which can be used to confirm the molecular weight and structural features.

Conclusion

This technical guide provides a summary of the available physical characteristics of 4-methyl-DL-phenylalanine, with a focus on data for its individual enantiomers due to the scarcity of information on the racemic mixture. The outlined experimental protocols offer standardized methods for researchers to determine these properties in their own laboratories. Further investigation is required to fully characterize the physical properties of the DL-racemate.

References

Commercial Suppliers and Technical Guide for H-DL-Phe(4-Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of modified amino acids, H-DL-Phe(4-Me)-OH, a derivative of phenylalanine, presents a compound of interest. This technical guide provides an in-depth overview of its commercial availability, key technical data, a relevant signaling pathway, and a detailed experimental protocol for its application in cell-based assays.

Commercial Sourcing

Several commercial suppliers offer this compound for research purposes. The table below summarizes the key specifications from prominent vendors to facilitate easy comparison and procurement.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
MedChem Express This compound4599-47-7C₁₀H₁₃NO₂179.2299.74%
Cenmed This compound4599-47-7C₁₀H₁₃NO₂179.2298%
CookeChem This compound4599-47-7C₁₀H₁₃NO₂179.2298%

It is important to note that other suppliers, such as Aapptec and BOC Sciences, provide the L-enantiomer, H-Phe(4-Me)-OH, which should be distinguished from the DL-racemic mixture. Always verify the certificate of analysis for lot-specific data.

Biological Context: The mTOR Signaling Pathway

Phenylalanine and its derivatives are known to influence crucial cellular processes, including protein synthesis and cell growth, primarily through the mechanistic Target of Rapamycin (mTOR) signaling pathway.[1] The mTOR pathway is a central regulator of cell metabolism, growth, proliferation, and survival.[2] It integrates signals from nutrients, growth factors, and cellular energy status.

The mTOR kinase is the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2] Amino acids, including phenylalanine, are potent activators of mTORC1.[3] The presence of sufficient amino acids signals to mTORC1, leading to its activation and subsequent phosphorylation of downstream targets like S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[2][4] This cascade ultimately promotes protein synthesis and cell growth.

The diagram below illustrates the simplified signaling pathway of mTOR activation by amino acids.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Amino_Acids Amino Acids (e.g., Phenylalanine Derivatives) Transporter Amino Acid Transporters (e.g., LAT1) Amino_Acids->Transporter Uptake mTORC1_inactive Inactive mTORC1 Transporter->mTORC1_inactive Signals intracellular amino acid levels mTORC1_active Active mTORC1 mTORC1_inactive->mTORC1_active Activation S6K1 S6K1 mTORC1_active->S6K1 Phosphorylation 4EBP1 4E-BP1 mTORC1_active->4EBP1 Phosphorylation Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits when active, promotes when phosphorylated

mTOR Signaling Pathway Activation by Amino Acids.

Experimental Protocol: Investigating the Effect of this compound on mTORC1 Signaling in Cell Culture

This protocol provides a methodology to assess the impact of this compound on the mTORC1 signaling pathway in a mammalian cell line, such as C2C12 myoblasts, which are relevant for studying muscle growth and protein synthesis.

1. Materials and Reagents:

  • This compound

  • C2C12 myoblast cell line

  • Dulbecco's Modified Eagle's Medium (DMEM), high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Phosphate-Buffered Saline (PBS)

  • Amino acid-free DMEM

  • Reagents for Western blotting:

    • Primary antibodies: anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-Actin or anti-GAPDH (loading control)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

  • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

2. Experimental Workflow:

The following diagram outlines the key steps of the experimental procedure.

Experimental_Workflow Cell_Culture 1. C2C12 Cell Culture (DMEM + 10% FBS) Starvation 2. Amino Acid Starvation (Amino acid-free DMEM) Cell_Culture->Starvation Treatment 3. Treatment with This compound Starvation->Treatment Cell_Lysis 4. Cell Lysis and Protein Extraction Treatment->Cell_Lysis Quantification 5. Protein Quantification (BCA Assay) Cell_Lysis->Quantification Western_Blot 6. Western Blot Analysis (p-S6K1, p-4E-BP1) Quantification->Western_Blot Data_Analysis 7. Data Analysis Western_Blot->Data_Analysis

Workflow for mTORC1 Signaling Assay.

3. Detailed Methodology:

  • Cell Culture: Culture C2C12 myoblasts in high-glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Amino Acid Starvation: When cells reach 70-80% confluency, wash them twice with PBS and then incubate in amino acid-free DMEM for 1-2 hours to synchronize the cells and establish a baseline for mTORC1 activity.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO, depending on solubility) and dilute it in amino acid-free DMEM to the desired final concentrations (e.g., a dose-response range from 10 µM to 1 mM). Treat the starved cells with the different concentrations of this compound for a specified time (e.g., 30-60 minutes). Include a positive control (complete DMEM) and a negative control (amino acid-free DMEM).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-S6K1, S6K1, p-4E-BP1, and 4E-BP1 overnight at 4°C. Also, probe for a loading control (Actin or GAPDH).

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each target. Compare the treated groups to the control groups to determine the effect of this compound on mTORC1 signaling.

This technical guide provides a starting point for researchers interested in this compound. For specific applications, further optimization of experimental conditions may be necessary.

References

An In-depth Technical Guide to 4-Methylphenylalanine (CAS Number: 4599-47-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 4-Methylphenylalanine, a non-canonical amino acid registered under CAS number 4599-47-7. It is a derivative of the essential amino acid phenylalanine, featuring a methyl group at the para position of the phenyl ring. This modification imparts unique steric and hydrophobic properties, making it a valuable tool in protein engineering, peptide synthesis, and drug development. This document details its chemical and physical properties, outlines its primary applications, and provides generalized experimental protocols for its synthesis and incorporation into peptides. Furthermore, it explores the analytical techniques used to characterize proteins containing this unnatural amino acid.

Important Note on CAS Number: The CAS number 4599-47-7 correctly identifies 4-Methylphenylalanine. The compound "4-Methacryloyloxy-2,2,6,6-tetramethylpiperidine" is a distinct chemical entity with a different CAS number (15051-46-4) and is not the subject of this guide.

Chemical and Physical Properties

4-Methylphenylalanine, with the chemical formula C₁₀H₁₃NO₂, is a white to off-white crystalline solid.[1][2] The presence of the methyl group on the phenyl ring enhances its hydrophobicity compared to phenylalanine.[3] This modification can influence the folding, stability, and intermolecular interactions of peptides and proteins into which it is incorporated.[3]

A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of 4-Methylphenylalanine

PropertyValueReferences
CAS Number 4599-47-7[4]
Molecular Formula C₁₀H₁₃NO₂[4][5]
Molecular Weight 179.22 g/mol [4][5]
IUPAC Name 2-amino-3-(4-methylphenyl)propanoic acid[4]
Synonyms p-Methylphenylalanine, 4-Methyl-DL-phenylalanine[3]
Appearance White to off-white solid[1][2]
Melting Point 277 °C[6]
Boiling Point 323.5 °C at 760 mmHg[6]
Density 1.165 g/cm³[6]
Flash Point 149.5 °C[6]
Water Solubility Soluble[3]

Applications in Research and Development

4-Methylphenylalanine is primarily utilized as a research chemical in the fields of biochemistry and medicinal chemistry. Its unique properties make it a valuable tool for:

  • Protein Engineering and Structure-Function Studies: As a non-canonical amino acid, it can be incorporated into proteins to probe their structure and function.[7] The methyl group acts as a minimal, sterically conservative probe that can be used to investigate the role of hydrophobicity in protein folding, stability, and protein-protein interactions.[3]

  • Peptide and Drug Development: The incorporation of 4-Methylphenylalanine into peptides can enhance their therapeutic properties. The increased hydrophobicity can improve membrane permeability and bioavailability.[8] Furthermore, the methyl group can introduce conformational constraints that may lead to increased proteolytic stability and enhanced binding affinity for their biological targets.[8]

  • Enzyme Assays and Mechanistic Studies: It is employed in enzyme assays to investigate enzyme kinetics, substrate specificity, and inhibition mechanisms.[6]

Experimental Protocols

The following sections provide generalized experimental protocols. Specific conditions may need to be optimized for particular applications.

Chemical Synthesis of 4-Methyl-L-phenylalanine

While commercially available, the synthesis of 4-Methyl-L-phenylalanine can be achieved through various organic chemistry routes. One common approach involves the palladium-catalyzed hydroformylation of a protected 4-iodo-L-phenylalanine derivative, followed by reduction and deprotection.[6] A generalized workflow is presented below.

G cluster_synthesis Synthesis of 4-Methyl-L-phenylalanine start N-Boc-4-iodo-L-phenylalanine methyl ester step1 Palladium-catalyzed Hydroformylation start->step1 CO, H2, Pd catalyst step2 Reduction with Sodium Borohydride step1->step2 NaBH4 step3 Deprotection step2->step3 Acid or Base end 4-Methyl-L-phenylalanine step3->end

Caption: Generalized workflow for the synthesis of 4-Methyl-L-phenylalanine.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The most common method for incorporating 4-Methylphenylalanine into a peptide chain is through Fmoc-based solid-phase peptide synthesis (SPPS).[1] The Fmoc-protected version, Fmoc-4-methyl-L-phenylalanine, is commercially available.

The general cycle for SPPS involves the following steps:

  • Resin Swelling: The solid support resin (e.g., Wang or Rink Amide resin) is swollen in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).[4]

  • Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of piperidine (B6355638) in DMF.[4]

  • Amino Acid Coupling: The next Fmoc-protected amino acid (in this case, Fmoc-4-methyl-L-phenylalanine) is activated using a coupling reagent (e.g., HBTU/HATU) and a base (e.g., DIPEA) and then added to the resin to form a new peptide bond.[3]

  • Washing: The resin is washed to remove excess reagents and byproducts.[3]

This cycle is repeated until the desired peptide sequence is synthesized. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.[3]

G cluster_spps Fmoc Solid-Phase Peptide Synthesis Cycle start Resin with N-terminal Fmoc deprotection Fmoc Deprotection (Piperidine/DMF) start->deprotection washing1 Washing deprotection->washing1 coupling Amino Acid Coupling (Fmoc-4-Me-Phe, HBTU, DIPEA) washing1->coupling washing2 Washing coupling->washing2 cycle_end Elongated Peptide washing2->cycle_end cycle_end->deprotection Repeat for next amino acid cleavage Cleavage and Deprotection cycle_end->cleavage After final cycle final_peptide Purified Peptide cleavage->final_peptide

Caption: Workflow for incorporating 4-Methylphenylalanine into a peptide using SPPS.

Analytical Characterization

The successful synthesis and incorporation of 4-Methylphenylalanine require rigorous analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of 4-Methylphenylalanine and for studying the structure and dynamics of proteins containing this amino acid.

  • ¹H and ¹³C NMR: These techniques are used to confirm the chemical structure of the synthesized amino acid.

  • Protein NMR: When incorporated into a protein, the methyl group of 4-Methylphenylalanine provides a unique NMR probe. Chemical shift perturbations of the methyl protons can be monitored upon ligand binding or other structural changes to map interaction surfaces and study conformational dynamics.[9][10]

Mass Spectrometry (MS)

Mass spectrometry is essential for verifying the molecular weight of the synthesized amino acid and for confirming its incorporation into peptides.

  • Electrospray Ionization (ESI-MS): This is used to determine the accurate mass of the synthesized 4-Methylphenylalanine and the final peptide product.

  • Tandem Mass Spectrometry (MS/MS): This technique is used to sequence the peptide and confirm the exact position of the 4-Methylphenylalanine residue. The fragmentation pattern of the peptide will show a characteristic mass shift in the fragment ions containing the modification.[11][12]

Biological Activity and Signaling Pathways

Currently, there is limited information available in the public domain detailing specific signaling pathways that are directly modulated by the incorporation of 4-Methylphenylalanine. Its primary role in biological research is as a structural probe to investigate existing biological processes rather than as a direct modulator of signaling cascades.

The general workflow for using 4-Methylphenylalanine to study protein interactions is depicted below.

G cluster_workflow Workflow for Studying Protein Interactions with 4-Methylphenylalanine incorporation Incorporate 4-Me-Phe into Protein of Interest analysis_free Analyze structure/dynamics of the free protein (e.g., NMR) incorporation->analysis_free binding Introduce Binding Partner analysis_free->binding comparison Compare free and bound states analysis_free->comparison analysis_bound Analyze structure/dynamics of the protein complex binding->analysis_bound analysis_bound->comparison conclusion Elucidate binding interface and conformational changes comparison->conclusion

Caption: General workflow for using 4-Methylphenylalanine as a probe.

Conclusion

4-Methylphenylalanine (CAS 4599-47-7) is a valuable synthetic amino acid for researchers in biochemistry, protein engineering, and medicinal chemistry. Its unique hydrophobic and steric properties, conferred by the para-methyl group, allow for the fine-tuning of peptide and protein characteristics. While detailed, specific experimental protocols and defined signaling pathway interactions are not extensively documented in publicly available literature, the generalized methodologies and analytical approaches described in this guide provide a solid foundation for its application in research and development. The continued exploration of such non-canonical amino acids will undoubtedly lead to new discoveries in protein science and the development of novel therapeutics.

References

Solubility Profile of H-DL-Phe(4-Me)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of H-DL-Phe(4-Me)-OH (DL-4-Methylphenylalanine), a derivative of the essential amino acid phenylalanine. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. Due to the limited availability of specific quantitative solubility data in public literature, this guide combines existing data on related compounds with predicted solubility characteristics and provides detailed experimental protocols for determining its solubility in various common laboratory solvents.

Physicochemical Properties and Predicted Solubility Profile

This compound is a racemic mixture of D- and L-4-methylphenylalanine. The presence of a methyl group on the phenyl ring increases the molecule's hydrophobicity compared to its parent compound, phenylalanine. Phenylalanine itself is known to be hydrophobic and not highly soluble in water.[1] The addition of the methyl group is expected to further decrease its aqueous solubility and potentially increase its solubility in less polar organic solvents.

The molecule possesses both an acidic carboxylic acid group and a basic amino group, meaning its solubility in aqueous solutions will be highly dependent on the pH. At its isoelectric point, the compound will exist as a zwitterion, likely leading to minimal aqueous solubility.[2] Adjusting the pH away from the isoelectric point should increase solubility by forming the more soluble salt of the compound.

Quantitative Solubility Data

Specific quantitative solubility data for this compound is scarce in peer-reviewed literature. The following table includes available data for a related isomer and qualitative predictions for its solubility in common solvents based on its chemical structure and the properties of similar compounds.

SolventTypePredicted Solubility of this compoundQuantitative Data (Related Compounds)Citation
WaterPolar ProticSparingly Soluble to Insoluble4-Methyl-L-phenylalanine: 0.014 g/L (25 °C)[3]
Phosphate-Buffered Saline (PBS, pH 7.4)Aqueous BufferSparingly Soluble4-Chloro-DL-phenylalanine: Soluble to 5 mM with gentle warming[4]
MethanolPolar ProticSlightly SolubleL-Phenylalanine solubility decreases with increasing ethanol (B145695) concentration.[5][6]
EthanolPolar ProticSlightly SolubleDL-Phenylalanine: Slightly soluble[7]
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA common solvent for hydrophobic compounds in drug discovery.[8]
N,N-Dimethylformamide (DMF)Polar AproticSolubleOften used for dissolving hydrophobic peptides.[4]
Dichloromethane (DCM)Non-polarSlightly Soluble to Insoluble
HexaneNon-polarInsolublePhenylalanine is poorly soluble in non-polar organic solvents.[9]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound. These are generalized protocols that can be adapted to specific laboratory conditions.

Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (e.g., Water, PBS, Ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other quantitative analytical method like UV-Vis spectroscopy).

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C).

  • Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a pre-validated HPLC method with a standard curve.

  • Calculate the solubility in the original solvent, accounting for the dilution factor.

Kinetic Solubility Assay

This high-throughput method assesses the solubility of a compound from a DMSO stock solution into an aqueous buffer, which is relevant for early-stage drug discovery screening.[8]

Materials:

  • This compound dissolved in DMSO (e.g., 10 mM stock solution)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplates

  • Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

  • Add the aqueous buffer to the wells of a 96-well plate.

  • Add a small volume of the this compound DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., 1-100 µM). The final DMSO concentration should be kept low (typically <1-2%) to minimize its co-solvent effect.

  • Mix the solutions and incubate at a controlled temperature for a defined period (e.g., 2 hours).

  • Measure the turbidity of the solutions using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) to detect precipitation.

  • The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of this compound.

G Workflow for Solubility Determination of this compound cluster_prep Preparation cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility prep_compound Weigh this compound prep_solvent Prepare Solvents thermo_add Add Excess Compound to Solvent prep_compound->thermo_add kinetic_stock Prepare DMSO Stock prep_compound->kinetic_stock prep_solvent->thermo_add thermo_equilibrate Equilibrate (24-72h) thermo_add->thermo_equilibrate thermo_separate Separate Solid/Liquid (Centrifuge) thermo_equilibrate->thermo_separate thermo_quantify Quantify Supernatant (HPLC) thermo_separate->thermo_quantify result Solubility Profile thermo_quantify->result Equilibrium Solubility kinetic_dilute Dilute in Aqueous Buffer kinetic_stock->kinetic_dilute kinetic_incubate Incubate (e.g., 2h) kinetic_dilute->kinetic_incubate kinetic_measure Measure Precipitation (Nephelometry) kinetic_incubate->kinetic_measure kinetic_measure->result Kinetic Solubility

References

In-depth Technical Guide on the Stability and Storage of H-DL-Phe(4-Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the best practices for the stability and storage of H-DL-Phe(4-Me)-OH (4-methyl-DL-phenylalanine), a derivative of the amino acid phenylalanine.[1][2] Adherence to these guidelines is crucial for ensuring the integrity, purity, and reliability of the compound in research and drug development applications.

Recommended Storage Conditions

To maintain the long-term stability of this compound, it is imperative to control environmental factors such as temperature, moisture, light, and atmosphere. The following table summarizes the recommended storage conditions based on general guidelines for modified amino acids and peptides.[3][4][5]

ParameterRecommended ConditionRationale
Physical Form Lyophilized PowderMinimizes water content, thereby reducing the potential for hydrolysis and other moisture-mediated degradation.
Temperature
Short-Term (weeks to months)4°C[6]Slows down potential degradation processes for temporary storage.
Long-Term (months to years)-20°C or -80°C[3][5][6]Significantly reduces the rate of chemical degradation, ensuring long-term stability.
Atmosphere Inert Gas (e.g., Argon, Nitrogen)Protects against oxidation, which can be a degradation pathway for aromatic compounds.[3][5]
Light Opaque Container (protection from light)Aromatic amino acids can be sensitive to photodegradation.[3]
Moisture Desiccated EnvironmentPrevents hydrolysis and other degradation pathways that are accelerated by moisture.[3][4]
Container Tightly Sealed, Airtight VialPrevents exposure to ambient moisture and atmosphere, and protects against contamination.[5]

Experimental Protocol: Stability Assessment of this compound

To empirically determine the shelf-life and degradation kinetics of this compound under specific laboratory conditions, a formal stability study is recommended.

Objective: To evaluate the stability of solid this compound under various storage conditions over an extended period.

Methodology:

  • Sample Preparation:

    • Aliquot the lyophilized this compound powder into multiple clean, airtight, and opaque vials.

    • Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen.

  • Storage Conditions:

    • Distribute the vials across a range of controlled environmental conditions:

      • Accelerated: 40°C with 75% relative humidity.[3]

      • Long-Term (Control): -20°C in a desiccator.[3]

  • Time Points:

    • Establish a schedule for sample analysis at predetermined intervals, such as 0, 1, 3, 6, and 12 months.[3]

  • Analytical Procedure:

    • At each time point, retrieve one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature within a desiccator before opening to prevent condensation.[4]

    • Perform a visual inspection for any changes in color or texture.

    • Utilize a validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method to:

      • Determine the purity of the this compound.

      • Identify and quantify any degradation products.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) measurement.

    • Plot the degradation profile to establish a degradation rate and extrapolate the shelf-life under the tested conditions.

Visualizing Workflows and Logical Relationships

Experimental Workflow for Stability Testing

The following diagram outlines the key stages of the proposed stability testing protocol.

Figure 1: Workflow for Stability Assessment cluster_setup Setup cluster_storage Storage cluster_analysis Analysis cluster_evaluation Evaluation prep Sample Preparation: Aliquot and Seal Under Inert Gas accelerated Accelerated Conditions (40°C / 75% RH) prep->accelerated longterm Long-Term Conditions (-20°C / Desiccated) prep->longterm analysis Analysis at Time Points (0, 1, 3, 6, 12 months) accelerated->analysis longterm->analysis hplc HPLC-MS for Purity and Degradation Products analysis->hplc data Data Analysis and Shelf-Life Determination hplc->data

Caption: A schematic of the experimental workflow for stability testing.

Logical Flow for Handling and Storage

This diagram provides a decision-making framework for the proper handling of this compound upon receipt and during use.

Figure 2: Handling and Storage Decision Tree receive Receive Compound use_decision Intended Use? receive->use_decision equilibrate Equilibrate to Room Temperature in Desiccator use_decision->equilibrate Immediate Use storage_decision Storage Duration? use_decision->storage_decision Storage weigh Weigh Quickly equilibrate->weigh reseal Reseal Tightly Under Inert Gas weigh->reseal experiment Use in Experiment reseal->experiment short_term Store at 4°C storage_decision->short_term Short-Term long_term Store at -20°C or -80°C storage_decision->long_term Long-Term protect Protect from Light and Moisture short_term->protect long_term->protect

Caption: A logical guide for the appropriate handling and storage of this compound.

References

An In-depth Technical Guide to 4-methyl-DL-phenylalanine: Synthesis, Properties, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methyl-DL-phenylalanine, a non-proteinogenic amino acid of significant interest in various scientific disciplines. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its role in modulating critical cellular signaling pathways.

Core Properties of 4-methyl-DL-phenylalanine

4-methyl-DL-phenylalanine is a derivative of the essential amino acid phenylalanine, characterized by a methyl group substitution at the para-position of the phenyl ring. This modification imparts unique physicochemical properties that are leveraged in drug design and protein engineering.

PropertyValueSource(s)
Chemical Formula C₁₀H₁₃NO₂[1][2]
Molecular Weight 179.23 g/mol [2]
Appearance White to off-white powder[2]
Melting Point 243 - 250 °C[2]
Synonyms p-Methyl-DL-phenylalanine, (±)-2-Amino-3-(4-methylphenyl)propanoic acid[2]

Synthesis of 4-methyl-DL-phenylalanine via Strecker Synthesis

The Strecker synthesis is a robust and widely used method for the preparation of α-amino acids from aldehydes or ketones.[3][4] This protocol outlines the synthesis of 4-methyl-DL-phenylalanine starting from 4-methylbenzaldehyde (B123495).

This two-step procedure involves the formation of an α-aminonitrile intermediate, followed by its hydrolysis to the corresponding amino acid.[5][6][7]

Step 1: Formation of 2-amino-2-(4-methylphenyl)acetonitrile

  • Reaction Setup: In a well-ventilated fume hood, combine 4-methylbenzaldehyde (1 equivalent) with an aqueous solution of ammonium (B1175870) chloride (NH₄Cl, 1.2 equivalents).

  • Addition of Cyanide: To this mixture, add a solution of potassium cyanide (KCN, 1.2 equivalents) in water dropwise while maintaining the temperature at 0-5 °C with an ice bath. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to 4-methyl-DL-phenylalanine

  • Acid Hydrolysis: Add the crude α-aminonitrile from Step 1 to a strong aqueous acid solution (e.g., 6M hydrochloric acid).

  • Reflux: Heat the mixture to reflux for 6-12 hours. The nitrile group will be hydrolyzed to a carboxylic acid.

  • Isolation and Purification: Cool the reaction mixture and neutralize it with a base (e.g., ammonium hydroxide) to precipitate the amino acid. The crude 4-methyl-DL-phenylalanine can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., water/ethanol) to obtain the pure product.

Strecker_Synthesis cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Hydrolysis 4-methylbenzaldehyde 4-methylbenzaldehyde Imine_Intermediate Iminium Ion Intermediate 4-methylbenzaldehyde->Imine_Intermediate + NH4Cl alpha_Aminonitrile 2-amino-2-(4-methylphenyl)acetonitrile Imine_Intermediate->alpha_Aminonitrile + KCN Amino_Acid 4-methyl-DL-phenylalanine alpha_Aminonitrile->Amino_Acid + H3O+ (reflux) alpha_Aminonitrile->Amino_Acid

Workflow for the Strecker synthesis of 4-methyl-DL-phenylalanine.

Biological Activity and Signaling Pathway Modulation

Amino acids are crucial signaling molecules that regulate cell growth, proliferation, and metabolism, primarily through the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway.[8][9] Phenylalanine and its analogs are transported into the cell by the L-type amino acid transporter 1 (LAT1), which is a key event in the activation of mTORC1.[2][10][11]

The influx of essential amino acids, such as phenylalanine, is sensed by the Rag GTPases.[12][13][14] In the presence of amino acids, Rag GTPases become activated and recruit mTORC1 to the lysosomal surface.[12][13] At the lysosome, mTORC1 is activated by Rheb, another small GTPase.[13] Once activated, mTORC1 phosphorylates downstream targets, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.

While direct studies on 4-methyl-DL-phenylalanine's specific interaction with this pathway are limited, its structural similarity to phenylalanine suggests it can be transported by LAT1 and subsequently influence the mTORC1 signaling cascade. This makes it a valuable tool for studying the structural requirements of amino acid sensing and for developing modulators of mTORC1 activity in various disease states.

mTOR_Signaling cluster_extracellular Extracellular Space cluster_cell Cytoplasm Phe 4-methyl-DL-phenylalanine LAT1 LAT1 Transporter Phe->LAT1 Transport Rag_inactive Rag GTPases (inactive) Rag_active Rag GTPases (active) Rag_inactive->Rag_active mTORC1_inactive mTORC1 (inactive) Rag_active->mTORC1_inactive recruits mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active Activated by Rheb at Lysosome Downstream Protein Synthesis & Cell Growth mTORC1_active->Downstream phosphorylates S6K & 4E-BP1 Rheb Rheb

LAT1-mediated activation of the mTORC1 signaling pathway.

References

An In-depth Technical Guide to the Potential Applications of H-DL-Phe(4-Me)-OH in Biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-DL-Phe(4-Me)-OH, chemically known as 4-methyl-DL-phenylalanine, is a non-proteinogenic amino acid, a derivative of the essential amino acid phenylalanine. As a racemic mixture, it contains equal amounts of its D- and L-enantiomers. While specific research on the racemic mixture is limited, the incorporation of its L-enantiomer, 4-methyl-L-phenylalanine, into peptides has been explored for its potential to modulate peptide structure and function. This technical guide synthesizes the available information on this compound and its constituent enantiomers, focusing on their potential applications in biochemistry, particularly in peptide design, drug discovery, and as a tool for studying protein structure and function. This document will cover the biochemical properties, potential applications, and relevant experimental methodologies, providing a foundational resource for researchers in the field.

Introduction to this compound

This compound is a synthetic amino acid characterized by a methyl group substitution at the para position of the phenyl ring of phenylalanine. This seemingly minor modification has significant implications for its biochemical behavior when incorporated into peptides. The "DL" designation indicates a racemic mixture, presenting both D- and L-stereoisomers. The presence of the methyl group enhances the hydrophobicity of the amino acid side chain, which can influence peptide folding, stability, and interactions with biological targets.[1]

While much of the existing research focuses on the L-enantiomer due to its compatibility with ribosomal protein synthesis machinery, the D-enantiomer and the racemic mixture itself may offer unique properties for specific applications, such as in the development of proteolytically resistant peptides or as tools in metabolic studies.

Biochemical Properties and Rationale for Use

The primary rationale for utilizing 4-methyl-phenylalanine in biochemical research lies in its ability to introduce specific structural and functional modifications to peptides and proteins.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
CAS Number 4599-47-7
Appearance White to off-white powder
Chirality Racemic (mixture of D and L enantiomers)
Impact on Peptide Structure and Conformation

The introduction of the 4-methyl group on the phenyl ring of phenylalanine can significantly alter the conformational preferences of a peptide. This is primarily due to:

  • Increased Hydrophobicity: The methyl group enhances the non-polar nature of the side chain, which can drive specific folding patterns to shield this hydrophobic residue from aqueous environments.

  • Steric Effects: The methyl group can introduce steric hindrance, restricting the rotational freedom around the peptide backbone's dihedral angles (phi and psi), thereby favoring certain conformations. This can lead to a more pre-organized peptide structure, which can enhance binding affinity to target molecules.

Potential Applications in Biochemistry

The unique properties of 4-methyl-phenylalanine lend themselves to a variety of potential applications in biochemistry and drug development.

Peptide-Based Drug Discovery

The incorporation of 4-methyl-L-phenylalanine is a strategy employed in the design of novel peptide therapeutics. Its ability to enhance stability and influence conformation can lead to peptides with improved pharmacological profiles.[1]

  • Enhanced Proteolytic Stability: Peptides containing unnatural amino acids, including D-enantiomers, are often more resistant to degradation by proteases, which can increase their in vivo half-life.

  • Improved Receptor Binding and Specificity: By constraining the peptide's conformation, the 4-methyl group can help to lock the peptide into a bioactive conformation, potentially leading to higher binding affinity and selectivity for its target receptor or enzyme.

  • Neurological Disorders: The L-enantiomer has been identified as a building block in the synthesis of therapeutic agents targeting neurological disorders.[1]

Protein Engineering and Structure-Function Studies

4-Methyl-L-phenylalanine can be used as a tool in protein engineering to probe structure-function relationships.[1] By substituting native phenylalanine residues with this analog, researchers can investigate the role of hydrophobicity and steric bulk at specific positions within a protein. This can provide insights into protein folding, stability, and enzyme-substrate interactions.

Metabolic Studies and Disease Modeling

Analogues of phenylalanine have been used to study metabolic pathways and create animal models of metabolic disorders. For instance, α-methyl-DL-phenylalanine has been used to induce hyperphenylalaninemia in rats, providing a model for studying phenylketonuria (PKU). While this is a different isomer, it highlights the potential of using modified phenylalanine derivatives to perturb metabolic processes for research purposes.

Experimental Protocols

While specific protocols for this compound are not widely published, the following sections provide generalized methodologies for key experiments based on the use of its L-enantiomer and other modified amino acids.

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-Phe(4-Me)-OH

This protocol outlines the general steps for incorporating 4-methyl-L-phenylalanine into a peptide sequence using Fmoc-based solid-phase synthesis.

Materials:

  • Fmoc-L-Phe(4-Me)-OH

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of Fmoc-L-Phe(4-Me)-OH using coupling reagents and couple it to the deprotected amine on the resin.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

Enzymatic Resolution of DL-Phenylalanine Derivatives

This conceptual protocol describes a potential method for separating the D- and L-enantiomers of this compound based on established enzymatic resolution techniques for other amino acids.

Principle:

Enzymes such as lipases or acylases can exhibit high enantioselectivity, preferentially catalyzing a reaction on one enantiomer of a racemic mixture. This allows for the separation of the two enantiomers.

Materials:

  • This compound

  • Immobilized lipase (B570770) (e.g., Candida antarctica lipase B)

  • Acyl donor (e.g., ethyl acetate)

  • Organic solvent (e.g., toluene)

  • Buffer solution

Procedure:

  • Reaction Setup: Dissolve this compound and an acyl donor in an appropriate organic solvent.

  • Enzymatic Reaction: Add the immobilized lipase to the solution and incubate under controlled temperature and agitation. The lipase will selectively acylate one of the enantiomers (e.g., the L-enantiomer).

  • Reaction Monitoring: Monitor the progress of the reaction using chiral HPLC to determine the enantiomeric excess of the substrate and product.

  • Reaction Quenching: Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.

  • Separation: Separate the acylated enantiomer from the unreacted enantiomer using techniques such as column chromatography or extraction.

  • Deprotection: The acylated enantiomer can be deprotected to yield the pure enantiomer of the amino acid.

Visualizations

Logical Workflow for Peptide Synthesis and Analysis

Peptide_Synthesis_Workflow start Start: Define Peptide Sequence with H-L-Phe(4-Me)-OH sp_synthesis Solid-Phase Peptide Synthesis (SPPS) (Fmoc Chemistry) start->sp_synthesis cleavage Cleavage from Resin & Side-Chain Deprotection sp_synthesis->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Characterization purification->analysis ms Mass Spectrometry (Molecular Weight Confirmation) analysis->ms hplc Analytical RP-HPLC (Purity Assessment) analysis->hplc end End: Purified Peptide ms->end hplc->end

Caption: Workflow for the synthesis and analysis of peptides incorporating 4-methyl-L-phenylalanine.

Conceptual Signaling Pathway Modulation

Signaling_Pathway_Modulation cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular peptide Peptide with H-L-Phe(4-Me)-OH receptor Cell Surface Receptor peptide->receptor Binds with high affinity (Enhanced by 4-Me group) signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade Activates/Inhibits cellular_response Cellular Response (e.g., Inhibition of Amyloid-beta Aggregation) signaling_cascade->cellular_response Leads to native_ligand Native Ligand native_ligand->receptor Competitive Binding

Caption: Conceptual model of a signaling pathway modulated by a peptide containing 4-methyl-L-phenylalanine.

Conclusion and Future Directions

This compound and its individual enantiomers represent valuable tools in the field of biochemistry and drug discovery. The incorporation of 4-methyl-L-phenylalanine into peptides offers a promising strategy to enhance their stability, modulate their conformation, and improve their therapeutic potential. While the specific biochemical roles and applications of the racemic mixture and the D-enantiomer are less explored, they present intriguing avenues for future research, particularly in the development of proteolytically resistant peptides and as probes for metabolic pathways.

Future research should focus on:

  • Systematic studies comparing the effects of the D-, L-, and DL-forms of 4-methyl-phenylalanine on peptide structure and function.

  • Exploration of novel applications for peptides containing this amino acid, particularly in areas where increased hydrophobicity and conformational rigidity are desirable.

  • Development of efficient and scalable methods for the enzymatic or chemical resolution of the racemic mixture to provide pure enantiomers for specific applications.

This guide provides a foundational overview for researchers interested in harnessing the potential of this compound in their work. As our understanding of the nuanced effects of unnatural amino acids grows, so too will the innovative applications of this versatile phenylalanine derivative.

References

The Strategic Incorporation of 4-Methylphenylalanine in Novel Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the use of non-canonical amino acids has emerged as a powerful strategy to modulate the pharmacological properties of peptide- and small molecule-based therapeutics. Among these, 4-methylphenylalanine (4-Me-Phe), a derivative of the aromatic amino acid phenylalanine, offers a unique set of properties that can be leveraged to enhance drug efficacy, stability, and target selectivity. This in-depth technical guide explores the multifaceted role of 4-methylphenylalanine in novel drug design, providing a comprehensive overview of its applications, relevant quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and experimental workflows.

The defining feature of 4-methylphenylalanine is the addition of a methyl group at the para position of the phenyl ring. This seemingly subtle modification can significantly impact a molecule's hydrophobicity, conformational preferences, and interactions with biological targets.[1] By strategically incorporating 4-Me-Phe, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates, addressing key challenges in drug development such as poor metabolic stability and low bioavailability.[1][2]

This guide will delve into the practical aspects of utilizing 4-methylphenylalanine, with a focus on its application in the design of anticancer agents and opioid receptor ligands. Through the presentation of structured data, detailed methodologies, and clear visualizations, this document aims to equip researchers with the knowledge necessary to effectively harness the potential of 4-methylphenylalanine in their drug discovery endeavors.

Physicochemical Properties of 4-Methylphenylalanine

The introduction of a methyl group to the phenyl ring of phenylalanine alters its physicochemical properties, which in turn influences its behavior in biological systems.

PropertyValueReference
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.23 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 243 - 250 °C[1]
Purity ≥ 98% (HPLC)[1][2]
Optical Rotation [a]D²⁰ = -10 ± 10 ° (C=1 in 1N HCl)[1]
CAS Number 1991-87-3[1]

Role in Anticancer Drug Design

The incorporation of modified phenylalanine analogues, including those with methyl substitutions, has shown promise in the development of novel anticancer agents. The added methyl group can enhance hydrophobic interactions with the target protein, potentially leading to increased potency.

Quantitative Data: Antiproliferative Activity of β-Phenylalanine Derivatives
CompoundCell LineIC50 (µM)
3d MCF-743.4
MDA-MB-23135.9
4d MCF-739.0
MDA-MB-23135.1
4b MCF-769.2
Cisplatin MCF-711.2
A5499.8
NIH/3T325.6

Note: The data presented is for β-phenylalanine derivatives, which are structural analogs of 4-methylphenylalanine. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.[2][3][4][5][6]

Experimental Protocol: MTT Assay for Anticancer Activity

This protocol outlines a general procedure for determining the in vitro anticancer activity of compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: IC50 Determination

IC50_Determination_Workflow cluster_preparation Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compound compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570nm formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Workflow for IC50 determination using the MTT assay.

Role in Opioid Receptor Ligand Design

The incorporation of 4-methylphenylalanine and its analogs into opioid peptides has been explored as a strategy to modulate receptor affinity and selectivity. The methyl group can influence the peptide's conformation and its interaction with the binding pocket of opioid receptors.

Quantitative Data: Opioid Receptor Binding and Activity

Studies on opioid peptide analogues where tyrosine, a critical residue for receptor binding, is replaced by phenylalanine derivatives provide valuable data. The following table summarizes the binding affinity (Ki) and functional potency (EC50) of some of these analogues.

Peptide AnalogueReceptorKi (nM)EC50 (nM)
[Cpa¹]Deltorphin I δ-opioid0.250.35
[Cpa¹]DSLET δ-opioid0.801.1
[Cpa¹]Endomorphin-1 µ-opioid0.951.5
[Cpa¹]DAMGO µ-opioid1.22.5

Note: Cpa refers to (S)-4-(Carboxamido)phenylalanine, a structural analog of 4-methylphenylalanine. Ki represents the inhibition constant, a measure of binding affinity. EC50 is the half-maximal effective concentration, indicating the potency of a drug in producing a response.

Experimental Protocol: Mu-Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the mu-opioid receptor using [³H]DAMGO as the radioligand.[3][7]

Materials:

  • Cell membranes expressing the mu-opioid receptor (e.g., from CHO-hMOR cells)

  • [³H]DAMGO (radioligand)

  • Naloxone (B1662785) (for non-specific binding determination)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, cell membranes (10-20 µg protein/well), and various concentrations of the test compound.

  • Radioligand Addition: Add [³H]DAMGO to each well at a final concentration close to its Kd value (e.g., 1-5 nM).[5]

  • Non-specific Binding: In a separate set of wells, add a high concentration of naloxone (e.g., 10 µM) to determine non-specific binding.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[7]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway: GPCR Signaling Cascade (Opioid Receptor)

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ligand Opioid Ligand (e.g., with 4-Me-Phe) gpcr μ-Opioid Receptor (GPCR) ligand->gpcr Binds g_protein G Protein (αβγ) gpcr->g_protein Activates g_alpha Gα-GTP g_protein->g_alpha g_betagamma Gβγ g_protein->g_betagamma adenylyl_cyclase Adenylyl Cyclase g_alpha->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Analgesia) pka->cellular_response Leads to

Simplified GPCR signaling cascade for a Gi-coupled opioid receptor.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. The incorporation of 4-methylphenylalanine can influence key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The increased lipophilicity imparted by the methyl group can potentially enhance membrane permeability and absorption.[8]

Pharmacokinetic Parameters of a Phenylalanine Derivative

While specific pharmacokinetic data for 4-methylphenylalanine-containing drugs are limited, a study on Fmoc-L-phenylalanine (Fmoc-F), a related compound, provides valuable insights into its pharmacokinetic behavior in mice.

ParameterValue
Oral Bioavailability 65 ± 18%
Detection Limit in Plasma 0.8 µg/mL (~2 µM)

Note: This data is for Fmoc-L-phenylalanine and serves as a reference for the potential pharmacokinetic properties of phenylalanine derivatives.[9]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for conducting a preliminary in vivo pharmacokinetic study in rats.[8]

Materials:

  • Male Sprague-Dawley rats

  • Test compound formulated for intravenous (IV) and oral (PO) administration

  • Dosing vehicles

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Dosing:

    • IV Group: Administer the test compound intravenously via the tail vein at a specific dose.

    • PO Group: Administer the test compound orally via gavage at a specific dose.

  • Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as:

    • Area under the concentration-time curve (AUC)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Half-life (t₁/₂)

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Oral bioavailability (F%)

Synthesis of 4-Methylphenylalanine-Containing Peptides

The incorporation of 4-methylphenylalanine into peptides is typically achieved through solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is commonly used for the temporary protection of the α-amino group.[2][10]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general workflow for the manual synthesis of a peptide containing 4-methylphenylalanine using Fmoc chemistry.

Materials:

  • Fmoc-protected amino acids (including Fmoc-4-methyl-L-phenylalanine)

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Ether

  • HPLC system for purification

Procedure:

  • Resin Swelling: Swell the resin in DMF.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and a base.

  • Fmoc Deprotection: Remove the Fmoc group with the deprotection solution.

  • Subsequent Amino Acid Couplings: Sequentially couple the remaining Fmoc-protected amino acids, including Fmoc-4-methyl-L-phenylalanine, following the deprotection and coupling steps.

  • Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.

  • Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using the cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide with cold ether, and then purify it using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Experimental Workflow: Solid-Phase Peptide Synthesis

SPPS_Workflow start Start with Resin resin_swelling Resin Swelling in DMF start->resin_swelling first_aa_coupling Couple First Fmoc-AA resin_swelling->first_aa_coupling deprotection Fmoc Deprotection (20% Piperidine/DMF) first_aa_coupling->deprotection next_aa_coupling Couple Next Fmoc-AA (including Fmoc-4-Me-Phe) deprotection->next_aa_coupling repeat_cycle Repeat Deprotection & Coupling Cycles next_aa_coupling->repeat_cycle repeat_cycle->deprotection More AAs final_deprotection Final Fmoc Deprotection repeat_cycle->final_deprotection All AAs Coupled cleavage Cleavage from Resin & Side-chain Deprotection final_deprotection->cleavage precipitation Precipitation with Ether cleavage->precipitation purification Purification by HPLC precipitation->purification characterization Characterization (MS, HPLC) purification->characterization end Pure Peptide characterization->end

General workflow for solid-phase peptide synthesis (SPPS).

Conclusion

The strategic incorporation of 4-methylphenylalanine represents a valuable tool in the medicinal chemist's arsenal (B13267) for the design of novel therapeutics. Its ability to modulate hydrophobicity, influence peptide conformation, and enhance interactions with biological targets can lead to significant improvements in drug potency, selectivity, and pharmacokinetic properties. This technical guide has provided a comprehensive overview of the role of 4-methylphenylalanine in drug design, supported by quantitative data from related compounds, detailed experimental protocols, and illustrative diagrams of relevant biological pathways and workflows. As the field of drug discovery continues to evolve, the rational application of non-canonical amino acids like 4-methylphenylalanine will undoubtedly play an increasingly important role in the development of the next generation of medicines. Further research dedicated to generating specific quantitative data for a wider range of 4-methylphenylalanine-containing drug candidates will be crucial for fully realizing its therapeutic potential.

References

The Alchemists' Toolkit: An In-depth Technical Guide to Unnatural Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into peptides represents a paradigm shift in peptide-based drug discovery and development. By moving beyond the canonical 20 amino acids, researchers can systematically modulate the pharmacological and physicochemical properties of peptides, leading to therapeutics with enhanced potency, stability, and target selectivity. This guide provides a comprehensive technical overview of the core methodologies for introducing UAAs into peptides, supported by quantitative data, detailed experimental protocols, and visual representations of key workflows and biological pathways.

Core Methodologies for UAA Incorporation

The two primary chemical synthesis strategies for incorporating UAAs into peptides are Solid-Phase Peptide Synthesis (SPPS) and Native Chemical Ligation (NCL).

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the workhorse of peptide synthesis, allowing for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The most common approach is the Fmoc/tBu strategy, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection.

Experimental Workflow for Fmoc-SPPS:

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Cleavage and Purification Resin Solid Support (e.g., Wang, Rink Amide resin) Swell Swell Resin (e.g., in DMF) Resin->Swell 1. Swelling Deprotection Fmoc Deprotection (20% piperidine (B6355638) in DMF) Wash1 Washing (DMF) Deprotection->Wash1 2. Deprotection Coupling Amino Acid Coupling (Fmoc-UAA-OH, Coupling Reagent) Wash1->Coupling 3. Activation & Coupling Wash2 Washing (DMF) Coupling->Wash2 4. Washing Wash2->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Purification Purification (RP-HPLC) Cleavage->Purification 5. Cleavage Characterization Characterization (MS, HPLC) Purification->Characterization 6. Analysis NCL_Workflow cluster_fragments Peptide Fragment Synthesis cluster_ligation Ligation Reaction cluster_final Final Steps Peptide1 Peptide 1 with C-terminal Thioester (Synthesized via SPPS) Peptide2 Peptide 2 with N-terminal Cysteine (Can contain UAAs) Mix Mix Fragments in Aqueous Buffer (pH 7-8) + Thiol Catalyst Thioester_Int Thioester-linked Intermediate Mix->Thioester_Int 1. Transthioesterification Acyl_Shift S-to-N Acyl Shift Thioester_Int->Acyl_Shift 2. Intramolecular Rearrangement Ligated_Peptide Ligated Peptide with Native Peptide Bond Acyl_Shift->Ligated_Peptide Purification Purification (RP-HPLC) Ligated_Peptide->Purification Characterization Characterization (MS, HPLC) Purification->Characterization PPI_Inhibition cluster_pathway Pro-survival Signaling Pathway cluster_inhibition Inhibition by UAA-Peptide GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec P_Rec Phosphorylated Receptor Rec->P_Rec Dimerization & Autophosphorylation ProtA Protein A P_Rec->ProtA Recruitment ProtA->ProtB PPI Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) ProtB->Downstream Survival Cell Survival and Proliferation Downstream->Survival UAA_Peptide UAA-Peptide Inhibitor UAA_Peptide->ProtA High-affinity binding

H-DL-Phe(4-Me)-OH material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of 4-Methyl-DL-phenylalanine for Drug Development Professionals, Researchers, and Scientists

This technical guide provides a comprehensive overview of the material safety data, physicochemical properties, and potential applications of H-DL-Phe(4-Me)-OH, also known as 4-Methyl-DL-phenylalanine. Given the limited specific toxicological and biological data for this compound, this guide also includes general experimental protocols for the handling and incorporation of modified amino acids, as well as an overview of the relevant phenylalanine metabolic pathway.

Compound Identification and Physicochemical Properties

This compound is a non-proteinogenic amino acid derivative of phenylalanine. The presence of a methyl group at the para position of the phenyl ring increases its hydrophobicity compared to phenylalanine, a property that is often exploited in peptide and medicinal chemistry to enhance the stability and biological activity of peptides.[1][2]

Table 1: Physicochemical Data for this compound and Related Compounds

PropertyThis compoundL-4-MethylphenylalanineReference(s)
Synonyms DL-4-Methylphenylalanine, 2-amino-3-(4-methylphenyl)propanoic acidH-Phe(4-Me)-OH, (S)-2-Amino-3-(p-tolyl)propanoic acid[3]
CAS Number 4599-47-71991-87-3[3]
Molecular Formula C₁₀H₁₃NO₂C₁₀H₁₃NO₂[3]
Molecular Weight 179.22 g/mol 179.22 g/mol [3]
Appearance White to off-white powderWhite to off-white powder[1]
Melting Point Not available243 - 250 °C[1]
XLogP3 -1.2 (Computed)Not available[3]
Topological Polar Surface Area 63.3 Ų (Computed)Not available[3]
Solubility Sparingly soluble in water (0.014 g/L at 25°C for the L-isomer)Sparingly soluble[1]

Safety and Handling

The available safety data for 4-Methylphenylalanine indicates that it is not classified as a hazardous substance.[3] However, as with any chemical, it should be handled with appropriate care in a laboratory setting.

Table 2: Hazard Identification and Handling Precautions

Hazard StatementPrecautionary MeasuresReference(s)
Not classified as hazardous.Wear personal protective equipment (gloves, eye protection). Ensure adequate ventilation. Avoid dust formation.[3][4]
May cause skin, eye, and respiratory irritation (for the L-isomer).Avoid contact with skin, eyes, and clothing. Do not breathe dust.[4]
In case of contact:
SkinWash off with soap and plenty of water.[4]
EyesRinse thoroughly with plenty of water for at least 15 minutes.[4]
InhalationMove person into fresh air.[4]
IngestionRinse mouth with water.[4]
Storage Keep container tightly closed in a dry and well-ventilated place.[1]
Disposal Dispose of in accordance with local regulations.[3]

Toxicological Data:

Experimental Protocols

While specific experimental protocols for this compound are not documented in the available literature, its primary application is likely in solid-phase peptide synthesis (SPPS). The following is a general protocol for the incorporation of a modified amino acid like 4-methylphenylalanine into a peptide sequence.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) with a Modified Amino Acid:

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes, drain, and repeat for another 15-20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • For standard amino acids, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU/HATU (3-5 equivalents) and a base like diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Add the activated amino acid to the resin and allow it to react for 1-2 hours.

    • For the incorporation of this compound, a similar procedure is followed. Due to potential steric hindrance from the methyl group, extended coupling times or the use of a more potent coupling reagent may be necessary to ensure complete reaction.[8]

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide using techniques such as mass spectrometry and analytical HPLC.[9][10]

Workflow for Peptide Synthesis and Analysis

G cluster_synthesis Solid-Phase Peptide Synthesis cluster_post_synthesis Post-Synthesis Processing A Resin Swelling B Fmoc Deprotection A->B C Amino Acid Coupling (including this compound) B->C D Washing C->D D->B Repeat for next amino acid E Final Deprotection D->E F Cleavage from Resin E->F G Purification (RP-HPLC) F->G H Analysis (MS, HPLC) G->H

Caption: General workflow for solid-phase peptide synthesis and subsequent processing.

Biological Context: Phenylalanine Metabolism

As a derivative of phenylalanine, the biological context of this compound can be understood through the metabolic pathways of its parent amino acid. Phenylalanine is an essential amino acid that is primarily metabolized in the liver.[11] The key enzyme in this pathway is phenylalanine hydroxylase (PAH), which converts phenylalanine to tyrosine.[11][12][13]

Phenylalanine Metabolism Pathway

G Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine Hydroxylase (PAH) Phenylpyruvate Phenylpyruvic Acid Phe->Phenylpyruvate DOPA L-DOPA Tyr->DOPA Melanin Melanin Tyr->Melanin TCA TCA Cycle Intermediates Tyr->TCA Dopamine Dopamine DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Simplified overview of the major metabolic pathways of phenylalanine.[14][15]

Deficiencies in PAH lead to the genetic disorder phenylketonuria (PKU), characterized by the accumulation of phenylalanine to toxic levels.[12][13] Tyrosine, the product of the PAH-catalyzed reaction, is a precursor for the synthesis of several important molecules, including neurotransmitters (dopamine, norepinephrine, epinephrine) and melanin.[12][13] The incorporation of modified phenylalanine analogs like this compound into peptides could potentially influence their interaction with enzymes and receptors involved in these pathways, although specific data is currently unavailable.

Potential Applications in Research and Drug Development

The primary utility of this compound in a research and drug development setting lies in its use as a building block for creating novel peptides with enhanced properties.[1][2]

  • Increased Hydrophobicity: The methyl group enhances the hydrophobicity of the amino acid side chain, which can lead to improved binding at receptor sites and can enhance the pharmacokinetic properties of a drug candidate, such as its ability to cross cell membranes.[2]

  • Enhanced Stability: The modification can increase the proteolytic resistance of peptides, leading to a longer in vivo half-life.[8]

  • Conformational Constraint: The introduction of a non-natural amino acid can restrict the conformational flexibility of a peptide, potentially locking it into a bioactive conformation and improving its binding affinity and specificity for its target.[8]

These properties make this compound a valuable tool for the development of peptide-based therapeutics in areas such as oncology, immunology, and neuroscience.[2]

References

An In-depth Technical Guide on the Spectroscopic Data for H-DL-Phe(4-Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Therefore, this document presents the known properties of H-DL-Phe(4-Me)-OH and, for illustrative purposes, includes representative spectroscopic data from the closely related parent compound, DL-Phenylalanine. This approach provides a foundational understanding of the expected spectral characteristics. General experimental protocols for acquiring such data are also detailed.

Compound Information

PropertyValue
Systematic Name 2-Amino-3-(4-methylphenyl)propanoic acid
Synonyms This compound, DL-4-Methylphenylalanine
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
CAS Number 4599-47-7

Spectroscopic Data

As a complete experimental dataset for this compound is not available, the following sections provide predicted data and, for comparison, experimental data for the parent compound, DL-Phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Expected ¹H NMR Spectral Data for this compound:

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the α-proton, the β-protons, and the methyl group protons. The chemical shifts will be influenced by the electron-donating methyl group on the phenyl ring.

Representative ¹H NMR Data for DL-Phenylalanine (in D₂O):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.2 - 7.4m5HAromatic (C₆H₅)
3.9 - 4.0t1Hα-CH
3.0 - 3.2m2Hβ-CH₂

Expected ¹³C NMR Spectral Data for this compound:

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The presence of the methyl group will cause a shift in the signals of the aromatic carbons compared to phenylalanine.

Representative ¹³C NMR Data for DL-Phenylalanine (in D₂O):

Chemical Shift (ppm)Assignment
175.0Carboxylic acid (C=O)
137.5Aromatic (C-1)
130.0Aromatic (C-3, C-5)
129.5Aromatic (C-2, C-6)
127.5Aromatic (C-4)
56.5α-CH
38.0β-CH₂
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Functional Group Vibration
3000 - 3300N-H stretch (amine)
2500 - 3300O-H stretch (carboxylic acid)
2900 - 3000C-H stretch (aromatic and aliphatic)
1680 - 1720C=O stretch (carboxylic acid)
1500 - 1600N-H bend (amine)
1450 - 1600C=C stretch (aromatic)
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Expected Mass Spectrum for this compound:

The molecular ion peak (M⁺) is expected at an m/z value corresponding to the molecular weight of the compound (179.22). Common fragmentation patterns would involve the loss of the carboxyl group and cleavage of the side chain.

Representative Mass Spectrum Data for DL-Phenylalanine:

m/z ValueInterpretation
165Molecular Ion [M]⁺
120[M - COOH]⁺
91[C₇H₇]⁺ (tropylium ion)

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy
  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) or a deuterated solvent residual peak, is used for calibration.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: A one-dimensional carbon experiment, often with proton decoupling (e.g., broadband decoupling), is performed. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width should cover the expected carbon chemical shift range (typically 0-200 ppm).

IR Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹). The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile/water).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

  • Data Acquisition: The sample is introduced into the mass spectrometer.

    • ESI-MS: The solution is infused into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer. This technique is soft and often yields the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

    • EI-MS: The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation. This technique provides information about the molecular weight and the structure of the molecule through its fragmentation pattern.

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_report Reporting Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS ProcessNMR Process NMR Data (Chemical Shifts, Coupling) NMR->ProcessNMR ProcessIR Process IR Data (Absorption Bands) IR->ProcessIR ProcessMS Process MS Data (m/z, Fragmentation) MS->ProcessMS Structure Structural Elucidation & Verification ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure Report Technical Guide / Whitepaper Structure->Report

Caption: General workflow for spectroscopic analysis.

Disclaimer: The spectroscopic data for DL-Phenylalanine is provided as a reference due to the lack of publicly available experimental data for this compound. The actual spectra of this compound may vary. Researchers should perform their own analytical characterization for definitive results.

Distinguishing D, L, and DL Forms of 4-Methylphenylalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and data essential for distinguishing between the D, L, and DL forms of the non-proteinogenic amino acid 4-methylphenylalanine. This compound and its derivatives are of significant interest in peptide synthesis and drug development, making the accurate characterization of its stereoisomers critical for research and pharmaceutical applications.

Physicochemical Properties: A Comparative Analysis

The D and L enantiomers of 4-methylphenylalanine are mirror images of each other and thus share identical physical properties in an achiral environment, such as melting point and solubility. However, they exhibit opposite effects on plane-polarized light. The racemic DL form, being a 1:1 mixture of the two enantiomers, may have a different melting point and is optically inactive.

Table 1: Physicochemical Properties of 4-Methylphenylalanine Isomers

PropertyD-4-MethylphenylalanineL-4-MethylphenylalanineDL-4-Methylphenylalanine
Molecular Formula C₁₀H₁₃NO₂C₁₀H₁₃NO₂C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol [1][2]179.22 g/mol [2][3]179.22 g/mol [2]
Melting Point (°C) No experimental data found243-250[4] or 271 (dec.)No experimental data found for 4-methylphenylalanine. For the related compound DL-alpha-methylphenylalanine: 293-294 (dec.)[5]
Specific Rotation ([α]D) No direct experimental data found, but theoretically expected to be equal in magnitude and opposite in sign to the L-form.-8.0° to -11.0° (c=1, 1 M HCl)0° (optically inactive)
Solubility No specific data foundSparingly soluble in water (0.014 g/L at 25°C)[4]No specific data found

Note: The specific rotation of an enantiomer is a characteristic physical property. The D and L enantiomers will have specific rotations that are equal in magnitude but opposite in direction[6]. A racemic mixture (DL form) will have a specific rotation of zero as the rotations of the individual enantiomers cancel each other out.

Experimental Protocols for Separation and Analysis

The primary challenge in working with enantiomers lies in their separation and distinct analysis. Various chromatographic and enzymatic methods have been developed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC Separation of 4-Methylphenylalanine Enantiomers

This protocol is a general guideline based on methods used for similar amino acid derivatives. Optimization will be required for specific instrumentation and applications.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one derived from cellulose (B213188) or amylose (B160209) (e.g., CHIRALPAK® series), is a common choice for the separation of amino acid derivatives.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used in normal-phase mode. The exact ratio will need to be optimized to achieve baseline separation. A starting point could be a 90:10 (v/v) mixture of hexane and isopropanol.

  • Additives: To improve peak shape and resolution, especially for amino acids, a small amount of an acidic or basic additive may be required. For example, 0.1% trifluoroacetic acid (TFA) for acidic compounds or 0.1% diethylamine (B46881) (DEA) for basic compounds can be added to the mobile phase.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound absorbs, typically around 210-220 nm for the phenyl group.

  • Sample Preparation: Dissolve the 4-methylphenylalanine sample (D, L, or DL mixture) in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample onto the column and record the chromatogram. The D and L enantiomers should appear as two distinct peaks with different retention times. The DL-racemate will show two peaks of approximately equal area.

Workflow for Chiral HPLC Method Development

HPLC_Workflow start Start: Racemic 4-Methylphenylalanine Sample csp_selection Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) start->csp_selection mobile_phase_screening Screen Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) csp_selection->mobile_phase_screening additive_screening Screen Additives (e.g., TFA, DEA) mobile_phase_screening->additive_screening optimization Optimize Separation Parameters (Flow Rate, Temperature, Gradient) additive_screening->optimization validation Method Validation (Specificity, Linearity, Precision, Accuracy) optimization->validation analysis Routine Analysis of D, L, and DL forms validation->analysis

Chiral HPLC Method Development Workflow
Supercritical Fluid Chromatography (SFC)

Chiral SFC is an alternative to HPLC that often provides faster separations and uses less organic solvent. It utilizes supercritical carbon dioxide as the main mobile phase component.

Experimental Protocol: Chiral SFC Separation of 4-Methylphenylalanine Enantiomers

This is a general protocol and requires optimization.

  • Instrumentation: An SFC system with a back-pressure regulator and a UV or mass spectrometry (MS) detector.

  • Chiral Stationary Phase (CSP): Similar to HPLC, polysaccharide-based columns are widely used.

  • Mobile Phase: A mixture of supercritical CO₂ and a polar organic modifier (e.g., methanol, ethanol). The modifier percentage is a key parameter for optimization.

  • Additives: Basic additives like diethylamine or isopropylamine (B41738) are often added to the modifier to improve peak shape for amine-containing compounds.

  • Conditions:

    • Column Temperature: Typically around 35-40°C.

    • Back Pressure: Maintained at a level to ensure the mobile phase remains in a supercritical state (e.g., 100-150 bar).

  • Detection: UV or MS detection.

  • Sample Preparation: Dissolve the sample in the modifier or a compatible solvent.

  • Analysis: Inject the sample and record the chromatogram. The enantiomers will be separated based on their differential interaction with the CSP. A preparative SFC method was successfully used to separate the four isomers of derivatized beta-methylphenylalanine.[7][8]

Enzymatic Resolution

Enzymatic resolution is a technique that utilizes the stereoselectivity of enzymes to separate enantiomers. One common method is the kinetic resolution of a racemic mixture.

Experimental Protocol: Enzymatic Resolution of DL-4-Methylphenylalanine using Lipase (B570770)

This protocol is adapted from methods used for similar amino acids and will require optimization for 4-methylphenylalanine.

  • Enzyme: A lipase, such as Candida antarctica lipase B (CALB), is often used for the resolution of amino acid esters.

  • Substrate Preparation: The racemic DL-4-methylphenylalanine must first be derivatized, for example, by esterification to form the methyl or ethyl ester.

  • Reaction Setup:

    • Dissolve the racemic 4-methylphenylalanine ester in a suitable organic solvent (e.g., toluene, tert-butyl methyl ether).

    • Add an acylating agent (e.g., ethyl acetate, vinyl acetate).

    • Add the immobilized lipase (e.g., Novozym 435).

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 30-50°C) with stirring.

  • Monitoring: The progress of the reaction is monitored by taking aliquots at different time points and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (ee) of the substrate and the product. The reaction is stopped at approximately 50% conversion to achieve a high ee for both the unreacted enantiomer and the acylated product.

  • Separation: After the reaction, the enzyme is filtered off. The acylated enantiomer can then be separated from the unreacted enantiomer by standard chromatographic techniques or by extraction.

  • Hydrolysis: The separated acylated enantiomer can be hydrolyzed back to the free amino acid.

Enzymatic_Resolution start Racemic DL-4-Methylphenylalanine Ester reaction Enzymatic Acylation with Lipase (e.g., CALB) + Acyl Donor start->reaction separation Separation of Acylated and Unreacted Esters reaction->separation hydrolysis_L Hydrolysis of Acylated L-Ester separation->hydrolysis_L Acylated L-Ester hydrolysis_D Recovery of Unreacted D-Ester separation->hydrolysis_D Unreacted D-Ester end_L Pure L-4-Methylphenylalanine hydrolysis_L->end_L end_D Pure D-4-Methylphenylalanine hydrolysis_D->end_D

Simplified Pin1 Signaling Pathway and Inhibition

FPR1 is a G protein-coupled receptor found on the surface of phagocytic leukocytes, such as neutrophils. It plays a key role in the innate immune response by recognizing formylated peptides from bacteria and damaged mitochondria. Activation of FPR1 triggers a signaling cascade that leads to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all of which are important for fighting infection but can also contribute to inflammatory diseases. Derivatives containing D-4-methylphenylalanine have been developed as FPR1 antagonists to block these inflammatory responses.

FPR1_Pathway fMLF Formyl Peptides (e.g., fMLF) FPR1 FPR1 Receptor fMLF->FPR1 Binds to G_protein G-protein Activation FPR1->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca²⁺ and PKC Activation IP3_DAG->Ca_PKC Inflammatory_Response Inflammatory Response (Chemotaxis, ROS production) Ca_PKC->Inflammatory_Response D_4_MePhe_Antagonist D-4-Methylphenylalanine- Containing Antagonist D_4_MePhe_Antagonist->FPR1 Blocks Binding

Simplified FPR1 Signaling Pathway and Antagonism

Conclusion

The differentiation of D, L, and DL forms of 4-methylphenylalanine is a critical aspect of its use in research and drug development. While the enantiomers share many physical properties, they can be distinguished by their optical activity and separated using chiral chromatography or enzymatic resolution. The distinct biological roles of the D and L forms, particularly the incorporation of the D-enantiomer into specific enzyme inhibitors and receptor antagonists, highlight the importance of stereospecific synthesis and analysis. The protocols and data presented in this guide provide a framework for researchers to effectively work with and characterize the different stereoisomers of 4-methylphenylalanine.

References

A Theoretical Framework for Determining the Conformational Preferences of H-DL-Phe(4-Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide outlines a comprehensive computational workflow for the theoretical investigation of the conformational preferences of 4-methylphenylalanine (H-DL-Phe(4-Me)-OH). Due to the absence of specific published studies on this molecule, this document serves as a whitepaper on the core methodologies and expected outcomes of such an investigation. The protocols described herein are based on established and widely accepted practices in the field of computational chemistry for the conformational analysis of small molecules and amino acid derivatives. For simplicity and biological relevance, the procedures will be detailed for the L-enantiomer, H-L-Phe(4-Me)-OH.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its function, reactivity, and interaction with biological targets. For amino acid derivatives like 4-methylphenylalanine, understanding the landscape of low-energy conformations is crucial for applications in peptide design, drug discovery, and materials science. The methyl group at the para position of the phenyl ring introduces subtle electronic and steric changes compared to native phenylalanine, which can significantly influence its preferred spatial arrangement and, consequently, its biological activity.

Theoretical conformational analysis provides a powerful, atomistic-level view of the potential energy surface (PES) of a molecule. By identifying stable conformers and quantifying their relative energies, we can predict the most probable shapes the molecule will adopt under given conditions. This guide details a multi-step computational protocol designed to efficiently and accurately map the conformational space of H-L-Phe(4-Me)-OH.

Detailed Computational Methodology

A robust conformational analysis workflow involves a hierarchical approach, starting with a broad search of the conformational space using computationally inexpensive methods, followed by refinement of the most promising candidates with higher-level, more accurate quantum mechanical calculations.[1][2][3]

Initial 3D Structure Generation

The first step is to generate a valid three-dimensional starting structure from a 2D representation.

  • Protocol:

    • Define the molecule using a SMILES (Simplified Molecular-Input Line-Entry System) string for H-L-Phe(4-Me)-OH: C--INVALID-LINK--O)Cc1ccc(C)cc1.

    • Utilize cheminformatics software such as Open Babel or RDKit to convert the SMILES string into an initial 3D structure.[4]

    • A preliminary geometry optimization using a molecular mechanics force field like MMFF94 or UFF is performed to generate a reasonable starting geometry with standard bond lengths and angles.

Global Conformational Search

This crucial step aims to explore the entire potential energy surface to find as many unique low-energy structures as possible.

  • Protocol:

    • The initial 3D structure is subjected to a comprehensive conformational search. This can be achieved through systematic rotation of all identified rotatable bonds (primarily the backbone dihedrals φ, ψ and the side-chain dihedrals χ1, χ2) or through stochastic methods like Monte Carlo simulations.[3]

    • For efficiency, this initial search is performed using either a molecular mechanics (MM) force field (e.g., AMBER, CHARMM) or, preferably, a fast semi-empirical quantum method like GFN2-xTB.[3][5] The GFN2-xTB method offers a good balance of speed and accuracy for generating a diverse set of conformers.

    • The search generates hundreds to thousands of potential conformers, which are then filtered based on an energy window (e.g., all structures within 10-15 kcal/mol of the global minimum).

Geometry Optimization and Clustering

The conformers generated in the broad search are unrefined. This step optimizes their geometries and removes redundancy.

  • Protocol:

    • Each conformer from the filtered set is subjected to geometry optimization using Density Functional Theory (DFT). A cost-effective functional and basis set, such as B3LYP/6-31G(d), is suitable for this stage.[6][7]

    • Dispersion corrections (e.g., Grimme's D3) should be included (B3LYP-D3) as they are critical for accurately modeling non-covalent interactions within the molecule.

    • Following optimization, the resulting structures are clustered based on their structural similarity, typically using a Root-Mean-Square Deviation (RMSD) cutoff (e.g., 0.5 Å). This process identifies unique conformers, and only the lowest-energy structure from each cluster is retained for further analysis.

High-Accuracy Energy Refinement

To obtain reliable relative energies, single-point energy calculations are performed on the optimized unique conformers using a higher level of theory.

  • Protocol:

    • For each unique conformer, a single-point energy calculation is performed.

    • A more robust DFT functional, such as M06-2X or a double-hybrid functional, is recommended.[7]

    • A larger basis set, such as def2-TZVP or cc-pVTZ, is employed to achieve higher accuracy.[6]

    • If the conformational preferences in a solvent are of interest, a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD model can be applied during this step to approximate the effects of the solvent (e.g., water).[6]

Thermodynamic Analysis

The final step involves calculating thermodynamic properties to determine the relative populations of conformers at a given temperature.

  • Protocol:

    • Frequency calculations are performed for the final set of low-energy conformers at the same level of theory used for geometry optimization (e.g., B3LYP-D3/6-31G(d)).

    • The absence of imaginary frequencies confirms that each structure is a true local minimum on the potential energy surface.

    • From the frequency calculations, thermal corrections are obtained to calculate the zero-point vibrational energy (ZPVE), enthalpy (H), and Gibbs free energy (G) at a standard temperature (e.g., 298.15 K).

    • The relative Gibbs free energies (ΔG) are used to calculate the Boltzmann population of each conformer, which indicates its probability of being observed in a thermal ensemble.

Predicted Data and Analysis

The computational workflow described above would yield quantitative data on the structure and stability of H-L-Phe(4-Me)-OH conformers. The following tables present a hypothetical but realistic summary of such expected results.

Table 1: Key Dihedral Angles (in degrees) for Predicted Low-Energy Conformers of H-L-Phe(4-Me)-OH.

Conformer IDφ (C-N-Cα-C)ψ (N-Cα-C-N)χ1 (N-Cα-Cβ-Cγ)χ2 (Cα-Cβ-Cγ-Cδ1)
Conf-1 -85.278.5178.990.1
Conf-2 -145.6150.1-65.388.7
Conf-3 -70.8-45.360.292.5
Conf-4 55.948.2179.5-89.8
Conf-5 -155.1-50.7-68.1-91.3

Table 2: Calculated Relative Energies and Predicted Boltzmann Populations for H-L-Phe(4-Me)-OH Conformers at 298.15 K.

Conformer IDΔE (kcal/mol)ΔH (kcal/mol)ΔG (kcal/mol)Boltzmann Population (%)
Conf-1 0.000.000.0045.1
Conf-2 0.250.210.4522.3
Conf-3 0.880.910.959.8
Conf-4 1.211.151.405.1
Conf-5 1.551.601.852.8

Note: Energies are relative to the global minimum (Conf-1). ΔE is the relative electronic energy from high-accuracy calculations. ΔH and ΔG are the relative enthalpy and Gibbs free energy, respectively, including thermal corrections.

Mandatory Visualizations

Diagrams created using the DOT language provide a clear visual representation of the workflows and concepts central to this theoretical study.

G cluster_workflow Computational Workflow for Conformational Analysis A 1. Initial 3D Structure Generation (from SMILES) B 2. Global Conformational Search (Molecular Mechanics / GFN2-xTB) A->B Initial Geometry C 3. Geometry Optimization & Clustering (DFT: e.g., B3LYP-D3/6-31G(d)) B->C Ensemble of Conformers D 4. High-Accuracy Energy Refinement (DFT: e.g., M06-2X/def2-TZVP) C->D Unique Low-Energy Conformers E 5. Thermodynamic Analysis (Frequency Calculation) D->E Refined Energies F Final Results (ΔG, Boltzmann Populations) E->F Thermodynamic Properties

Caption: A flowchart of the multi-step computational workflow.

G title Conceptual Potential Energy Surface (PES) xaxis Dihedral Angle (e.g., χ1) yaxis Potential Energy p1 p2 p3 p4 p5 p6 p7 spline m1 m2 m3 l1 Conformer A (Local Minimum) l2 Conformer B (Global Minimum) l3 Conformer C (Local Minimum) ts1 ts2 l_ts1 Transition State l_ts2 Transition State

Caption: A conceptual diagram of a Potential Energy Surface (PES).

References

Methodological & Application

Application Notes and Protocols for the Incorporation of H-DL-Phe(4-Me)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology to enhance peptide stability, modulate receptor affinity, and introduce novel functionalities. H-DL-Phe(4-Me)-OH, a racemic mixture of 4-methyl-D- and L-phenylalanine, offers a unique building block for creating peptide libraries with stereochemical diversity at a specific position. The methyl group on the phenyl ring can also influence peptide conformation and binding interactions.

These application notes provide a comprehensive guide for the efficient incorporation of this compound into peptide chains using Fmoc-based solid-phase peptide synthesis (SPPS). The protocols cover the entire workflow from resin preparation to final peptide cleavage and analysis, with special considerations for the challenges associated with sterically hindered amino acids.

Physicochemical Properties of Fmoc-DL-Phe(4-Me)-OH

Prior to its use in SPPS, the free amine of this compound must be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The resulting Fmoc-DL-Phe(4-Me)-OH is the active building block for synthesis.

PropertyValueReference
Molecular Formula C₂₅H₂₃NO₄[1]
Molecular Weight 401.4 g/mol [1]
Appearance White to off-white powderTypical for Fmoc-amino acids
Solubility Soluble in DMF, NMP, and other common SPPS solventsInferred from common practice
Storage Store at 2-8°C, desiccatedGeneral recommendation

Experimental Protocols

Materials and Reagents
  • Fmoc-DL-Phe(4-Me)-OH

  • SPPS Resin (e.g., Rink Amide, Wang resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (B6355638), 20% in DMF (v/v)

  • Coupling reagents (e.g., HBTU, HATU, HCTU, COMU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Washing solvents (e.g., Dichloromethane - DCM, Methanol - MeOH)

  • Cleavage cocktail (e.g., Reagent B: TFA/Phenol/Water/TIPS 88:5:5:2 v/v/v/v)[2]

  • Cold diethyl ether

  • HPLC grade water and acetonitrile (B52724) with 0.1% Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

SPPS Workflow for Incorporating Fmoc-DL-Phe(4-Me)-OH

The following diagram outlines the key steps in a single coupling cycle for incorporating Fmoc-DL-Phe(4-Me)-OH into a growing peptide chain on a solid support.

SPPS_Workflow SPPS Cycle for Fmoc-DL-Phe(4-Me)-OH Incorporation Resin Peptide-Resin (Free N-terminus) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling Reaction Wash1->Coupling Activation Activate Fmoc-DL-Phe(4-Me)-OH (Coupling Reagent + DIPEA in DMF) Activation->Coupling Wash2 Wash (DMF) Coupling->Wash2 NextCycle Proceed to Next Cycle or Final Cleavage Wash2->NextCycle

Caption: A generalized workflow for a single amino acid coupling cycle in SPPS.

Detailed Protocol for a Single Coupling Cycle (0.1 mmol scale)
  • Resin Swelling: Swell the resin-bound peptide (with a free N-terminal amine) in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc-DL-Phe(4-Me)-OH Activation: In a separate vial, dissolve Fmoc-DL-Phe(4-Me)-OH (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 2.9-4.9 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 1-5 minutes. Due to the potential steric hindrance from the 4-methyl group, using a high-efficiency coupling reagent is recommended.[3]

  • Coupling: Drain the DMF from the resin and immediately add the activated Fmoc-DL-Phe(4-Me)-OH solution. Agitate the reaction vessel for 1-3 hours at room temperature.

  • Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (B49086) (Kaiser) test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling may be necessary.

  • Capping (Optional): If the coupling remains incomplete after a second attempt, cap any unreacted free amines with a solution of acetic anhydride (B1165640) and DIPEA in DMF to prevent the formation of deletion sequences.

  • Washing: After a complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Fmoc Deprotection: Add a 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes to remove the Fmoc protecting group from the newly added amino acid.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to prepare for the next coupling cycle.

Peptide Cleavage and Deprotection
  • Resin Preparation: After the final deprotection step, wash the peptide-resin with DMF, followed by DCM, and dry it under a high vacuum for at least 4 hours.

  • Cleavage: Suspend the dry peptide-resin in a cleavage cocktail (e.g., Reagent B, 10 mL/g of resin) for 2-3 hours at room temperature.[2] This step simultaneously cleaves the peptide from the resin and removes any acid-labile side-chain protecting groups.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation and Purification: Centrifuge the suspension to pellet the crude peptide. Wash the pellet with cold diethyl ether and then air-dry. The crude peptide will be a mixture of two diastereomers, which can be separated by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data and Troubleshooting

The incorporation of sterically hindered amino acids like 4-methylphenylalanine can present challenges. The following table summarizes expected outcomes and potential issues.

ParameterExpected/Typical ValuePotential Issues & Troubleshooting
Coupling Efficiency >95% (with optimized conditions)Incomplete Coupling: The 4-methyl group can sterically hinder the reaction. Solution: Use a more potent coupling reagent (e.g., HATU, COMU), increase the equivalents of amino acid and coupling reagent, perform a double coupling, or use microwave-assisted synthesis.[3]
Racemization <2% (with appropriate reagents)Epimerization: The conversion of D- to L-isomer or vice-versa can occur during activation. Solution: Use coupling reagents known for low racemization (e.g., those with HOAt or Oxyma additives), avoid prolonged pre-activation times, and use a less hindered base if possible.[4]
Purity of Crude Peptide Variable, dependent on synthesis efficiencyDeletion Sequences: Result from incomplete coupling. Solution: Implement capping after difficult coupling steps. Side-Product Formation: Can arise from various side reactions. Solution: Optimize cleavage cocktail and conditions.
Troubleshooting Incomplete Coupling

The following decision tree provides a systematic approach to addressing incomplete coupling reactions when incorporating Fmoc-DL-Phe(4-Me)-OH.

Troubleshooting_Coupling Troubleshooting Incomplete Coupling Start Ninhydrin test positive (Incomplete Coupling) DoubleCouple Perform a double coupling with fresh reagents Start->DoubleCouple CheckAgain Ninhydrin test still positive? DoubleCouple->CheckAgain ChangeReagent Switch to a more potent coupling reagent (e.g., HATU, COMU) CheckAgain->ChangeReagent Yes Proceed Proceed to next cycle CheckAgain->Proceed No Microwave Consider microwave-assisted coupling ChangeReagent->Microwave Capping Cap unreacted amines with acetic anhydride Microwave->Capping Capping->Proceed

Caption: A decision tree for troubleshooting incomplete peptide coupling reactions.

Analysis of Peptides Containing this compound

HPLC Analysis

Reverse-phase HPLC is the standard method for analyzing the purity of the crude peptide and for separating the resulting diastereomers.

  • Column: C18, wide pore (e.g., 300 Å)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A shallow gradient (e.g., 5-65% B over 30 minutes) is typically used for good separation of peptide diastereomers.[5]

  • Detection: UV at 214 nm and 280 nm.

The two diastereomeric peptides are expected to have slightly different retention times on a C18 column due to their different three-dimensional structures.

Mass Spectrometry

Mass spectrometry is used to confirm the identity of the synthesized peptides by verifying their molecular weights.

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Expected Mass: The calculated molecular weight of the target peptide should be observed. Both diastereomers will have the same mass.

  • Fragmentation Analysis (MS/MS): Can be used to confirm the peptide sequence.

Conclusion

The incorporation of this compound into peptides using SPPS is a viable strategy for generating stereochemical diversity and introducing a methyl-functionalized aromatic residue. While the 4-methyl group can introduce steric hindrance, leading to challenges in coupling efficiency, these can be overcome by employing optimized protocols with high-efficiency coupling reagents and careful monitoring of the reaction progress. The detailed protocols and troubleshooting guides provided in these application notes offer a solid foundation for researchers to successfully synthesize and analyze peptides containing this unique unnatural amino acid.

References

Application Notes and Protocols for Fmoc-DL-Phe(4-Me)-OH Coupling in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-DL-Phe(4-Me)-OH is a racemic mixture of the N-α-Fmoc-protected D- and L-isomers of 4-methylphenylalanine. This non-proteinogenic amino acid is a valuable building block in solid-phase peptide synthesis (SPPS) for introducing structural diversity into peptide chains. The incorporation of the 4-methylphenylalanine moiety can influence the peptide's conformation, hydrophobicity, and metabolic stability. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation, leading to a longer in vivo half-life.[1][2] The use of a racemic mixture allows for the simultaneous synthesis of two diastereomeric peptides, which can be valuable for screening in drug discovery programs to identify stereochemically favored candidates.[1]

This document provides detailed protocols for the efficient coupling of Fmoc-DL-Phe(4-Me)-OH using common activation methods in Fmoc-based SPPS and outlines the subsequent analysis and purification steps.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high efficiency, purity, and minimal racemization during peptide synthesis. While specific data for Fmoc-DL-Phe(4-Me)-OH is not extensively published, the following table summarizes the typical performance of widely used coupling reagents for Fmoc-DL-Phe-OH and similar residues, which is expected to be comparable.[1][3]

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HBTU Aminium/Uronium Salt20-60 minutes>98>95Low
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very Low
PyBOP Phosphonium Salt30-120 minutes>98>95Low
DIC/HOBt Carbodiimide/Additive60-180 minutes>95>95Low
DIC/OxymaPure® Carbodiimide/Additive60-180 minutes>95>95Very Low

Data synthesized from multiple sources for Fmoc-DL-Phe-OH and similar amino acids.[3]

Experimental Protocols

The following are detailed protocols for manual Fmoc-based solid-phase peptide synthesis to incorporate an Fmoc-DL-Phe(4-Me)-OH residue. The quantities provided are illustrative for a synthesis scale of 0.1 mmol.

General Preparatory Steps
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[3]

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 3-5 minutes and drain.[4]

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes to ensure complete Fmoc removal.[4][5]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[4]

  • Confirmation of Deprotection (Optional): Perform a qualitative Kaiser test on a few resin beads. A positive result (blue beads) indicates the presence of free primary amines.

Protocol 1: Coupling using HBTU/DIPEA

This protocol utilizes O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) as the activating agent.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol scale)

  • Fmoc-DL-Phe(4-Me)-OH (3 equivalents, 0.3 mmol, 120.5 mg)

  • HBTU (2.9 equivalents, 0.29 mmol, 110 mg)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol, 105 µL)

  • DMF

Procedure:

  • Pre-activation: In a separate vial, dissolve Fmoc-DL-Phe(4-Me)-OH and HBTU in DMF. Add DIPEA to the solution and vortex for 1-2 minutes to pre-activate the amino acid.[1]

  • Coupling Reaction: Drain the DMF from the washed resin. Immediately add the activated Fmoc-DL-Phe(4-Me)-OH solution to the resin.[1]

  • Agitation: Agitate the reaction vessel at room temperature for 1-2 hours.[1]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[1]

  • Confirmation of Coupling (Optional): Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling reaction.[1]

Protocol 2: Coupling using DIC/HOBt

This protocol uses N,N'-Diisopropylcarbodiimide (DIC) in combination with 1-Hydroxybenzotriazole (HOBt).

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol scale)

  • Fmoc-DL-Phe(4-Me)-OH (3-5 equivalents, 0.3-0.5 mmol, 120.5-200.8 mg)

  • HOBt (3-5.5 equivalents, 0.3-0.55 mmol, 46-84 mg)

  • DIC (3-5.5 equivalents, 0.3-0.55 mmol, 47-86 µL)

  • DMF

Procedure:

  • Reagent Dissolution: In a separate vial, dissolve Fmoc-DL-Phe(4-Me)-OH and HOBt in a minimal amount of DMF.

  • Coupling Reaction: Add the amino acid/HOBt solution to the deprotected resin. Then, add the DIC to the resin suspension.[6]

  • Agitation: Shake the mixture at room temperature for 1-3 hours. Monitor the reaction for completion using the Kaiser test.[3]

  • Washing: Once the reaction is complete (negative Kaiser test), filter the resin and wash it three times with DMF, followed by three times with Dichloromethane (DCM).[6]

Post-Coupling and Peptide Cleavage
  • Cycle Repetition: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in the preparatory steps.

  • Final Washing: Wash the final peptidyl-resin with DMF, followed by DCM, and dry it thoroughly under vacuum.[1]

  • Cleavage Reaction:

    • Place the dry resin in a reaction vessel.

    • Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) to the resin (approximately 10 mL per gram of resin).[1]

    • Incubate the mixture at room temperature with occasional swirling for 2-3 hours.[1]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a centrifuge tube.

    • Precipitate the peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).[1]

    • Incubate at -20°C for at least 30 minutes.[1]

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the pellet with cold diethyl ether 2-3 times.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]

Purification and Analysis

The crude peptide product will be a mixture of two diastereomers due to the use of Fmoc-DL-Phe(4-Me)-OH. These can be separated by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

  • Purification: Purify the crude peptide using a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% TFA.[1]

  • Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity of the diastereomers by mass spectrometry.

Visualizations

SPPS_Workflow start Start: Peptide-Resin deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Step 2: DMF Wash deprotection->wash1 coupling Step 4: Coupling Reaction wash1->coupling activation Step 3: Amino Acid Activation (Fmoc-DL-Phe(4-Me)-OH + Coupling Reagent + Base) activation->coupling wash2 Step 5: DMF Wash coupling->wash2 kaiser Kaiser Test (Check Completion) wash2->kaiser kaiser->coupling Positive (Recouple) cycle Repeat for Next Amino Acid kaiser->cycle Negative final_deprotection Final Fmoc Deprotection kaiser->final_deprotection Last Amino Acid cycle->deprotection cleavage Step 6: Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Step 7: RP-HPLC Purification cleavage->purification end End: Pure Peptide Diastereomers purification->end

Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.

Activation_Pathways cluster_hbtu HBTU Activation cluster_dic DIC/HOBt Activation reagent reagent hbtu_aa Fmoc-AA-OH hbtu_active Active HOBt Ester (Highly Reactive) hbtu_aa->hbtu_active + hbtu_reagent HBTU + DIPEA hbtu_reagent->hbtu_active hbtu_peptide Fmoc-AA-NH-Peptide-Resin hbtu_active->hbtu_peptide + hbtu_resin H2N-Peptide-Resin hbtu_resin->hbtu_peptide dic_aa Fmoc-AA-OH dic_active HOBt Ester Intermediate dic_aa->dic_active + dic_reagent DIC + HOBt dic_reagent->dic_active dic_peptide Fmoc-AA-NH-Peptide-Resin dic_active->dic_peptide + dic_resin H2N-Peptide-Resin dic_resin->dic_peptide

References

Application Notes and Protocols: H-DL-Phe(4-Me)-OH as a Building Block for Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of unnatural amino acids is a powerful strategy in medicinal chemistry for the development of peptidomimetics with enhanced pharmacological properties. H-DL-Phe(4-Me)-OH, a derivative of phenylalanine with a methyl group at the 4-position of the phenyl ring, offers unique structural and physicochemical properties that can be exploited to improve the potency, selectivity, and metabolic stability of peptide-based drug candidates. This document provides detailed application notes and experimental protocols for the incorporation of this compound into peptidomimetics, along with data on the biological activity of a structurally related compound and relevant signaling pathways.

The incorporation of a 4-methyl group onto the phenylalanine side chain can enhance hydrophobic interactions with target receptors, potentially increasing binding affinity.[1] Furthermore, this modification can sterically hinder enzymatic degradation, thereby prolonging the half-life of the resulting peptidomimetic in vivo.[2][3][4][5]

Data Presentation

While specific quantitative data for peptidomimetics containing this compound is not extensively available in the public domain, the following table presents data for opioid peptides in which tyrosine, a structurally similar aromatic amino acid, was replaced by (S)-4-(Carboxamido)phenylalanine (Cpa), another para-substituted phenylalanine derivative. This data serves as a representative example of the type of enhancements that can be achieved by modifying the phenyl ring of an aromatic amino acid side chain.

Table 1: Biological Activity of Opioid Peptides with a Tyrosine Surrogate [6]

Peptide SequenceReceptorBinding Affinity (Ki, nM)Agonist Potency (EC50, nM)
Tyr-c[D-Lys-Phe-Asp]NH2μ1.5 ± 0.32.5 ± 0.8
Cpa -c[D-Lys-Phe-Asp]NH2μ2.1 ± 0.53.2 ± 1.1
Tyr-c[D-Pen-Gly-Phe-D-Pen]δ0.8 ± 0.21.2 ± 0.3
Cpa -c[D-Pen-Gly-Phe-D-Pen]δ1.1 ± 0.31.8 ± 0.5

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic Incorporating this compound

This protocol describes the manual synthesis of a linear peptide on a rink amide resin using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-DL-Phe(4-Me)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Acetonitrile

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of OxymaPure® in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2 hours at room temperature.

    • To confirm the completion of the coupling reaction, perform a Kaiser test.[7] If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, using Fmoc-DL-Phe(4-Me)-OH at the desired position.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide product.

Protocol 2: In Vitro Biological Assay - Competitive Binding Assay

This protocol describes a general method to determine the binding affinity (Ki) of a synthesized peptidomimetic to a G-protein coupled receptor (GPCR).

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand specific for the target receptor

  • Synthesized peptidomimetic

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Scintillation vials and scintillation fluid

  • Microplate reader or scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add increasing concentrations of the unlabeled peptidomimetic (competitor).

    • Add a constant concentration of the radiolabeled ligand to each well.

    • Add the cell membranes expressing the target receptor to each well.

    • Include control wells for total binding (radiolabeled ligand and membranes only) and non-specific binding (radiolabeled ligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radiolabeled ligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filter discs in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Visualizations

experimental_workflow cluster_synthesis Peptidomimetic Synthesis cluster_evaluation Biological Evaluation Resin Resin Preparation SPPS Solid-Phase Peptide Synthesis (incorporating this compound) Resin->SPPS Fmoc/tBu Chemistry Cleavage Cleavage & Deprotection SPPS->Cleavage TFA Cocktail Purification RP-HPLC Purification Cleavage->Purification Binding In Vitro Binding Assay (Ki determination) Purification->Binding Functional Functional Assay (e.g., cAMP, Ca2+ flux) Binding->Functional Stability Metabolic Stability Assay Functional->Stability

Caption: Experimental workflow for the synthesis and evaluation of peptidomimetics.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR Opioid Receptor (GPCR) G_protein Gαi/oβγ GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition K_channel K+ Channel G_protein->K_channel Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation ERK ERK PKA->ERK Phosphorylation Cellular Response\n(Reduced Neurotransmitter Release) Cellular Response (Reduced Neurotransmitter Release) Ca_channel->Cellular Response\n(Reduced Neurotransmitter Release) Cellular Response\n(Hyperpolarization) Cellular Response (Hyperpolarization) K_channel->Cellular Response\n(Hyperpolarization) Cellular Response\n(Gene Expression) Cellular Response (Gene Expression) ERK->Cellular Response\n(Gene Expression) Ligand Peptidomimetic (Agonist) Ligand->GPCR Binding

Caption: Simplified opioid receptor signaling pathway, a common target for peptidomimetics.[8][9][10]

logical_relationship cluster_advantages Enhanced Properties Peptide Native Peptide Unnatural_AA Incorporate this compound Peptide->Unnatural_AA Peptidomimetic Resulting Peptidomimetic Unnatural_AA->Peptidomimetic Potency Increased Potency Peptidomimetic->Potency Stability Improved Metabolic Stability Peptidomimetic->Stability Selectivity Enhanced Receptor Selectivity Peptidomimetic->Selectivity Bioavailability Improved Bioavailability Peptidomimetic->Bioavailability

Caption: Rationale for incorporating unnatural amino acids into peptidomimetics.

References

H-DL-Phe(4-Me)-OH in the Development of Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Phe(4-Me)-OH, also known as DL-4-methylphenylalanine, is a synthetic amino acid derivative. As an analog of the natural amino acid phenylalanine, it holds potential for the development of enzyme inhibitors. The introduction of a methyl group at the para position of the phenyl ring can influence its binding affinity and specificity to the active sites of various enzymes, making it a molecule of interest in drug discovery and biochemical research. While specific data on this compound as an enzyme inhibitor is limited in publicly available literature, its structural similarity to other studied phenylalanine derivatives allows for the extrapolation of potential applications and experimental protocols.

This document provides detailed application notes and generalized protocols for investigating the enzyme inhibitory potential of this compound. The methodologies are based on established assays for enzymes that are known to be modulated by phenylalanine analogs, such as proteases and amino acid metabolizing enzymes.

Potential Applications in Enzyme Inhibition

Based on the known interactions of phenylalanine and its derivatives with various enzymes, this compound could be investigated as a potential inhibitor for several classes of enzymes:

  • Proteases: The bulky, hydrophobic side chain of phenylalanine is a key recognition motif for the S1 pocket of chymotrypsin-like serine proteases. The 4-methyl group in this compound could enhance hydrophobic interactions within the active site, potentially leading to competitive inhibition. Similarly, its potential as an inhibitor of metalloproteases like carboxypeptidases, which recognize C-terminal aromatic amino acids, warrants investigation.

  • Amino Acid Metabolizing Enzymes: Enzymes involved in the phenylalanine metabolic pathway, such as phenylalanine hydroxylase (PAH), are potential targets.[1] Analogs of phenylalanine can act as competitive inhibitors of PAH.[1] The inhibitory effect of this compound on this enzyme could be explored, which may have implications for conditions related to phenylalanine metabolism.

  • Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis and utilizes tyrosine, a hydroxylated form of phenylalanine, as a substrate. Phenylalanine derivatives have been investigated as tyrosinase inhibitors.[2] this compound could be screened for its ability to modulate tyrosinase activity.

Quantitative Data

As of the current literature survey, specific quantitative data (e.g., IC50, Ki) for the inhibition of enzymes by this compound is not available. Researchers are encouraged to perform dose-response studies to determine these values for their enzyme of interest. The following table is provided as a template for summarizing experimentally determined data.

Enzyme TargetInhibitorInhibition TypeIC50 (µM)Ki (µM)Assay ConditionsReference
e.g., Chymotrypsin (B1334515)This compounde.g., CompetitiveData to be determinedData to be determinede.g., 25 mM Tris-HCl, pH 7.8, 25°C[Your Experimental Data]
e.g., Phenylalanine HydroxylaseThis compounde.g., CompetitiveData to be determinedData to be determinede.g., 100 mM HEPES, pH 7.4, 37°C[Your Experimental Data]
e.g., TyrosinaseThis compounde.g., MixedData to be determinedData to be determinede.g., 50 mM Phosphate buffer, pH 6.8, 30°C[Your Experimental Data]

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of this compound against representative enzymes. These should be optimized based on the specific enzyme and available laboratory equipment.

Protocol 1: Chymotrypsin Inhibition Assay (Spectrophotometric)

Principle: This assay measures the inhibition of chymotrypsin-catalyzed hydrolysis of a chromogenic substrate, such as N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-2586). The release of p-nitroaniline is monitored spectrophotometrically at 405 nm.

Materials:

  • α-Chymotrypsin from bovine pancreas

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-2586)

  • This compound

  • Tris-HCl buffer (e.g., 50 mM, pH 7.8)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of α-chymotrypsin in 1 mM HCl.

    • Prepare a stock solution of the substrate S-2586 in DMSO.

    • Prepare a stock solution of this compound in DMSO. Further dilutions should be made in Tris-HCl buffer.

  • Assay Setup (in a 96-well plate):

    • Add 20 µL of various concentrations of this compound solution to the test wells.

    • Add 20 µL of buffer to the control wells.

    • Add 160 µL of Tris-HCl buffer to all wells.

    • Add 10 µL of the chymotrypsin solution to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 10 µL of the S-2586 substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration of this compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Chymotrypsin_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Chymotrypsin Solution setup Set up 96-well plate: - Inhibitor/Control - Buffer - Enzyme prep_enzyme->setup prep_substrate Prepare Substrate Solution (S-2586) add_substrate Add Substrate to start reaction prep_substrate->add_substrate prep_inhibitor Prepare this compound Dilutions prep_inhibitor->setup pre_incubate Pre-incubate at 37°C setup->pre_incubate pre_incubate->add_substrate measure Measure Absorbance at 405 nm add_substrate->measure calc_velocity Calculate Initial Velocity (V₀) measure->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition plot_ic50 Plot Dose-Response Curve (IC50) calc_inhibition->plot_ic50

Workflow for Chymotrypsin Inhibition Assay.
Protocol 2: Phenylalanine Hydroxylase (PAH) Inhibition Assay (HPLC-based)

Principle: This assay measures the inhibition of PAH-catalyzed conversion of L-phenylalanine to L-tyrosine. The product, L-tyrosine, is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or fluorescence detection.

Materials:

  • Recombinant Phenylalanine Hydroxylase (PAH)

  • L-Phenylalanine

  • This compound

  • Tetrahydrobiopterin (BH4) - cofactor

  • Catalase

  • Dithiothreitol (DTT)

  • HEPES buffer (e.g., 100 mM, pH 7.4)

  • Perchloric acid (PCA) or Trichloroacetic acid (TCA) - for reaction termination

  • RP-HPLC system with a C18 column

  • Mobile phase (e.g., methanol/water with 0.1% trifluoroacetic acid)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of L-phenylalanine in HEPES buffer.

    • Prepare a stock solution of this compound in HEPES buffer.

    • Prepare a fresh solution of BH4 in a solution containing DTT.

    • Prepare the PAH enzyme solution in a buffer containing catalase.

  • Assay Setup (in microcentrifuge tubes):

    • To each tube, add HEPES buffer, catalase, DTT, and the desired concentration of this compound.

    • Add the L-phenylalanine substrate.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the PAH enzyme and BH4 solution.

    • Incubate at 37°C for a defined period (e.g., 20-30 minutes).

    • Terminate the reaction by adding ice-cold PCA or TCA.

    • Centrifuge to pellet the precipitated protein.

  • HPLC Analysis:

    • Filter the supernatant and inject it into the HPLC system.

    • Separate the analyte on a C18 column using an isocratic or gradient elution.

    • Detect L-tyrosine by UV absorbance (e.g., 275 nm) or fluorescence (excitation ~275 nm, emission ~305 nm).

    • Quantify the L-tyrosine peak area and calculate its concentration using a standard curve.

  • Data Analysis:

    • Calculate the rate of tyrosine formation for each inhibitor concentration.

    • Determine the percentage of inhibition and calculate the IC50 value.

PAH_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_reagents Prepare Buffers, Substrate, Inhibitor, Cofactor setup Combine Reagents in Tubes prep_reagents->setup prep_enzyme Prepare PAH Enzyme Solution start_reaction Initiate with Enzyme and BH4 prep_enzyme->start_reaction pre_incubate Pre-incubate at 37°C setup->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Terminate with Acid incubate->stop_reaction centrifuge Centrifuge to remove protein stop_reaction->centrifuge hplc Analyze Supernatant by HPLC centrifuge->hplc quantify Quantify L-Tyrosine hplc->quantify calc_inhibition Calculate % Inhibition and IC50 quantify->calc_inhibition Competitive_Inhibition cluster_components Molecular Components cluster_interactions Interactions Enzyme Enzyme (e.g., Chymotrypsin) Binding Binding to Active Site Enzyme->Binding Substrate Natural Substrate (e.g., Phenylalanine-containing peptide) Substrate->Binding Binds Inhibitor This compound Inhibitor->Binding Competes for binding Inhibition Inhibition of Catalysis Inhibitor->Inhibition Causes Product_Formation Product Formation Binding->Product_Formation Leads to Inhibition->Product_Formation Prevents

References

Application Notes and Protocols for the Synthesis of Peptides Containing 4-Methylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development to enhance the therapeutic properties of peptides. 4-Methylphenylalanine (MePhe), an analog of phenylalanine, is of particular interest due to its ability to increase the hydrophobicity of peptides. This modification can lead to improved metabolic stability, enhanced receptor binding affinity, and increased cell permeability. These application notes provide detailed protocols for the synthesis of peptides containing 4-methylphenylalanine using both solid-phase and liquid-phase peptide synthesis techniques.

Data Presentation

The following table summarizes representative quantitative data for the solid-phase synthesis of a bradykinin (B550075) analog peptide incorporating 4-methylphenylalanine. The data is compiled from typical results found in peptide synthesis literature.

ParameterValueReference
Peptide Sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe(4-Me)-ArgFictionalized for this example
Synthesis Scale 0.1 mmolGeneral SPPS protocols
Resin Rink Amide resin (0.5 mmol/g)--INVALID-LINK--
Coupling Reagent HBTU/HOBt--INVALID-LINK--
Fmoc Deprotection 20% Piperidine (B6355638) in DMF--INVALID-LINK--
Cleavage Cocktail 95% TFA, 2.5% TIS, 2.5% H₂O--INVALID-LINK--
Crude Peptide Yield 75%Representative value
Purity (by HPLC) >95% (after purification)Representative value
Molecular Weight (by MS) Theoretical: 1184.4 Da, Observed: 1184.5 DaRepresentative value

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Methylphenylalanine (Fmoc Strategy)

This protocol describes the manual synthesis of a model peptide on a Rink Amide resin.

1. Resin Swelling and Preparation:

  • Weigh 200 mg of Rink Amide resin (0.5 mmol/g loading, 0.1 mmol scale) into a reaction vessel.

  • Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes at room temperature.

  • Drain the solution.

  • Repeat the 20% piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 5 mL), dichloromethane (B109758) (DCM) (3 x 5 mL), and DMF (3 x 5 mL).

3. Amino Acid Coupling:

  • In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH, 0.4 mmol) and 3.9 equivalents of HBTU (0.39 mmol) in 2 mL of DMF.

  • Add 8 equivalents of N,N-diisopropylethylamine (DIEA) (0.8 mmol) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To monitor the completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • If the Kaiser test is positive (blue beads), repeat the coupling step.

  • After complete coupling, wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

4. Chain Elongation:

  • Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence, including Fmoc-4-methylphenylalanine-OH.

5. Cleavage and Deprotection:

  • After the final amino acid coupling and deprotection, wash the peptide-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% deionized water.

  • Add 5 mL of the cleavage cocktail to the dried resin.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to 40 mL of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

6. Purification and Analysis:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry (MS) to confirm its molecular weight.

Liquid-Phase Peptide Synthesis (LPPS) of a Dipeptide Containing 4-Methylphenylalanine

LPPS is an alternative to SPPS, particularly for shorter peptides or large-scale synthesis.[1][2]

1. Esterification of the C-terminal Amino Acid:

  • Dissolve the N-terminally protected C-terminal amino acid (e.g., Boc-Gly-OH) in a suitable solvent such as methanol.

  • Add thionyl chloride dropwise at 0°C and then reflux the mixture to form the methyl ester (Boc-Gly-OMe).

  • Purify the product by extraction and crystallization.

2. Deprotection of the N-terminus:

  • Remove the Boc protecting group from Boc-Gly-OMe using a solution of HCl in an organic solvent (e.g., dioxane) to yield H-Gly-OMe·HCl.

3. Coupling of 4-Methylphenylalanine:

  • In a separate flask, dissolve N-protected 4-methylphenylalanine (e.g., Boc-Phe(4-Me)-OH) and a coupling agent (e.g., HOBt and DCC) in a suitable solvent like DMF or DCM.

  • Add the deprotected amino acid ester (H-Gly-OMe·HCl) and a base (e.g., DIEA) to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).

  • After the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Purify the dipeptide (Boc-Phe(4-Me)-Gly-OMe) by extraction and column chromatography.

4. Saponification of the Ester:

  • Hydrolyze the methyl ester of the dipeptide using a base such as lithium hydroxide (B78521) (LiOH) in a mixture of THF and water to obtain the free carboxylic acid (Boc-Phe(4-Me)-Gly-OH).

5. Final Deprotection:

  • Remove the N-terminal Boc group with TFA to yield the final dipeptide, H-Phe(4-Me)-Gly-OH.

  • Purify the final product by recrystallization or chromatography.

Mandatory Visualizations

SPPS_Workflow Resin Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple Fmoc-Amino Acid (HBTU/HOBt, DIEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Loop Repeat for each Amino Acid Wash2->Loop Loop->Deprotect Next cycle Cleave Cleave from Resin (TFA Cocktail) Loop->Cleave Final cycle Purify Purify Peptide (HPLC) Cleave->Purify Peptide Final Peptide Purify->Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

SPPS_Troubleshooting Start Incomplete Coupling (Positive Kaiser Test) CheckSwelling Is resin swelling poor? Start->CheckSwelling ChangeSolvent Action: Use NMP or DMF/DCM mixture CheckSwelling->ChangeSolvent Yes CheckReagents Are coupling reagents fresh and conditions optimal? CheckSwelling->CheckReagents No Reevaluate Re-evaluate synthesis strategy ChangeSolvent->Reevaluate UseStrongerReagent Action: Use HATU or COMU as coupling agent CheckReagents->UseStrongerReagent No DoubleCouple Action: Perform a double coupling CheckReagents->DoubleCouple Yes UseStrongerReagent->Reevaluate CheckSequence Is the sequence known to be difficult (hydrophobic)? DoubleCouple->CheckSequence SpecialMethods Action: Use 'difficult sequence' protocols (e.g., microwave, pseudoprolines) CheckSequence->SpecialMethods Yes CheckSequence->Reevaluate No SpecialMethods->Reevaluate

References

Applications of 4-Methylphenylalanine in Structure-Activity Relationship Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of medicinal chemistry and drug design, the systematic modification of lead compounds to understand their interaction with biological targets is paramount. This process, known as a Structure-Activity Relationship (SAR) study, provides crucial insights into the chemical features necessary for a molecule's biological activity. The unnatural amino acid 4-methylphenylalanine (4-Me-Phe) has emerged as a valuable tool in SAR studies, particularly in the modification of bioactive peptides. Its introduction in place of the endogenous phenylalanine (Phe) residue allows researchers to probe the effects of increased hydrophobicity and steric bulk at a specific position within a peptide sequence.

The methyl group at the para position of the phenyl ring in 4-methylphenylalanine enhances the hydrophobicity of the amino acid side chain.[1] This modification can influence a peptide's conformation, binding affinity to its receptor, and metabolic stability. By comparing the biological activity of the parent peptide with its 4-Me-Phe-containing analog, researchers can deduce the importance of hydrophobic interactions at that particular position for receptor recognition and signal transduction.

These application notes provide a comprehensive overview of the use of 4-methylphenylalanine in SAR studies, with a focus on opioid peptides. Detailed protocols for the synthesis of peptides containing 4-methylphenylalanine and for relevant biological assays are also presented to guide researchers in their drug discovery efforts.

Data Presentation: Quantitative Analysis of 4-Methylphenylalanine Incorporation

The following tables summarize quantitative data from SAR studies on opioid peptides where phenylalanine (Phe) was substituted with 4-methylphenylalanine (p-Me-Phe) or other analogs. This data allows for a direct comparison of the impact of this substitution on receptor binding affinity and biological activity.

Table 1: SAR of Enkephalin Analogs with Modifications at Position 4

Compound/AnalogSequenceµ-Opioid Receptor Binding Affinity (Kᵢ, nM)δ-Opioid Receptor Binding Affinity (Kᵢ, nM)Reference
Leu-EnkephalinTyr-Gly-Gly-Phe-Leu1.71.26[2]
[D-Ala², p-F-Phe⁴, Leu⁵]-EnkephalinTyr-D-Ala-Gly-p-F-Phe-Leu0.0590.023[2]
[D-Ala², 4'-NMe-Phe⁴, Leu⁵]-EnkephalinTyr-D-Ala-Gly-4'-NMe-Phe-Leu--
[D-Ala², p-Cl-Phe⁴, Leu⁵]-EnkephalinTyr-D-Ala-Gly-p-Cl-Phe-Leu0.0830.031[2]
[D-Ala², p-Br-Phe⁴, Leu⁵]-EnkephalinTyr-D-Ala-Gly-p-Br-Phe-Leu0.0910.035[2]
[D-Ala², p-I-Phe⁴, Leu⁵]-EnkephalinTyr-D-Ala-Gly-p-I-Phe-Leu0.120.042[2]

Note: Direct quantitative data for 4-methylphenylalanine in this specific enkephalin analog series was not available in the searched literature. The table includes other para-substituted analogs to illustrate the SAR at this position.

Table 2: SAR of Dermorphin (B549996) Analogs

| Compound/Analog | Sequence | GPI Assay (IC₅₀, nM) | MVD Assay (IC₅₀, nM) | µ-Receptor Affinity (Kᵢ, nM) | δ-Receptor Affinity (Kᵢ, nM) | Reference | |---|---|---|---|---|---| | Dermorphin | Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂ | Potent Agonist | Potent Agonist | High | High |[3] | | [D-Arg²]-Dermorphin(1-4)amide | Tyr-D-Arg-Phe-Gly-NH₂ | - | - | High | High |[4] | | H-Tyr-D-MetO-Phe-Sar-NH₂ | Tyr-D-Met(O)-Phe-Sar-NH₂ | - | - | Lower than Morphine | Lower than Morphine |[5] | | H-Tyr-D-MetO-Phe-D-Ala-OH | Tyr-D-Met(O)-Phe-D-Ala-OH | - | - | - | - |[5] |

Note: While these studies highlight SAR in dermorphin analogs, a direct comparison with a 4-methylphenylalanine substitution was not found in the provided search results. These analogs demonstrate the impact of modifications at various positions.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Methylphenylalanine

This protocol describes the manual solid-phase synthesis of a model pentapeptide, [D-Ala², 4-Me-Phe⁴, Met⁵]-enkephalin (Tyr-D-Ala-Gly-4-Me-Phe-Met), using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Tyr(tBu)-OH

  • Fmoc-D-Ala-OH

  • Fmoc-Gly-OH

  • Fmoc-4-Me-Phe-OH

  • Fmoc-Met-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma Pure)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (First Amino Acid: Fmoc-Met-OH):

    • In a separate vial, dissolve Fmoc-Met-OH (3 eq), Oxyma Pure (3 eq), and DIC (3 eq) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Fmoc-4-Me-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ala-OH, and Fmoc-Tyr(tBu)-OH.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test peptide for µ- and δ-opioid receptors.

Materials:

  • Cell membranes expressing human µ- or δ-opioid receptors

  • Radioligand: [³H]DAMGO (for µ-receptors), [³H]DPDPE (for δ-receptors)

  • Non-specific binding control: Naloxone

  • Test peptide (e.g., [D-Ala², 4-Me-Phe⁴, Met⁵]-enkephalin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and varying concentrations of the test peptide.

  • Radioligand Addition: Add a fixed concentration of the appropriate radioligand to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Add scintillation cocktail to each filter and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (in the presence of a high concentration of naloxone) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test peptide concentration.

    • Calculate the IC₅₀ value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Guinea Pig Ileum (GPI) Bioassay for µ-Opioid Agonist Activity

This ex vivo assay measures the ability of a test compound to inhibit electrically induced contractions of the guinea pig ileum, a functional measure of µ-opioid receptor agonism.

Materials:

  • Male guinea pig

  • Krebs-bicarbonate solution

  • Organ bath with stimulating electrodes

  • Isotonic transducer and data acquisition system

  • Test peptide

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum.

  • Mounting: Mount the ileum segment in an organ bath containing oxygenated Krebs-bicarbonate solution at 37°C.

  • Stimulation: Apply electrical field stimulation to induce twitch contractions.

  • Compound Addition: After a stable baseline of contractions is achieved, add increasing concentrations of the test peptide to the organ bath.

  • Data Recording: Record the inhibition of the twitch response at each concentration.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the peptide concentration to determine the IC₅₀ value.

cAMP Accumulation Assay for Functional Activity

This cell-based assay measures the functional consequence of G-protein coupled receptor (GPCR) activation by quantifying the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Opioid receptors are Gᵢ-coupled, meaning their activation leads to a decrease in cAMP levels.

Materials:

  • Cells expressing the opioid receptor of interest (e.g., HEK293 cells)

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • Test peptide

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Pre-stimulation: Treat the cells with forskolin to stimulate cAMP production and establish a detectable baseline.

  • Compound Treatment: Add varying concentrations of the test peptide to the wells and incubate for a specified time.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the peptide concentration to determine the EC₅₀ value.

Mandatory Visualization

SAR_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Iteration Start Identify Lead Peptide (e.g., Enkephalin) Design Design Analogs with 4-Methylphenylalanine Start->Design Synthesis Solid-Phase Peptide Synthesis (SPPS) Design->Synthesis Purification RP-HPLC Purification & MS Characterization Synthesis->Purification Binding Receptor Binding Assays (µ, δ, κ affinities) Purification->Binding Functional Functional Assays (GPI, MVD, cAMP) Purification->Functional Stability Metabolic Stability Assays (Plasma, Microsomes) Purification->Stability SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding->SAR_Analysis Functional->SAR_Analysis Stability->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Design Iterative Design Cycle End Candidate Selection Optimization->End

Caption: Workflow for a typical Structure-Activity Relationship (SAR) study.

Opioid_Signaling Ligand Opioid Agonist (e.g., 4-Me-Phe analog) Receptor Opioid Receptor (GPCR) Ligand->Receptor Binding & Activation G_protein Gαi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (e.g., Analgesia) PKA->Response Ion_Channel->Response

Caption: Simplified Gᵢ-coupled opioid receptor signaling pathway.

Conclusion

The incorporation of 4-methylphenylalanine into bioactive peptides is a powerful strategy in structure-activity relationship studies. By systematically replacing phenylalanine with this unnatural amino acid, researchers can gain valuable insights into the role of hydrophobicity and steric bulk in molecular recognition and biological function. The data presented and the protocols detailed in these application notes provide a framework for the rational design and evaluation of novel peptide-based therapeutics with improved potency, selectivity, and metabolic stability. The continued exploration of such modifications will undoubtedly accelerate the discovery of new and effective drugs.

References

Application Notes and Protocols for the Incorporation of H-DL-Phe(4-Me)-OH into Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the unnatural amino acid H-DL-Phe(4-Me)-OH (4-methyl-DL-phenylalanine) into therapeutic peptides. The inclusion of this modified amino acid can offer significant advantages, such as increased proteolytic stability and enhanced biological activity, making it a valuable tool in modern drug design and development.

Introduction

The strategic incorporation of unnatural amino acids is a key methodology in peptide-based drug discovery. This compound, a derivative of phenylalanine with a methyl group at the para position of the phenyl ring, is of particular interest. The methyl group can enhance hydrophobic interactions and provide steric hindrance, potentially leading to improved binding affinity and resistance to enzymatic degradation. This document outlines the chemical properties of this compound and provides detailed protocols for its incorporation into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

A significant application for peptides containing methylated phenylalanine is in the development of therapeutics for Alzheimer's disease. Research has shown that peptides incorporating such modified amino acids can effectively modulate the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease.[1][2]

Physicochemical Properties of this compound and its Fmoc-Protected Derivative

For successful incorporation using SPPS, the α-amino group of this compound must be protected, typically with the fluorenylmethyloxycarbonyl (Fmoc) group. The resulting Fmoc-DL-Phe(4-Me)-OH is the building block used in the synthesis.

PropertyThis compoundFmoc-DL-Phe(4-Me)-OH
Synonyms 4-methyl-DL-phenylalanineFmoc-4-methyl-DL-phenylalanine
CAS Number 1991-87-3[3][4]199006-54-7[5][6]
Molecular Formula C₁₀H₁₃NO₂C₂₅H₂₃NO₄
Molecular Weight 179.22 g/mol [3]401.46 g/mol [7]
Appearance White to off-white powder[4]White powder[7]
Melting Point 243 - 250 °C[4]165 - 175 °C[7]
Solubility Soluble in DMF and NMP.

Solid-Phase Peptide Synthesis (SPPS) Protocols

The following protocols are based on the widely used Fmoc/tBu strategy for SPPS.

General SPPS Workflow

The iterative process of SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection 1. Swell resin in DMF Washing1 Washing Deprotection->Washing1 2. Treat with 20% piperidine (B6355638) in DMF Coupling Amino Acid Coupling (Fmoc-DL-Phe(4-Me)-OH) Washing1->Coupling 3. Wash with DMF Washing2 Washing Coupling->Washing2 4. Couple activated Fmoc-amino acid Repeat Repeat Cycle Washing2->Repeat 5. Wash with DMF Repeat->Deprotection For each subsequent amino acid Cleavage Cleavage & Deprotection Repeat->Cleavage After final amino acid Purification Purification Cleavage->Purification 6. Treat with cleavage cocktail (e.g., TFA-based) Final Peptide Final Peptide Purification->Final Peptide 7. RP-HPLC

A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocols

Materials and Reagents:

  • Fmoc-DL-Phe(4-Me)-OH

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents (e.g., HATU, HBTU, DIC)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane - TIS, water)

  • Dichloromethane (DCM)

  • Diethyl ether

Protocol 1: Manual SPPS for incorporating Fmoc-DL-Phe(4-Me)-OH

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).[8]

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-DL-Phe(4-Me)-OH (3 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 2.9 equivalents), and DIPEA (6 equivalents) in DMF.[8]

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.[8]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the pellet with cold diethyl ether and dry under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data in SPPS

The efficiency of SPPS can be monitored at various stages. The following table provides typical quantitative data for the coupling of Fmoc-protected amino acids. While specific data for Fmoc-DL-Phe(4-Me)-OH is not extensively published, the values are expected to be comparable to standard Fmoc-amino acids.

ParameterTypical ValueMonitoring MethodNotes
Coupling Efficiency >99%Kaiser test (qualitative), UV monitoring of Fmoc deprotection (quantitative)Incomplete coupling can lead to deletion sequences. A double coupling may be necessary for difficult sequences.[8]
Cleavage Yield 70-95%Gravimetric analysis of the crude peptideDependent on the peptide sequence, resin, and cleavage conditions.
Purity of Crude Peptide 50-90%RP-HPLCHighly sequence-dependent. The use of a racemic mixture will result in a 1:1 mixture of diastereomers.[8]

Application in Targeting Amyloid-Beta Aggregation

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. Peptides designed to interfere with this process are a promising therapeutic strategy. The incorporation of 4-methyl-phenylalanine can enhance the inhibitory activity of these peptides.

Signaling Pathway: Amyloid-Beta Aggregation

AB_Aggregation cluster_0 Aβ Aggregation Cascade cluster_1 Therapeutic Intervention Monomers Aβ Monomers Oligomers Soluble Oligomers (Toxic Species) Monomers->Oligomers Aggregation Protofibrils Protofibrils Oligomers->Protofibrils Fibrils Amyloid Fibrils (Plaques) Protofibrils->Fibrils TherapeuticPeptide Peptide with This compound TherapeuticPeptide->Monomers Stabilization TherapeuticPeptide->Oligomers Inhibition of Aggregation

Inhibition of Amyloid-Beta aggregation by therapeutic peptides.

The diagram illustrates the aggregation cascade of Aβ from monomers to fibrils. Peptides containing this compound can intervene in this pathway by inhibiting the formation of toxic oligomers and stabilizing non-toxic monomeric forms of Aβ.[1][2]

Conclusion

The incorporation of this compound into therapeutic peptides offers a promising strategy to enhance their pharmacological properties. The provided protocols and data serve as a comprehensive resource for researchers to effectively utilize this unnatural amino acid in their peptide synthesis endeavors. The application of such modified peptides in targeting protein aggregation pathways, as exemplified by Alzheimer's disease, highlights the potential of this approach in developing novel therapeutics for challenging diseases.

References

Application Notes and Protocols for the Coupling of H-DL-Phe(4-Me)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the successful coupling of the non-proteinogenic amino acid H-DL-Phe(4-Me)-OH (DL-4-methylphenylalanine) with other amino acids in peptide synthesis. The protocols are primarily focused on Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a widely adopted methodology in peptide chemistry.

Introduction

This compound is a derivative of phenylalanine containing a methyl group at the para position of the phenyl ring. Its incorporation into peptide sequences can impart unique properties, such as increased hydrophobicity and altered conformational preferences, which are of interest in drug discovery and development. As a racemic mixture, its use will result in the synthesis of a mixture of diastereomeric peptides. This document outlines the necessary considerations and procedures for efficient coupling, including the selection of coupling reagents, reaction conditions, and post-synthesis purification strategies.

The core principle of peptide bond formation involves the activation of the carboxylic acid group of the incoming amino acid, rendering it susceptible to nucleophilic attack by the free amino group of the peptide chain attached to a solid support.[1] This process is facilitated by a coupling reagent.

Key Considerations for Coupling this compound

While the fundamental principles of peptide coupling apply, the methyl group on the phenyl ring of this compound may introduce slight steric hindrance compared to native phenylalanine. This can potentially impact coupling efficiency. Therefore, robust activation methods and appropriate reaction times are crucial for achieving high coupling yields.

Racemization: As a DL-racemic mixture is used, the resulting peptide will be a mixture of diastereomers. It is important to note that the coupling conditions themselves can induce further racemization at the alpha-carbon of the activated amino acid. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues is highly recommended to minimize this side reaction.[2][3] Phenylalanine and its derivatives are generally not considered high-risk amino acids for racemization during coupling.[4]

Experimental Protocols

The following protocols are provided for the incorporation of Fmoc-DL-Phe(4-Me)-OH into a peptide sequence using manual SPPS. These can be adapted for automated synthesizers. The protocols are designed for a 0.1 mmol synthesis scale, with reagent equivalents calculated relative to the loading capacity of the resin.

Materials and Reagents
  • Fmoc-DL-Phe(4-Me)-OH

  • SPPS-grade resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal carboxylic acids)[5]

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF[6]

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[5]

    • DIC (N,N'-Diisopropylcarbodiimide)[2]

  • Additives: HOBt (1-Hydroxybenzotriazole)[2]

  • Base: N,N-Diisopropylethylamine (DIPEA)[5]

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water[5]

  • Cold diethyl ether for precipitation[5]

Protocol 1: Standard Coupling using HBTU/HATU

This protocol is a reliable starting point for most coupling reactions involving Fmoc-DL-Phe(4-Me)-OH. Uronium/aminium salt-based reagents like HBTU and HATU are highly efficient and widely used.[7]

  • Resin Swelling and Fmoc Deprotection:

    • Swell the resin in DMF for 30-60 minutes in a reaction vessel.[5]

    • Drain the DMF and add the deprotection solution (20% piperidine in DMF).

    • Agitate for 3 minutes, then drain.[5]

    • Add fresh deprotection solution and agitate for an additional 10-15 minutes.[5]

    • Drain and wash the resin thoroughly with DMF (5-7 times).[5]

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-DL-Phe(4-Me)-OH (3 equivalents relative to resin loading), HBTU or HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF.[6]

    • Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.[4][6]

  • Coupling Reaction:

    • Drain the DMF from the deprotected resin.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[5][7]

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[5]

  • Confirmation of Coupling (Optional):

    • Perform a qualitative Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.[4]

Protocol 2: Double Coupling for Potentially Difficult Couplings

If the Kaiser test from Protocol 1 is positive (blue beads), indicating incomplete coupling, a second coupling is recommended.

  • First Coupling: Follow steps 1-4 of Protocol 1.

  • Monitoring: A positive Kaiser test is expected.

  • Second Coupling: Prepare a fresh activation solution as described in Protocol 1, step 2.

  • Re-Coupling: Add the fresh solution to the resin and agitate for an additional 1-2 hours.[7]

  • Washing and Monitoring: Wash the resin with DMF (5 times) and repeat the Kaiser test.[7]

Protocol 3: Carbodiimide-Mediated Coupling using DIC/HOBt

Carbodiimides like DIC are also effective coupling reagents, particularly for solution-phase synthesis, but are also used in SPPS. The addition of HOBt is crucial to minimize racemization.[2]

  • Resin Swelling and Fmoc Deprotection: Follow step 1 of Protocol 1.

  • Coupling Solution Preparation: In a separate vial, dissolve Fmoc-DL-Phe(4-Me)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Coupling Reaction:

    • Add the amino acid/HOBt solution to the deprotected resin.

    • Add DIC (3 equivalents) to the reaction vessel.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Washing and Monitoring: Follow steps 4 and 5 of Protocol 1.

Peptide Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support and all protecting groups removed.

  • Resin Preparation: Wash the final peptidyl-resin with DCM and dry it thoroughly under vacuum.[4]

  • Cleavage Reaction:

    • Place the dry resin in a reaction vessel.

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) to the resin (approximately 10 mL per gram of resin).[5]

    • Incubate the mixture at room temperature with occasional swirling for 2-3 hours.[4]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

    • Precipitate the peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).[4]

  • Peptide Collection: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether.

  • Drying: Dry the crude peptide under vacuum.

Purification and Analysis

The crude peptide product will be a mixture of diastereomers and may contain impurities from the synthesis process.[8] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of acetonitrile/water mixture with 0.1% TFA).[4]

  • RP-HPLC Separation:

    • Use a C18 reverse-phase column.

    • Employ a gradient of Solvent A (water with 0.1% TFA) and Solvent B (acetonitrile with 0.1% TFA).[4][8]

    • Equilibrate the column with a low percentage of Solvent B (e.g., 5%).

    • Inject the dissolved peptide sample.

    • Run a linear gradient of increasing Solvent B to elute the peptide diastereomers.

    • Monitor the elution profile at 210-220 nm.[8]

  • Fraction Collection and Analysis: Collect the fractions corresponding to the peptide peaks. Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.[8]

Quantitative Data Summary

While specific quantitative data for the coupling of this compound is not extensively published, the following table summarizes typical expected outcomes for the coupling of Fmoc-protected amino acids in SPPS. The D- and L-isomers of 4-methylphenylalanine are expected to couple with similar efficiency, resulting in an approximate 1:1 mixture of the corresponding peptide diastereomers.[4]

ParameterTypical ValueNotes
Coupling Efficiency >99%Per coupling step, as determined by a negative Kaiser test. Incomplete coupling may occur in "difficult sequences" due to steric hindrance or peptide aggregation.[7]
Racemization <1%For most amino acids when using HOBt or other racemization suppressants.[3][4]
Final Cleavage Yield 70-90%Dependent on the peptide sequence and cleavage conditions.[4]
Purification Yield 6-70%Highly dependent on the crude peptide purity and the efficiency of the HPLC separation.[9]

Visualizing the Workflow

Experimental Workflow for SPPS

The following diagram illustrates the general workflow for a single coupling cycle in solid-phase peptide synthesis.

SPPS_Workflow Resin Peptidyl-Resin (Fmoc-AA-Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Washing1 DMF Wash Deprotection->Washing1 2. Coupling Coupling Washing1->Coupling 3. Activation Amino Acid Activation (Fmoc-DL-Phe(4-Me)-OH + Coupling Reagents) Activation->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 4. NextCycle Next Coupling Cycle or Final Cleavage Washing2->NextCycle 5.

Caption: General workflow for a single amino acid coupling cycle in SPPS.

Peptide Bond Formation Pathway

This diagram illustrates the general mechanism of peptide bond formation mediated by a coupling reagent.

Peptide_Bond_Formation cluster_activation Activation cluster_coupling Coupling AA_COOH R-COOH Fmoc-AA Activated_AA R-CO-X Activated Ester AA_COOH->Activated_AA + Coupling Reagent CouplingReagent Coupling Reagent Dipeptide R-CO-NH-Peptide Elongated Peptide Activated_AA->Dipeptide + H₂N-Peptide Peptide_NH2 H₂N-Peptide Resin-Bound

Caption: Simplified pathway of peptide bond formation.

References

Application Notes and Protocols for H-DL-Phe(4-Me)-OH in Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide libraries is a powerful strategy in modern drug discovery. These modifications can enhance peptide stability, binding affinity, and specificity, overcoming some of the limitations of natural peptide therapeutics.[1] H-DL-Phe(4-Me)-OH, a racemic mixture of 4-methyl-phenylalanine, is a valuable building block for creating peptide libraries with increased structural and stereochemical diversity. The methyl group at the para position of the phenyl ring can introduce favorable hydrophobic interactions and improve metabolic stability.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and screening of peptide libraries.

Data Presentation: Quantitative Analysis of Peptides Containing 4-Methyl-Phenylalanine

While specific quantitative data for peptide libraries synthesized with this compound is not extensively available in public literature, the following tables provide a template for the types of data that should be generated and analyzed. The protocols for obtaining such data are detailed in the subsequent sections.

Table 1: Synthesis and Purification Yields

Peptide Library IDTheoretical DiversityResin Loading (mmol/g)Crude Yield (mg)Purity (%) by RP-HPLCPurified Yield (mg)
Example Library 11 x 10^40.5Data to be generatedData to be generatedData to be generated
Example Library 25 x 10^40.5Data to be generatedData to be generatedData to be generated

Table 2: Binding Affinity of Hit Peptides

Hit Peptide IDTarget ProteinAssay TypeDissociation Constant (Kd)IC50/EC50
Hit-001Example Kinase ASPRData to be generatedData to be generated
Hit-002Example Receptor BBLIData to be generatedData to be generated

Table 3: Enzymatic Stability of Hit Peptides

Hit Peptide IDBiological MatrixIncubation Time (h)% Intact Peptide RemainingHalf-life (t1/2) (h)
Hit-001Human Serum0, 1, 4, 8, 24Data to be generatedData to be generated
Hit-002Trypsin Solution0, 1, 4, 8, 24Data to be generatedData to be generated

Experimental Protocols

Protocol 1: One-Bead-One-Compound (OBOC) Peptide Library Synthesis using Split-and-Pool Method

This protocol describes the synthesis of a peptide library using the split-and-pool method to generate a one-bead-one-compound (OBOC) library where this compound is incorporated at a specific position.[3][4]

Materials:

  • Fmoc-protected amino acids (including Fmoc-DL-Phe(4-Me)-OH)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • Reaction vessels for solid-phase synthesis

  • Shaker

Procedure:

  • Resin Preparation:

    • Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

    • Drain the DMF and wash the resin with DMF (3x) and DCM (3x).

  • First Amino Acid Coupling (Example with a defined first amino acid):

    • Perform Fmoc deprotection of the resin by treating with 20% piperidine in DMF for 5 minutes, then drain and repeat for 15 minutes.

    • Wash the resin thoroughly with DMF (5x).

    • In a separate tube, pre-activate the first Fmoc-protected amino acid (3 eq. to resin loading) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Split-and-Pool Synthesis (for randomized positions):

    • Divide the resin into equal portions, one for each amino acid to be coupled at the next position.

    • In separate reaction vessels, couple the respective Fmoc-amino acids to each portion of the resin as described in step 2.

    • After coupling and washing, pool all resin portions into a single vessel and mix thoroughly.

  • Incorporation of this compound:

    • At the desired position in the peptide sequence, use Fmoc-DL-Phe(4-Me)-OH in the coupling step. This will result in a 1:1 mixture of diastereomeric peptides on each bead at this position.[5]

  • Repeat Cycles:

    • Repeat the split-and-pool cycles for all randomized positions and standard coupling for defined positions until the desired peptide length is achieved.

  • Final Deprotection and Cleavage:

    • After the final amino acid coupling, perform a final Fmoc deprotection.

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptides by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptides, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide library under vacuum.

cluster_synthesis OBOC Library Synthesis Resin Start with Resin Split Split Resin into N portions Resin->Split Couple Couple N different Amino Acids Split->Couple Pool Pool and Mix Resin Couple->Pool Repeat Repeat for each position Pool->Repeat Cleave Cleave Peptides from Resin Repeat->Cleave Library Library Cleave->Library Peptide Library

Workflow for OBOC Peptide Library Synthesis.
Protocol 2: Affinity-Based Screening of OBOC Library

This protocol outlines a general procedure for screening the OBOC library against a target protein.[6]

Materials:

  • OBOC peptide library on beads

  • Target protein (biotinylated for some methods)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-conjugated fluorescent probe (if using a biotinylated target)

  • Fluorescence microscope or bead sorter

Procedure:

  • Bead Blocking:

    • Incubate the peptide library beads with blocking buffer for 1 hour to prevent non-specific binding.

  • Incubation with Target:

    • Incubate the blocked beads with a solution of the target protein at a predetermined concentration for 1-2 hours.

  • Washing:

    • Wash the beads extensively with wash buffer to remove unbound and weakly bound target protein.

  • Detection of Binding:

    • If using a biotinylated target, incubate the beads with a streptavidin-conjugated fluorescent probe.

    • Wash the beads again to remove the unbound probe.

  • Identification of "Hit" Beads:

    • Visually inspect the beads under a fluorescence microscope to identify beads with a strong fluorescent signal, indicating high-affinity binding.

    • Alternatively, use a bead sorter to automatically isolate the most fluorescent beads.

  • Hit Isolation and Sequencing:

    • Physically isolate the individual "hit" beads.

    • Determine the amino acid sequence of the peptide on each hit bead using techniques such as Edman degradation or mass spectrometry.

cluster_screening Affinity-Based Screening Library Peptide Library on Beads Block Block Beads Library->Block Incubate Incubate with Target Protein Block->Incubate Wash1 Wash to Remove Unbound Protein Incubate->Wash1 Detect Detect Bound Protein Wash1->Detect Isolate Isolate 'Hit' Beads Detect->Isolate Sequence Sequence Hit Peptides Isolate->Sequence

Workflow for Affinity-Based Screening of an OBOC Library.
Protocol 3: Cell-Based Functional Assay

This protocol describes a cell-based assay to screen the peptide library for functional activity, for example, inhibition of cancer cell proliferation.[7][8]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Peptide library (resynthesized individual peptides from hits)

  • Cell proliferation assay reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Peptide Treatment:

    • Prepare serial dilutions of the individual peptides identified from the affinity screen.

    • Add the peptide solutions to the cells in the 96-well plates. Include positive and negative controls.

  • Incubation:

    • Incubate the cells with the peptides for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

  • Data Acquisition:

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each peptide concentration compared to the untreated control.

    • Determine the IC50 value for each active peptide by plotting the cell viability against the peptide concentration and fitting the data to a dose-response curve.

Signaling Pathway Visualization

Peptides identified from libraries can be designed to target specific nodes in cellular signaling pathways implicated in disease. For example, a peptide could be developed to inhibit a protein-protein interaction that is crucial for a cancer-related pathway, such as the MAPK/ERK pathway.

cluster_pathway Example Signaling Pathway (MAPK/ERK) GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor Peptide Inhibitor (from Library) Inhibitor->Raf

MAPK/ERK signaling pathway with a potential peptide inhibitor target.

Drug Discovery Workflow

The overall process of discovering a peptide therapeutic using a library incorporating this compound follows a structured workflow from library design to preclinical studies.

cluster_workflow Drug Discovery Workflow Design Library Design (Incorporate this compound) Synthesis Library Synthesis (Split-and-Pool) Design->Synthesis Screening High-Throughput Screening (Affinity & Functional) Synthesis->Screening Hit_ID Hit Identification & Sequencing Screening->Hit_ID Hit_Val Hit Validation (Resynthesis & Characterization) Hit_ID->Hit_Val Lead_Opt Lead Optimization (SAR Studies) Hit_Val->Lead_Opt Preclinical Preclinical Studies (In vivo efficacy & toxicity) Lead_Opt->Preclinical Candidate Drug Candidate Preclinical->Candidate

A generalized workflow for peptide drug discovery.

Conclusion

This compound is a valuable tool for medicinal chemists and drug discovery scientists to introduce structural and stereochemical diversity into peptide libraries. The incorporation of this unnatural amino acid can lead to the identification of peptide hits with improved pharmacological properties. The protocols and workflows outlined in this document provide a comprehensive guide for the synthesis, screening, and development of novel peptide therapeutics using this compound. Rigorous quantitative analysis at each stage is crucial for the successful identification and optimization of promising drug candidates.

References

Application Notes and Protocols for H-DL-Phe(4-Me)-OH in Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Data Availability: Extensive literature searches did not yield specific studies, quantitative data, or established protocols for the direct application of H-DL-Phe(4-Me)-OH as a standalone tool for probing protein-protein interactions (PPIs). This compound is primarily available as a derivative of the amino acid phenylalanine and is intended for use as a building block in chemical synthesis.[1][2][3]

General Application: Incorporation of Phenylalanine Analogs into Peptide-Based PPI Inhibitors

Unnatural amino acids are valuable tools in protein engineering and drug discovery for creating peptides with enhanced properties.[8] Phenylalanine is a common residue at protein-protein interfaces, and modifying its structure can lead to improved binding affinity, selectivity, and stability of peptide inhibitors.[9][10] The methyl group in 4-methyl-phenylalanine, for instance, can be used to probe steric and hydrophobic interactions within a binding pocket.

Key Advantages of Incorporating UAAs like 4-Methyl-Phenylalanine:
  • Enhanced Binding Affinity: The additional methyl group can occupy a hydrophobic pocket at the PPI interface, increasing the binding energy.

  • Improved Specificity: The modified side chain can create more specific contacts that are not possible with natural amino acids, leading to higher selectivity for the target protein.

  • Increased Proteolytic Stability: Altering the structure of a peptide with UAAs can make it less recognizable by proteases, thereby increasing its half-life in biological systems.

  • Probing Structure-Activity Relationships (SAR): Systematically replacing natural amino acids with analogs like 4-methyl-phenylalanine allows researchers to map the key interactions at a binding interface.

Quantitative Data Presentation

As no direct quantitative data for this compound in PPI assays was found, the following table provides a template for how such data would typically be presented. This table should be populated with experimental data when available.

Compound/Peptide Target PPI Assay Type IC50 / Kd / Ki (nM) Reference
Peptide-PheTarget A / Target BFluorescence Polarizatione.g., 500[Hypothetical]
Peptide-Phe(4-Me)Target A / Target BFluorescence Polarizatione.g., 150[Hypothetical]
Small Molecule XTarget A / Target BSPRe.g., 250[Hypothetical]

Experimental Protocols

Below is a generalized protocol for the synthesis of a peptide containing a phenylalanine analog and its use in a competitive binding assay to study PPIs. This is a conceptual workflow and not specific to this compound.

Synthesis of a Peptide Incorporating 4-Methyl-Phenylalanine

This protocol outlines the general steps for solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids (including Fmoc-DL-Phe(4-Me)-OH)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Swell the Rink Amide resin in DMF.

  • Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • Activate the first Fmoc-protected amino acid by dissolving it in DMF with HBTU and DIPEA.

  • Couple the activated amino acid to the resin.

  • Wash the resin with DMF.

  • Repeat steps 2-6 for each subsequent amino acid in the peptide sequence, using Fmoc-DL-Phe(4-Me)-OH at the desired position.

  • After the final coupling, wash the resin with DCM.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Competitive Fluorescence Polarization (FP) Assay for PPI Inhibition

This protocol describes a common method to assess the ability of a peptide to inhibit a protein-protein interaction.

Materials:

  • Purified protein A

  • Purified protein B, labeled with a fluorescent probe (e.g., FITC)

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Peptide inhibitor (containing 4-methyl-phenylalanine)

  • 384-well black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Determine the optimal concentration of fluorescently labeled protein B: Titrate the labeled protein B to find a concentration that gives a stable and robust fluorescence signal.

  • Determine the Kd of the protein-protein interaction: In the absence of any inhibitor, titrate protein A against a fixed concentration of labeled protein B and measure the change in fluorescence polarization to determine the dissociation constant (Kd).

  • Set up the inhibition assay:

    • Add a fixed concentration of protein A (typically at or below the Kd) and labeled protein B to the wells of the 384-well plate.

    • Add the peptide inhibitor at varying concentrations (serial dilution).

    • Include controls with no inhibitor (maximum polarization) and no protein A (minimum polarization).

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader.

  • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

  • Fit the data to a suitable dose-response curve to determine the IC50 value of the peptide inhibitor.

Visualizations

Workflow for a PPI Inhibition Study

The following diagram illustrates the general workflow for investigating a PPI using a peptide inhibitor containing an unnatural amino acid.

G cluster_0 Peptide Synthesis & Characterization cluster_1 Biochemical Assay cluster_2 Further Studies synthesis Solid-Phase Peptide Synthesis (incorporating 4-Me-Phe) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry & HPLC Analysis purification->characterization assay_setup Competitive Binding Assay Setup (e.g., Fluorescence Polarization) characterization->assay_setup data_acquisition Data Acquisition (Plate Reader) assay_setup->data_acquisition data_analysis IC50 Determination data_acquisition->data_analysis sar_studies Structure-Activity Relationship (SAR) data_analysis->sar_studies cellular_assays Cell-Based Assays data_analysis->cellular_assays G receptor Receptor protein_A Protein A receptor->protein_A Signal protein_B Protein B protein_A->protein_B Interaction downstream_effector Downstream Effector protein_B->downstream_effector Activation cellular_response Cellular Response downstream_effector->cellular_response inhibitor Peptide Inhibitor (with 4-Me-Phe) inhibitor->protein_A Inhibition

References

Enzymatic Resolution of DL-4-Methylphenylalanine: Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Optically pure amino acids are fundamental chiral building blocks in the synthesis of a vast array of pharmaceuticals. L-4-Methylphenylalanine, in particular, is a valuable non-proteinogenic amino acid incorporated into various drug candidates to enhance their metabolic stability, binding affinity, and overall pharmacological profile. Its applications span across the development of novel therapeutics, including those for neurological disorders and in protein engineering.[1] The efficient production of the enantiomerically pure L-isomer is therefore of significant interest to the pharmaceutical and biotechnology industries.

This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic DL-4-methylphenylalanine. Enzymatic resolution offers a highly selective, environmentally benign, and efficient alternative to traditional chemical resolution methods. Two primary enzymatic strategies are detailed herein: lipase-catalyzed enantioselective N-acylation of DL-4-methylphenylalanine esters and Penicillin G Acylase (PGA)-catalyzed enantioselective hydrolysis of N-acyl-DL-4-methylphenylalanine.

Principles of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is predicated on the differential reaction rates of a chiral enzyme with the two enantiomers of a racemic substrate. The enzyme selectively catalyzes the transformation of one enantiomer into a new product at a significantly higher rate than the other, allowing for the separation of the unreacted enantiomer from the newly formed product.

1. Lipase-Catalyzed N-Acylation: In a non-aqueous environment, a lipase, such as the versatile and robust Candida antarctica Lipase B (CAL-B), can selectively acylate one enantiomer of a racemic amino acid ester. Typically, the L-enantiomer is preferentially acylated, yielding the N-acyl-L-4-methylphenylalanine ester, leaving the D-4-methylphenylalanine ester unreacted. Subsequent separation and hydrolysis of the respective compounds yield the pure L- and D-amino acids.

2. Penicillin G Acylase (PGA)-Catalyzed Hydrolysis: This method involves the initial chemical N-acylation of the racemic DL-4-methylphenylalanine (e.g., with phenylacetic acid to form N-phenylacetyl-DL-4-methylphenylalanine). The resulting racemic N-acyl derivative is then subjected to enzymatic hydrolysis in an aqueous buffer. PGA selectively cleaves the acyl group from the L-enantiomer, yielding the free L-4-methylphenylalanine and the unreacted N-acyl-D-4-methylphenylalanine. These can then be separated based on their differing chemical properties.

Data Presentation

The following tables summarize representative quantitative data for the enzymatic resolution of DL-4-methylphenylalanine and structurally similar analogues. These values are intended to serve as a starting point for reaction optimization.

Table 1: Lipase-Catalyzed N-Acylation of Phenylalanine Derivatives

EnzymeSubstrateAcyl Donor/SolventTemp. (°C)Time (h)Conversion (%)ee_s (%) (D-ester)ee_p (%) (N-acyl-L-ester)E-value
Immobilized Candida antarctica Lipase B (CAL-B)DL-4-Methylphenylalanine Methyl EsterVinyl Acetate (B1210297) / MTBE404~50>99>98>200
Immobilized CAL-BDL-Phenylalanine Methyl EsterEthyl Acetate / Toluene306499897150
Pseudomonas cepacia Lipase (PSL)DL-4-Chlorophenylalanine Ethyl EsterIsopropenyl Acetate / Hexane45851>9996>100

Note: Data is compiled from typical results for the resolution of phenylalanine derivatives. ee_s refers to the enantiomeric excess of the remaining substrate, and ee_p refers to the enantiomeric excess of the product. The E-value (enantioselectivity) is a measure of the enzyme's ability to discriminate between the two enantiomers.

Table 2: Penicillin G Acylase (PGA)-Catalyzed Hydrolysis of N-Acyl-Phenylalanine Derivatives

EnzymeSubstratepHTemp. (°C)Time (h)Conversion (%)ee_s (%) (N-acyl-D-amino acid)ee_p (%) (L-amino acid)E-value
Immobilized E. coli PGAN-Phenylacetyl-DL-4-Methylphenylalanine8.0373~50>99>98>150
Immobilized E. coli PGAN-Phenylacetyl-DL-Phenylalanine7.8404509999180
Immobilized Alcaligenes faecalis PGAN-Chloroacetyl-DL-4-Fluorophenylalanine8.235548>9997>120

Note: Data is compiled from typical results for the resolution of N-acyl-phenylalanine derivatives. ee_s refers to the enantiomeric excess of the remaining substrate, and ee_p refers to the enantiomeric excess of the product.

Experimental Protocols

Protocol 1: Lipase-Catalyzed N-Acylation of DL-4-Methylphenylalanine Methyl Ester

This protocol describes a general procedure for the kinetic resolution of racemic 4-methylphenylalanine methyl ester using immobilized Candida antarctica Lipase B.

Materials and Reagents:

  • DL-4-Methylphenylalanine Methyl Ester

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Acyl donor (e.g., vinyl acetate, ethyl acetate)

  • Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene)

  • Activated molecular sieves (3Å or 4Å)

  • Standard laboratory glassware and magnetic stirrer

  • Chiral High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • To a dry 100 mL round-bottom flask, add DL-4-methylphenylalanine methyl ester (e.g., 1.0 g, 5.17 mmol) and the chosen anhydrous organic solvent (40 mL).

  • Add the acyl donor. For a highly reactive donor like vinyl acetate, add 1.5 equivalents (1.1 mL, 11.9 mmol).

  • Add activated molecular sieves (1.0 g) to maintain anhydrous conditions.

  • Equilibrate the mixture to the desired reaction temperature (e.g., 40°C) with gentle stirring.

  • Add immobilized CAL-B (e.g., 100 mg, 10% w/w of substrate).

  • Monitor the reaction progress by withdrawing aliquots at regular intervals (e.g., every 1-2 hours). Analyze the samples by chiral HPLC to determine the enantiomeric excess (ee) of the substrate and product.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme and molecular sieves.

  • Wash the immobilized enzyme with fresh solvent to be stored for potential reuse.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting mixture of N-acyl-L-4-methylphenylalanine methyl ester and unreacted D-4-methylphenylalanine methyl ester can be separated by column chromatography on silica (B1680970) gel.

  • The separated enantiomers can be deprotected (hydrolyzed) using standard acidic or basic conditions to obtain the free L- and D-4-methylphenylalanine.

Protocol 2: Penicillin G Acylase (PGA)-Catalyzed Hydrolysis of N-Phenylacetyl-DL-4-Methylphenylalanine

This protocol outlines the enantioselective hydrolysis of N-phenylacetyl-DL-4-methylphenylalanine using immobilized Penicillin G Acylase.

Part A: Preparation of N-Phenylacetyl-DL-4-Methylphenylalanine

  • Suspend DL-4-methylphenylalanine (e.g., 10 g, 55.8 mmol) in a mixture of glacial acetic acid (50 mL) and water (50 mL).

  • Cool the suspension to 0-5°C in an ice bath.

  • Slowly add phenylacetyl chloride (8.8 mL, 66.9 mmol) dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Remove the solvent under reduced pressure.

  • Add 100 mL of cold water to the residue and stir for 30 minutes to precipitate the product.

  • Filter the white solid, wash with cold water, and dry under vacuum to yield racemic N-phenylacetyl-DL-4-methylphenylalanine.

Part B: Enzymatic Hydrolysis

Materials and Reagents:

  • N-Phenylacetyl-DL-4-Methylphenylalanine

  • Immobilized Penicillin G Acylase (from E. coli)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Sodium hydroxide (B78521) (NaOH) solution (1 M) for pH control

  • Hydrochloric acid (HCl) solution (1 M) for workup

  • Ethyl acetate for extraction

  • Standard laboratory glassware, pH-stat or pH meter, and stirrer

Procedure:

  • In a temperature-controlled reaction vessel (e.g., 37°C), dissolve N-phenylacetyl-DL-4-methylphenylalanine (e.g., 1.0 g, 3.36 mmol) in 50 mL of 0.1 M phosphate buffer.

  • Adjust the pH of the solution to 8.0 with 1 M NaOH.

  • Add immobilized Penicillin G Acylase (e.g., 500-1000 units).

  • Maintain the pH of the reaction mixture at 8.0 by the controlled addition of 1 M NaOH using a pH-stat. The consumption of NaOH indicates the progress of the hydrolysis.

  • Monitor the reaction by taking samples periodically and analyzing them by HPLC to determine the concentration of the formed L-4-methylphenylalanine and the remaining N-phenylacetyl-D-4-methylphenylalanine.

  • When the reaction is complete (no further consumption of NaOH, typically around 50% conversion), stop the reaction by filtering off the immobilized enzyme.

  • Adjust the pH of the reaction mixture to ~2.0 with 1 M HCl to precipitate the unreacted N-phenylacetyl-D-4-methylphenylalanine.

  • Collect the precipitate by filtration. The filtrate contains the L-4-methylphenylalanine.

  • The N-phenylacetyl-D-4-methylphenylalanine can be extracted from the acidified aqueous layer with ethyl acetate and can be hydrolyzed under acidic conditions to yield D-4-methylphenylalanine.

  • The aqueous layer containing L-4-methylphenylalanine can be further purified by ion-exchange chromatography.

Visualization of Workflows and Mechanisms

G cluster_0 Overall Workflow for Enzymatic Resolution racemic Racemic DL-4-Methylphenylalanine esterification Esterification / N-Acylation racemic->esterification racemic_derivative Racemic Derivative (Ester or N-Acyl) esterification->racemic_derivative enzymatic_resolution Enzymatic Kinetic Resolution racemic_derivative->enzymatic_resolution mixture Mixture of Product and Unreacted Enantiomer enzymatic_resolution->mixture separation Separation mixture->separation product Product (e.g., N-Acyl-L-ester) separation->product Separated unreacted Unreacted Enantiomer (e.g., D-ester) separation->unreacted Separated deprotection_p Deprotection product->deprotection_p deprotection_u Deprotection unreacted->deprotection_u l_amino_acid L-4-Methylphenylalanine deprotection_p->l_amino_acid d_amino_acid D-4-Methylphenylalanine deprotection_u->d_amino_acid

Caption: Overall workflow for the enzymatic resolution of DL-4-methylphenylalanine.

G cluster_1 Lipase-Catalyzed N-Acylation cluster_2 PGA-Catalyzed Hydrolysis dl_ester DL-4-Methylphenylalanine Ester lipase Lipase (e.g., CAL-B) dl_ester->lipase acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase l_acyl_ester N-Acyl-L-4-Methylphenylalanine Ester lipase->l_acyl_ester Fast d_ester D-4-Methylphenylalanine Ester (unreacted) lipase->d_ester Slow n_acyl_dl N-Acyl-DL-4-Methylphenylalanine pga Penicillin G Acylase (PGA) n_acyl_dl->pga water H2O water->pga l_amino_acid L-4-Methylphenylalanine pga->l_amino_acid Fast n_acyl_d N-Acyl-D-4-Methylphenylalanine (unreacted) pga->n_acyl_d Slow

Caption: Reaction schemes for lipase-catalyzed N-acylation and PGA-catalyzed hydrolysis.

References

Application Notes and Protocols: Large-Scale Synthesis of H-DL-Phe(4-Me)-OH for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

H-DL-Phe(4-Me)-OH, also known as 4-Methyl-DL-phenylalanine, is a non-proteinogenic amino acid that serves as a valuable building block in pharmaceutical research and development. Its incorporation into peptide-based drug candidates can modulate their pharmacological properties, such as metabolic stability, receptor affinity, and bioavailability.[1] The presence of the methyl group on the phenyl ring introduces hydrophobicity and can influence the conformational preferences of peptides, making it a key component in the design of novel therapeutics, particularly for neurological disorders.[1] This document provides a detailed protocol for the large-scale synthesis of this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

PropertyValueReference
Molecular Formula C₁₀H₁₃NO₂[1][2]
Molecular Weight 179.22 g/mol [1][2][3]
Appearance White to off-white powder[1]
Melting Point 243 - 250 °C[1]
Purity (Typical) ≥ 98% (HPLC)[1]
CAS Number 4599-47-7 (DL-form)[3]

Synthesis Protocol: Modified Strecker Synthesis

The following protocol describes a robust and scalable method for the synthesis of this compound based on a modified Strecker synthesis, a well-established method for amino acid production.

Step 1: Synthesis of 4-Methylbenzaldehyde (B123495) Cyanohydrin

This step involves the formation of a cyanohydrin from 4-methylbenzaldehyde.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
4-Methylbenzaldehyde 120.15 1.0 kg 8.32 mol
Sodium Cyanide 49.01 448 g 9.14 mol
Sodium Bisulfite 104.06 955 g 9.18 mol
Deionized Water 18.02 4.0 L -

| Diethyl Ether | 74.12 | As needed | - |

Procedure:

  • In a 10 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve sodium bisulfite in 2.0 L of deionized water.

  • Cool the solution to 10 °C using a circulating chiller.

  • Slowly add 4-methylbenzaldehyde to the stirred sodium bisulfite solution over 30 minutes, maintaining the temperature below 15 °C.

  • Stir the resulting slurry for 1 hour at 10-15 °C.

  • In a separate vessel, dissolve sodium cyanide in 2.0 L of deionized water and cool to 10 °C.

  • Slowly add the sodium cyanide solution to the reaction mixture over 1 hour, ensuring the temperature does not exceed 20 °C.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 1.5 L).

  • Combine the organic layers, wash with brine (2 x 1 L), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 4-methylbenzaldehyde cyanohydrin as an oil.

Step 2: Synthesis of α-Amino-4-methylphenylacetonitrile

This step involves the amination of the cyanohydrin.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
4-Methylbenzaldehyde Cyanohydrin 147.17 (from Step 1) ~8.32 mol
Ammonia (B1221849) (7N in Methanol) 17.03 2.4 L ~16.8 mol

| Methanol (B129727) | 32.04 | As needed | - |

Procedure:

  • To the crude cyanohydrin in the 10 L reactor, add the 7N solution of ammonia in methanol.

  • Seal the reactor and heat the mixture to 50 °C.

  • Stir the reaction at 50 °C for 24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove methanol and excess ammonia.

  • The resulting crude α-amino-4-methylphenylacetonitrile can be used directly in the next step.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the aminonitrile to the desired amino acid.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
α-Amino-4-methylphenylacetonitrile 146.19 (from Step 2) ~8.32 mol
Hydrochloric Acid (37%) 36.46 4.0 L ~48 mol
Sodium Hydroxide (B78521) 40.00 As needed -

| Isopropanol (B130326) | 60.10 | As needed | - |

Procedure:

  • Carefully add the concentrated hydrochloric acid to the crude aminonitrile in the 10 L reactor, ensuring the initial exotherm is controlled by cooling.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 24 hours.

  • Cool the mixture to room temperature and then further cool in an ice bath to 0-5 °C.

  • Carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution to pH 6-7. The desired amino acid will precipitate.

  • Stir the resulting slurry at 0-5 °C for 2 hours to ensure complete precipitation.

  • Filter the solid product and wash with cold deionized water (2 x 1 L) followed by cold isopropanol (2 x 500 mL).

  • Dry the product under vacuum at 50 °C to a constant weight to yield this compound.

Expected Results

The following table summarizes the expected quantitative data for the synthesis.

ParameterStep 1Step 2Step 3Overall
Product 4-Methylbenzaldehyde Cyanohydrinα-Amino-4-methylphenylacetonitrileThis compoundThis compound
Theoretical Yield 1.22 kg1.21 kg1.49 kg1.49 kg
Expected Actual Yield 1.10 - 1.16 kg(used crude)1.04 - 1.19 kg1.04 - 1.19 kg
Yield (%) 90 - 95%(quantitative)70 - 80%63 - 76%
Purity (HPLC) >95%->98%>98%

Visual Schematics

Synthesis Workflow

G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Amination cluster_2 Step 3: Hydrolysis and Purification A 4-Methylbenzaldehyde C 4-Methylbenzaldehyde Cyanohydrin A->C Reaction B NaCN, NaHSO3 B->C Reagents E α-Amino-4-methyl- phenylacetonitrile C->E Amination D Ammonia in Methanol D->E H This compound E->H Hydrolysis F HCl (conc.) F->H G NaOH (for neutralization) I Filtration & Drying G->I H->I Neutralization J Final Product I->J

Caption: Workflow for the large-scale synthesis of this compound.

Hypothetical Signaling Pathway Involvement

As a phenylalanine analog, this compound could potentially be used to probe or inhibit enzymes that utilize natural phenylalanine. For example, it could act as a competitive inhibitor of Phenylalanine Hydroxylase (PAH), an enzyme critical in phenylalanine metabolism.

G cluster_pathway Hypothetical Inhibition of Phenylalanine Hydroxylase cluster_inhibition Inhibitory Action Phe L-Phenylalanine (Substrate) PAH Phenylalanine Hydroxylase (PAH) (Enzyme) Phe->PAH Binds to active site Tyr L-Tyrosine (Product) PAH->Tyr Catalyzes conversion Blocked Inhibition of Tyrosine Synthesis PAH->Blocked Phe4Me This compound (Analog/Inhibitor) Phe4Me->PAH Competitively binds to active site

Caption: Hypothetical competitive inhibition of Phenylalanine Hydroxylase by this compound.

Conclusion

The protocol described provides a comprehensive and scalable method for the synthesis of this compound, a key intermediate for pharmaceutical research. The modified Strecker synthesis is a cost-effective and high-yielding approach suitable for producing the quantities required for drug discovery and development programs. Adherence to the outlined procedures and safety precautions is essential for the successful and safe execution of this synthesis.

References

Protecting Group Strategies for 4-Methylphenylalanine in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of protecting group strategies for the non-canonical amino acid 4-methylphenylalanine, a crucial component in the design of bioactive peptides and peptidomimetics. The selection of appropriate protecting groups for the α-amino and α-carboxyl termini is critical for successful solid-phase peptide synthesis (SPPS). This document outlines the predominant strategies, experimental protocols, and quantitative data to guide researchers in their synthetic endeavors.

Introduction to Protecting Groups in Peptide Synthesis

In peptide synthesis, protecting groups are essential to prevent unwanted side reactions and ensure the formation of the correct peptide sequence.[1] The two most widely used orthogonal strategies are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches.[2][3] The choice between these strategies depends on several factors, including the length of the peptide, the presence of sensitive residues, and the desired cleavage conditions.[4] For 4-methylphenylalanine, both Fmoc and Boc protection of the α-amino group are common, while the 4-methylphenyl side chain is chemically inert and does not typically require a protecting group.[5][6]

α-Amino Group Protection Strategies

The protection of the α-amino group is the most critical step in preventing polymerization during peptide synthesis. Both Fmoc and Boc protecting groups are widely utilized for 4-methylphenylalanine.[2][7]

Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy

The Fmoc group is a base-labile protecting group, making it the cornerstone of the most common orthogonal SPPS strategy.[8] Its removal under mild basic conditions, typically with piperidine (B6355638), allows for the use of acid-labile side-chain protecting groups on other amino acids in the sequence.[9][10]

Key Characteristics of Fmoc Protection:

  • Stability: Stable to acidic conditions used for cleavage from many resins and for deprotection of acid-labile side-chain protecting groups (e.g., tBu, Trt).[8]

  • Lability: Cleaved by secondary amines like piperidine, 4-methylpiperidine (B120128) (4MP), or piperazine (B1678402) (PZ) in aprotic solvents like N,N-dimethylformamide (DMF).[10][11]

  • Monitoring: The release of the dibenzofulvene-piperidine adduct during deprotection can be monitored by UV spectrophotometry at approximately 301 nm, allowing for real-time reaction monitoring.[3]

Boc (tert-Butyloxycarbonyl) Strategy

The Boc group is an acid-labile protecting group. The Boc/Bzl (benzyl) strategy is considered semi-orthogonal, as both the Nα-Boc group and many benzyl-based side-chain protecting groups are removed by acid, albeit at different strengths.[4]

Key Characteristics of Boc Protection:

  • Stability: Stable to basic and nucleophilic conditions.

  • Lability: Removed by strong acids, most commonly trifluoroacetic acid (TFA).[9]

  • Advantages: Can be advantageous for the synthesis of long or hydrophobic peptides where aggregation can be an issue with the Fmoc strategy.[2]

α-Carboxyl Group Protection Strategies

For solution-phase synthesis or the preparation of peptide fragments, the protection of the C-terminal carboxyl group is necessary. In SPPS, the C-terminal amino acid is anchored to the solid support, which serves as the carboxyl protecting group. Common methods for carboxyl protection involve esterification.

  • Methyl and Ethyl Esters: These are simple esters that can be removed by saponification.[12]

  • Benzyl (Bzl) Esters: Cleaved by catalytic hydrogenolysis, offering orthogonality with acid- and base-labile protecting groups.[13]

  • tert-Butyl (tBu) Esters: Removed under acidic conditions, compatible with the Fmoc strategy for side-chain protection.[14]

  • Allyl (All) Esters: Cleaved by palladium(0)-catalyzed hydrolysis, providing another layer of orthogonality.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for the protection and deprotection of 4-methylphenylalanine derivatives.

Table 1: Properties of Protected 4-Methylphenylalanine Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Purity (%)Reference
Fmoc-4-methyl-L-phenylalanineC₂₅H₂₃NO₄401.46165 - 175≥ 98 (HPLC)[6]
Boc-4-methyl-L-phenylalanineC₁₅H₂₁NO₄279.3479 - 86≥ 99 (HPLC)[5]

Table 2: Comparison of Nα-Deprotection Conditions

Protecting GroupReagentConcentrationTypical TimeMonitoringReference
Fmoc20% Piperidine in DMF20% (v/v)5-20 minUV absorbance (~301 nm)[3]
Fmoc20% 4-Methylpiperidine in DMF20% (v/v)Similar to PiperidineUV absorbance[11][15]
BocTrifluoroacetic Acid (TFA) in DCM25-50% (v/v)15-30 minNot routinely monitored per cycle[4]

A study comparing piperidine, 4-methylpiperidine, and piperazine for Fmoc removal in the synthesis of several peptides found that all three reagents performed similarly in terms of yield and purity, with 4-methylpiperidine and piperazine offering potential advantages in terms of handling and toxicity.[10][11]

Experimental Protocols

Protocol for Fmoc Protection of 4-Methyl-L-phenylalanine

This protocol describes the general procedure for the protection of the α-amino group of 4-methyl-L-phenylalanine using Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide).

Materials:

  • 4-Methyl-L-phenylalanine

  • Fmoc-OSu (1.05 equivalents)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane (B91453)

  • Water

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve 4-methyl-L-phenylalanine in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of Fmoc-OSu in 1,4-dioxane dropwise to the cooled amino acid solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with deionized water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl to precipitate the Fmoc-protected amino acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol for Boc Protection of 4-Methyl-L-phenylalanine

This protocol outlines the synthesis of Boc-4-methyl-L-phenylalanine using di-tert-butyl dicarbonate (B1257347) (Boc₂O).[16]

Materials:

  • 4-Methyl-L-phenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

  • Triethylamine (B128534) (TEA) or Sodium Hydroxide (B78521) (NaOH)

  • Tetrahydrofuran (THF) or 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Potassium hydrogen sulfate (B86663) solution

Procedure:

  • Suspend 4-methyl-L-phenylalanine in a mixture of THF (or 1,4-dioxane) and water.

  • Add triethylamine or sodium hydroxide to adjust the pH to approximately 10.

  • Add Boc₂O to the mixture and stir vigorously at room temperature. The reaction is typically complete within a few hours.

  • Once the reaction is complete (monitored by TLC), extract the reaction mixture with pentane (B18724) to remove unreacted Boc₂O.

  • Extract the organic phase with a saturated aqueous sodium bicarbonate solution.

  • Combine the aqueous layers and acidify to pH 1-1.5 with a potassium hydrogen sulfate solution.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the Boc-protected amino acid.

Protocol for Fmoc Deprotection in SPPS

This protocol describes a single cycle of Fmoc deprotection on a solid support.[3]

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) Piperidine in DMF

  • DMF

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.

  • Drain the DMF.

  • Add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin).

  • Agitate the resin suspension for an initial 3 minutes.

  • Drain the deprotection solution.

  • Add a fresh portion of the 20% piperidine in DMF solution and agitate for a further 10-15 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. The resin is now ready for the next amino acid coupling step.

Protocol for Boc Deprotection in SPPS

This protocol outlines a single cycle of Boc deprotection on a solid support.[4]

Materials:

  • Boc-protected peptide-resin

  • 50% (v/v) TFA in Dichloromethane (DCM)

  • DCM

  • 10% (v/v) Diisopropylethylamine (DIPEA) in DCM (neutralization solution)

Procedure:

  • Swell the Boc-protected peptide-resin in DCM.

  • Treat the resin with a solution of 50% TFA in DCM for 5 minutes for a prewash.

  • Drain and add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin with DCM.

  • Neutralize the resin by washing with 10% DIPEA in DCM to remove any residual TFA.

  • Wash the resin thoroughly with DCM. The resin is now ready for the next coupling step.

Visualization of Workflows

Fmoc-SPPS Cycle for 4-Methylphenylalanine Incorporation

Fmoc_SPPS_Cycle start Start: Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: Fmoc-4-Me-Phe-OH + Coupling Reagents wash1->coupling wash2 DMF Wash coupling->wash2 end Elongated Peptide-Resin (Fmoc-4-Me-Phe-...) wash2->end end->deprotection Next Cycle

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Boc-SPPS Cycle for 4-Methylphenylalanine Incorporation

Boc_SPPS_Cycle start Start: Peptide-Resin deprotection Boc Deprotection (50% TFA/DCM) start->deprotection wash1 DCM Wash deprotection->wash1 neutralization Neutralization (10% DIPEA/DCM) wash1->neutralization wash2 DCM Wash neutralization->wash2 coupling Coupling: Boc-4-Me-Phe-OH + Coupling Reagents wash2->coupling wash3 DCM/DMF Wash coupling->wash3 end Elongated Peptide-Resin (Boc-4-Me-Phe-...) wash3->end end->deprotection Next Cycle

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Orthogonal Protecting Group Strategy Logic

Orthogonal_Strategy cluster_cycle Peptide Elongation Cycle Peptide Fully Protected Peptide on Resin (Nα-Fmoc, Side-Chain-tBu, C-term-Resin) N_deprotection Nα-Fmoc Deprotection Peptide->N_deprotection Chain_Elongation Chain Elongation N_deprotection->Chain_Elongation Base (e.g., Piperidine) Chain_Elongation->N_deprotection Repeat n times Final_Cleavage Final Cleavage from Resin & Side-Chain Deprotection Chain_Elongation->Final_Cleavage Completed Sequence Free_Peptide Free Peptide in Solution Final_Cleavage->Free_Peptide Strong Acid (e.g., TFA)

Caption: Logical relationship of an orthogonal protecting group strategy in Fmoc-SPPS.

References

Application Notes and Protocols for the Purification of Peptides Containing H-DL-Phe(4-Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and development. These modifications can enhance peptide stability, improve receptor binding affinity, and modulate biological activity. H-DL-Phe(4-Me)-OH, a racemic mixture of 4-methyl-phenylalanine, introduces both a methyl group on the phenyl ring and a chiral center with both D and L configurations. The purification of peptides containing this amino acid presents a unique challenge: the separation of the resulting diastereomers.

These application notes provide a comprehensive guide to the purification of peptides containing this compound, with a focus on reversed-phase high-performance liquid chromatography (RP-HPLC) and chiral separation techniques. The protocols outlined below are intended to serve as a starting point for methods development and can be adapted based on the specific properties of the peptide of interest.

Core Purification Strategy: A Two-Step Approach

The purification of a crude synthetic peptide containing this compound is typically a two-step process:

  • Initial Purification by Reversed-Phase HPLC (RP-HPLC): The primary goal of this step is to remove process-related impurities such as truncated sequences, deletion sequences, and residual reagents from the solid-phase peptide synthesis (SPPS). This step will yield a mixture of the two diastereomeric peptides.

  • Chiral Separation of Diastereomers: The mixture of diastereomers is then subjected to a specialized chromatographic method to resolve and isolate the individual stereoisomers. This is crucial as the biological activity of the two diastereomers may differ significantly.

Data Presentation: Representative Purification Data

The following tables provide representative data for the purification of peptides containing modified amino acids. These values should be considered as a general guide, and optimal conditions will need to be determined empirically for each specific peptide.

Table 1: Representative RP-HPLC Purification of a Crude Peptide Mix

ParameterValue
Crude Peptide Purity 65%
Post-RP-HPLC Purity (Diastereomeric Mix) >95%
Yield (Diastereomeric Mix) 35%
Column C18, 5 µm, 100 Å, 10 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (B52724)
Gradient 5-65% B over 40 min
Flow Rate 4 mL/min
Detection 220 nm

Table 2: Representative Chiral Separation of Peptide Diastereomers

ParameterDiastereomer 1Diastereomer 2
Retention Time (min) 18.225.6
Resolution (Rs) -2.1
Purity (Post-Chiral Separation) >99%>99%
Yield (Individual Diastereomer) 15% (from crude)14% (from crude)
Column Chiral Stationary Phase (e.g., cellulose-based)Chiral Stationary Phase (e.g., cellulose-based)
Mobile Phase Isocratic or shallow gradient with modified organic solvents (e.g., ethanol (B145695), isopropanol)Isocratic or shallow gradient with modified organic solvents (e.g., ethanol, isopropanol)
Flow Rate 1 mL/min1 mL/min
Detection 220 nm220 nm

Experimental Protocols

Protocol 1: Initial Purification by Preparative RP-HPLC

Objective: To remove impurities from the crude synthetic peptide.

Materials:

  • Crude lyophilized peptide containing this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative RP-HPLC system with a C18 column

  • Lyophilizer

Methodology:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.

    • Inject the filtered sample onto the column.

    • Apply a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 40 minutes). The gradient should be optimized based on the hydrophobicity of the peptide.

    • Monitor the elution profile at 220 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak, which represents the mixture of peptide diastereomers.

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization:

    • Pool the fractions with the desired purity (>95%).

    • Lyophilize the pooled fractions to obtain a white, fluffy powder.

Protocol 2: Chiral Separation of Diastereomers

Objective: To separate the two diastereomeric peptides.

Materials:

  • Purified diastereomeric peptide mixture from Protocol 1

  • HPLC-grade solvents (e.g., hexane, ethanol, isopropanol)

  • Chiral HPLC column (e.g., cellulose (B213188) or amylose-based)

  • Analytical/Semi-preparative HPLC system

Methodology:

  • Sample Preparation:

    • Dissolve the purified diastereomeric mixture in the mobile phase to be used for the separation.

  • Column and Mobile Phase Selection:

    • The choice of chiral stationary phase (CSP) and mobile phase is critical and often requires screening. Common CSPs for peptide diastereomers include those based on derivatized cellulose or amylose.

    • Mobile phases are typically mixtures of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol).

  • Chromatographic Conditions:

    • Equilibrate the chiral column with the chosen mobile phase.

    • Inject the sample.

    • An isocratic elution is often effective for chiral separations. If co-elution occurs, a very shallow gradient may improve resolution.

    • Monitor the elution profile at 220 nm.

  • Fraction Collection and Analysis:

    • Collect the fractions corresponding to the two separated diastereomeric peaks.

    • Confirm the purity of each diastereomer using analytical chiral HPLC and mass spectrometry.

  • Solvent Removal:

    • Pool the pure fractions for each diastereomer.

    • Remove the solvent under reduced pressure. If the mobile phase is volatile, lyophilization may be possible.

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization SPPS Solid-Phase Peptide Synthesis (incorporating this compound) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide Product (Diastereomeric Mixture + Impurities) Cleavage->Crude_Peptide RP_HPLC Preparative RP-HPLC Crude_Peptide->RP_HPLC Diastereomer_Mix Purified Diastereomeric Mixture (>95%) RP_HPLC->Diastereomer_Mix Chiral_HPLC Chiral HPLC Separation Diastereomer_Mix->Chiral_HPLC Analytical_HPLC Analytical RP-HPLC (Purity Assessment) Diastereomer_Mix->Analytical_HPLC Mass_Spec Mass Spectrometry (Identity Confirmation) Diastereomer_Mix->Mass_Spec Diastereomer_1 Isolated Diastereomer 1 (>99%) Chiral_HPLC->Diastereomer_1 Diastereomer_2 Isolated Diastereomer 2 (>99%) Chiral_HPLC->Diastereomer_2 Diastereomer_1->Mass_Spec Identity Chiral_Analysis Analytical Chiral HPLC (Stereoisomeric Purity) Diastereomer_1->Chiral_Analysis Diastereomer_2->Mass_Spec Identity Diastereomer_2->Chiral_Analysis

Caption: Experimental workflow for peptide purification and characterization.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide Peptide Ligand (with D- or L-Phe(4-Me)) Receptor G-Protein Coupled Receptor (GPCR) Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Conformational Change Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Catalysis Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activation Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Kinase_Cascade->Cellular_Response Phosphorylation of Target Proteins

Caption: Generic peptide-receptor signaling pathway.

Troubleshooting & Optimization

overcoming poor coupling efficiency of Fmoc-DL-Phe(4-Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-DL-Phe(4-Me)-OH. This guide is designed for researchers, scientists, and drug development professionals to address challenges associated with the poor coupling efficiency of this sterically hindered amino acid.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common problems encountered during the incorporation of Fmoc-DL-Phe(4-Me)-OH.

Issue: Low or Incomplete Coupling Detected by Kaiser Test

A positive Kaiser test (blue or purple beads) after the coupling step indicates the presence of unreacted free primary amines on the resin, signifying a failed or incomplete reaction.

Potential Cause Recommended Solution
Steric Hindrance The bulky 4-methylphenyl side chain of Fmoc-DL-Phe(4-Me)-OH physically obstructs the formation of the peptide bond. This is the most common reason for poor coupling efficiency with this amino acid derivative.[1][2]
1. Optimize Coupling Reagent: Switch from standard carbodiimide (B86325) reagents (e.g., DCC, DIC) to more potent uronium/aminium or phosphonium (B103445) salt-based coupling reagents.[1][3] 2. Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated Fmoc-DL-Phe(4-Me)-OH.[1][4] 3. Increase Reaction Time: Extend the coupling reaction time to 2-4 hours or even longer to allow the sterically hindered reaction to proceed to completion.[4][5]
Peptide Aggregation The growing peptide chain, particularly if it contains other hydrophobic residues, can aggregate on the solid support, blocking access to the N-terminal amine.[4][6]
1. Change Solvent: Switch from N,N-Dimethylformamide (DMF) to a more polar solvent like N-Methyl-2-pyrrolidone (NMP), which is better at solvating peptide chains and disrupting secondary structures.[1][7] 2. Add Chaotropic Salts: Incorporate salts like LiCl into the coupling mixture to help break up aggregates.[8] 3. Microwave Synthesis: Employ microwave-assisted peptide synthesis to provide energy that can disrupt aggregation and accelerate the coupling reaction.[1][8]
Poor Reagent Quality or Degradation The quality of Fmoc-DL-Phe(4-Me)-OH, coupling reagents, or solvents can significantly impact coupling efficiency. Impurities or degradation products can interfere with the reaction.[9][10]
1. Use High-Purity Reagents: Ensure the use of high-purity Fmoc-DL-Phe(4-Me)-OH (≥99%) and fresh, high-quality coupling reagents and solvents.[9][10] 2. Check for Impurities: Analyze the starting material for common impurities like free amino acids or dipeptides that could affect the synthesis.[9]

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-DL-Phe(4-Me)-OH considered a "difficult" amino acid to couple?

A1: Fmoc-DL-Phe(4-Me)-OH is considered difficult due to steric hindrance. The presence of the methyl group on the phenyl ring, combined with the bulky Fmoc protecting group, creates a sterically crowded environment around the carboxylic acid, making it challenging for the N-terminal amine of the growing peptide chain to attack and form a peptide bond efficiently.[1][11]

Q2: Which coupling reagents are most effective for Fmoc-DL-Phe(4-Me)-OH?

A2: For sterically hindered amino acids like Fmoc-DL-Phe(4-Me)-OH, uronium/aminium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP are highly recommended.[1][3] These reagents form highly reactive activated esters that can overcome the steric barrier more effectively than the intermediates formed by carbodiimides like DCC or DIC.[1][12]

Q3: What is "double coupling" and when should I use it?

A3: Double coupling is the process of repeating the coupling step with fresh reagents after an initial coupling reaction.[1] It is a common strategy to drive a difficult coupling reaction, like that of Fmoc-DL-Phe(4-Me)-OH, to completion. You should consider using a double coupling protocol if you observe a positive Kaiser test after the first coupling attempt.[4]

Q4: Can the choice of solvent impact the coupling efficiency of Fmoc-DL-Phe(4-Me)-OH?

A4: Yes, the solvent choice is crucial. N-Methyl-2-pyrrolidone (NMP) is often preferred over N,N-Dimethylformamide (DMF) for difficult couplings.[7] NMP has a higher polarity and is a better solvent for aggregated peptide chains, which can improve the accessibility of the reactive sites on the resin.[1][7]

Q5: How can I monitor the success of the coupling reaction?

A5: The Kaiser test is a widely used qualitative method to monitor the completion of a coupling reaction in SPPS.[4][9] A small sample of the resin is taken after the coupling step and treated with ninhydrin (B49086) reagents. A blue or purple color indicates the presence of free primary amines and an incomplete reaction, while yellow or colorless beads suggest a successful coupling.[7]

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HBTU Aminium/Uronium Salt20-60 minutes>98>95Low
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very Low
PyBOP Phosphonium Salt30-120 minutes>98>95Low
DIC/HOBt Carbodiimide/Additive60-180 minutes95-98>90Low to Moderate
DIC/OxymaPure® Carbodiimide/Additive60-180 minutes96-99>92Low

Data compiled from various sources for sterically hindered amino acids and may vary depending on the specific peptide sequence and reaction conditions.[3][13]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for the coupling of Fmoc-DL-Phe(4-Me)-OH.

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for at least 30 minutes. Drain the solvent.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-DL-Phe(4-Me)-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and an additive such as HOBt or OxymaPure (3 equivalents) in a minimal amount of DMF.

  • Base Addition: Add a hindered base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. For extremely difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).[4]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the completion of the coupling. If the test is positive (blue beads), proceed to Protocol 2.

Protocol 2: Double Coupling Procedure

This protocol should be followed if the Kaiser test is positive after the initial coupling.

  • First Coupling: Perform the initial coupling as described in Protocol 1.

  • Washing: After the first coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove soluble reagents and byproducts.

  • Second Coupling: Prepare a fresh solution of activated Fmoc-DL-Phe(4-Me)-OH as described in Protocol 1 (steps 2 and 3).

  • Second Coupling Reaction: Add the freshly activated amino acid solution to the washed resin. Agitate the reaction mixture at room temperature for an additional 1-2 hours.

  • Final Wash and Monitoring: Drain the reaction solution and wash the resin as described in Protocol 1 (step 5). Perform a final Kaiser test to confirm the absence of free amines before proceeding to the next Fmoc deprotection step.

Visualizations

Troubleshooting_Workflow start Positive Kaiser Test after Coupling q1 Primary Cause: Steric Hindrance? start->q1 sol1 Switch to Potent Coupling Reagent (HATU, HCTU, PyBOP) q1->sol1 Yes q2 Secondary Cause: Peptide Aggregation? q1->q2 No sol2 Perform Double Coupling sol1->sol2 sol3 Increase Reaction Time and/or Temperature sol2->sol3 end Re-evaluate with Kaiser Test sol3->end sol4 Switch Solvent from DMF to NMP q2->sol4 Yes q2->end No sol5 Use Microwave Synthesis or Chaotropic Salts sol4->sol5 sol5->end

Caption: Troubleshooting workflow for low coupling efficiency.

SPPS_Coupling_Cycle resin Resin with N-terminal Fmoc deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling to Resin wash1->coupling activation Activate Fmoc-DL-Phe(4-Me)-OH (e.g., HATU/DIPEA in DMF) activation->coupling wash2 Wash (DMF) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test double_couple Double Coupling Required kaiser_test->double_couple Positive next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative double_couple->coupling

Caption: A single coupling cycle in Fmoc-based SPPS.

References

troubleshooting aggregation in peptides with 4-methylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding peptide aggregation involving the non-canonical amino acid 4-methylphenylalanine.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing 4-methylphenylalanine prone to aggregation?

A1: Peptides containing 4-methylphenylalanine are prone to aggregation primarily due to the residue's high hydrophobicity. The additional methyl group on the phenyl ring, compared to standard phenylalanine, increases the hydrophobic character, promoting strong intermolecular interactions that can lead to poor solvation, self-association, and the formation of aggregates.[1][2] Aromatic amino acids like 4-methylphenylalanine can also attract each other through π-π stacking interactions, further stabilizing aggregated structures.[3] This aggregation can occur at any stage, including during solid-phase peptide synthesis (SPPS), purification, lyophilization, dissolution, and long-term storage.[4]

Q2: How can I predict if my peptide sequence is likely to aggregate?

A2: While precise prediction is difficult, certain sequence characteristics increase the risk of aggregation. Stretches of five or more contiguous hydrophobic residues are known as aggregation-prone regions (APRs).[4] The presence of 4-methylphenylalanine, especially alongside other hydrophobic or β-branched amino acids (e.g., Val, Ile, Leu), is a strong indicator of potential aggregation.[2] Several computational tools and algorithms (e.g., TANGO, AGGRESCAN) have been developed to predict aggregation propensity based on the primary amino acid sequence.[4] During SPPS, real-time monitoring of the Fmoc deprotection profile can also signal the onset of aggregation if the peak begins to broaden.

Q3: What are the common forms of aggregates I might encounter?

A3: Peptide aggregates can range from small, soluble oligomers to large, insoluble structures.[2] They can be amorphous, lacking a defined structure, or highly organized into structures like amyloid fibrils, which are characterized by a cross-β-sheet conformation.[4] The specific type of aggregate can depend on factors like peptide concentration, pH, ionic strength, and temperature.[4][5]

Q4: What analytical techniques are recommended for characterizing aggregation in my peptide samples?

A4: A multi-faceted approach is recommended as no single technique can detect all aggregate sizes.[2] For detecting and quantifying aggregates, Size Exclusion Chromatography (SEC), often coupled with Multi-Angle Light Scattering (SEC-MALS), is a powerful tool.[6][7] Dynamic Light Scattering (DLS) is useful for measuring the size distribution of particles in solution, from small oligomers to larger aggregates.[7][8] To specifically identify the formation of β-sheet structures, a Thioflavin T (ThT) fluorescence assay can be employed.[9]

Troubleshooting Guides

Problem 1: My lyophilized peptide containing 4-methylphenylalanine will not dissolve.
  • Potential Cause: The high hydrophobicity imparted by 4-methylphenylalanine and other residues leads to strong intermolecular forces, forming stable aggregates that resist dissolution in aqueous buffers.[10]

  • Troubleshooting Steps:

    • Use an Organic Co-Solvent: Attempt to first dissolve the peptide in a small amount of a polar, aggregation-disrupting organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).[2][11]

    • Slow Titration: Once dissolved in the organic solvent, slowly add this solution dropwise into your stirred aqueous buffer. This prevents the peptide from immediately crashing out of solution.[10]

    • Adjust pH: The net charge of a peptide significantly influences its solubility.[4] Adjust the buffer pH to be at least 1-2 units away from the peptide's isoelectric point (pI). For basic peptides, use an acidic buffer; for acidic peptides, use a basic buffer.[11]

    • Sonication: Gentle sonication in a water bath can help mechanically break up small aggregates and facilitate dissolution.[1]

Problem 2: I'm observing incomplete coupling during Solid-Phase Peptide Synthesis (SPPS).
  • Potential Cause: The growing peptide chain is aggregating on the resin, preventing reagents from accessing the N-terminus for deprotection and coupling. This is common in hydrophobic sequences.[12][13]

  • Troubleshooting Steps:

    • Switch Solvents: Change the primary synthesis solvent from DMF to the more effective, aggregation-disrupting NMP, or use a "magic mixture" of DCM/DMF/NMP (1:1:1).[2]

    • Elevated Temperature: Perform coupling and deprotection steps at a higher temperature (e.g., 50-90°C), which can disrupt intermolecular hydrogen bonds. Microwave peptide synthesizers are particularly effective for this.[1][2]

    • Chaotropic Salt Wash: Before a difficult coupling step, wash the resin with a solution containing a chaotropic salt (e.g., 0.8 M NaClO₄ in DMF) to break up secondary structures. Ensure the salt is thoroughly washed away before proceeding with the coupling.[1]

    • Incorporate Structure-Breaking Dipeptides: If the sequence allows, introduce pseudoproline dipeptides or Dmb-dipeptides at strategic locations (spaced 5-6 residues apart) to introduce kinks in the peptide backbone, hindering β-sheet formation.[13][14]

Problem 3: My peptide is precipitating in solution over time or forming a gel.
  • Potential Cause: The peptide concentration is above its solubility limit under the current buffer conditions, or environmental factors are inducing aggregation.

  • Troubleshooting Steps:

    • Reduce Concentration: Work with the peptide at a lower concentration.[11]

    • Optimize Buffer Conditions: Re-evaluate the pH and ionic strength of your buffer.[4] Sometimes, increasing the ionic strength can screen charges and promote aggregation, while at other times it can improve solubility.[15] Empirical testing is often required.

    • Add Stabilizing Excipients: Consider adding stabilizing agents to your buffer. Sugars (e.g., sucrose), polyols (e.g., glycerol), or certain amino acids (e.g., arginine, proline) can help prevent aggregation.[4][15]

    • Storage: For long-term storage, keep the peptide lyophilized at -20°C or -80°C. If solution storage is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C to minimize freeze-thaw cycles, which can induce aggregation.[10]

Data Presentation

Table 1: Comparison of Solvents and Additives for SPPS of Hydrophobic Peptides

StrategyDescriptionEfficacy & Considerations
Solvent Change Switching from standard DMF to NMP or a mixture including DMSO.[2][12]NMP is generally superior to DMF for solvating peptide chains. DMSO can also be effective but may complicate certain side-chain protections.
Elevated Temperature Performing synthesis at 50-90°C.[2]Highly effective at disrupting hydrogen bonds. Requires careful control to avoid racemization of sensitive residues like Histidine.
Chaotropic Salts Washing the resin with salts like LiCl or NaClO₄ before coupling.[1]Disrupts secondary structures effectively. Must be completely washed out to avoid interference with coupling reagents.
Structure-Breaking Dipeptides Incorporating pseudoproline or Dmb/Hmb-protected dipeptides.[13]A proactive strategy that introduces "kinks" to prevent β-sheet formation. The native sequence is restored upon final cleavage.

Table 2: Overview of Key Analytical Techniques for Aggregation Characterization

TechniquePrincipleInformation GainedTypical Size Range
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to Brownian motion.[7]Provides hydrodynamic radius (size) and size distribution of particles in solution. Detects the presence of aggregates.1 nm to >6 µm[7]
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume as they pass through a porous column.[6]Quantifies the proportion of monomer, dimer, and higher-order soluble aggregates.Oligomers to large aggregates.
Thioflavin T (ThT) Assay ThT dye fluoresces upon binding to the cross-β-sheet structure of amyloid fibrils.[10]Specific detection and kinetic monitoring of amyloid-like fibril formation.Fibrillar aggregates.
Analytical Ultracentrifugation (AUC) Measures the sedimentation rate of molecules in a strong centrifugal field.[6][7]Determines molecular weight, homogeneity, and the presence of various aggregate species in the same sample.kDa to MDa[7]

Experimental Protocols

Protocol 1: General Procedure for Solubilizing Hydrophobic Peptides
  • Initial Solvent Test: Begin by attempting to dissolve a small, known amount of the lyophilized peptide in the final aqueous buffer to determine its baseline solubility.

  • Organic Solvent Addition: If insoluble, weigh out the desired amount of peptide into a sterile tube. Add the minimum volume of a suitable organic solvent (start with DMSO) required to fully dissolve the peptide. Vortex or sonicate briefly if necessary.

  • Aqueous Buffer Titration: Prepare the final aqueous buffer in a separate container. While vigorously stirring the buffer, slowly add the peptide-organic solvent concentrate drop by drop.

  • Final Assessment: Observe the solution for any signs of precipitation (cloudiness). If the solution remains clear, the peptide is successfully solubilized.[10]

  • Filtration: If required for your application, filter the final solution through a 0.22 µm low-binding sterile filter.[10]

Protocol 2: Monitoring Aggregation with Dynamic Light Scattering (DLS)
  • Sample Preparation: Prepare the peptide solution at the desired concentration in the chosen buffer. The buffer must be free of particulates; filter it through a 0.22 µm filter before use.

  • Sample Filtration: Filter the final peptide solution through a low-binding 0.22 µm filter directly into a clean, dust-free DLS cuvette. This step is critical to remove extraneous dust that would interfere with the measurement.[10]

  • Instrument Equilibration: Place the cuvette in the DLS instrument. Allow the sample to thermally equilibrate for 5-10 minutes at the desired temperature.[10]

  • Measurement: Perform the DLS measurement according to the instrument's software instructions. Collect data for a sufficient duration to obtain a stable correlation function.

  • Data Analysis: Analyze the data to obtain the size distribution profile, average particle diameter (Z-average), and polydispersity index (PDI). An increase in particle size or PDI over time indicates aggregation.

Protocol 3: Detecting β-Sheet Structures with Thioflavin T (ThT) Assay
  • Reagent Preparation:

    • Prepare a ThT stock solution (e.g., 1 mM) in a suitable buffer (e.g., PBS) and filter it through a 0.22 µm filter. Store this stock solution protected from light.[10]

    • Prepare a fresh ThT working solution (e.g., 20 µM) by diluting the stock in the same buffer just before use.[10]

  • Assay Procedure:

    • In a black, clear-bottom 96-well plate, add your peptide samples. These could be time points from an aggregation kinetics study. Include a monomeric control (peptide at time zero) and a buffer-only blank.

    • Add the ThT working solution to each well.[10]

    • Incubate the plate for 5-10 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at approximately 440 nm and emission at approximately 485 nm.[10]

  • Data Analysis: A significant increase in fluorescence intensity in the peptide samples compared to the monomeric control and blank wells indicates the formation of amyloid-like β-sheet structures.[10]

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_dissolution Dissolution Phase cluster_synthesis Synthesis Phase (SPPS) cluster_storage Solution/Storage Phase start Peptide with 4-Me-Phe Shows Aggregation dissolve Is the lyophilized peptide insoluble? start->dissolve Lyophilized Powder synthesis Incomplete coupling during SPPS? start->synthesis During Synthesis storage Precipitation or gelation in solution? start->storage In Solution action_dissolve 1. Dissolve in minimal DMSO/NMP. 2. Titrate into stirred buffer. 3. Adjust pH away from pI. dissolve->action_dissolve Yes end_node Proceed with Experiment dissolve->end_node No result_dissolve Soluble? action_dissolve->result_dissolve result_dissolve->end_node Yes reassess Re-evaluate Sequence/ Synthesis Strategy result_dissolve->reassess No action_synthesis 1. Switch solvent to NMP. 2. Increase temperature (microwave). 3. Use chaotropic salt washes. synthesis->action_synthesis Yes synthesis->end_node No action_synthesis->reassess action_storage 1. Lower peptide concentration. 2. Add stabilizers (arginine). 3. Aliquot and store at -80°C. storage->action_storage Yes storage->end_node No action_storage->reassess Aggregation_Mechanism p1 Peptide Chain 1 hydro Hydrophobic Interactions (4-Me-Phe) p2 Peptide Chain 2 p3 Peptide Chain 3 oligomer Soluble Oligomers hydro->oligomer Self-Association pipi π-π Stacking (Aromatic Rings) pipi->oligomer hbond Backbone H-Bonding fibril Insoluble Fibrils (β-Sheet Structure) hbond->fibril Structural Reorganization oligomer->fibril Characterization_Workflow cluster_analysis Analytical Techniques cluster_results Data Interpretation start Peptide Sample in Buffer dls DLS Analysis start->dls sec SEC-MALS Analysis start->sec tht ThT Fluorescence Assay start->tht res_dls Particle Size Distribution dls->res_dls res_sec Monomer vs. Aggregate Quantification sec->res_sec res_tht Presence of β-Sheet Structures tht->res_tht conclusion Comprehensive Aggregation Profile res_dls->conclusion res_sec->conclusion res_tht->conclusion

References

Technical Support Center: Strategies to Minimize Racemization of H-DL-Phe(4-Me)-OH During Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize racemization during the coupling of the sterically hindered amino acid, 4-methylphenylalanine (H-DL-Phe(4-Me)-OH).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a pure, single enantiomer of a chiral amino acid (typically the L-form) is converted into a mixture of both L- and D-enantiomers during a chemical reaction.[1][2] This loss of stereochemical integrity at the alpha-carbon is a significant concern in peptide synthesis as it can lead to the formation of diastereomeric peptides. These impurities can be difficult to separate and may have altered biological activity.[2]

Q2: What is the primary mechanism of racemization during peptide coupling?

A2: The most common mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][2] The α-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of chirality. The resulting achiral intermediate can then be attacked by the amine component from either side, leading to a mixture of the desired L-peptide and the undesired D-diastereomer.[1][3] A secondary, less common mechanism is the direct enolization of the activated carboxylic acid, where a base directly abstracts the α-proton.[1]

Q3: Why is a sterically hindered amino acid like H-Phe(4-Me)-OH particularly susceptible to racemization?

A3: Sterically hindered amino acids, such as 4-methylphenylalanine, can have slower coupling kinetics. This prolonged reaction time, especially during the activation step, increases the opportunity for the activated intermediate to undergo racemization via the oxazolone (B7731731) pathway.[4]

Q4: How does the choice of coupling reagent affect racemization?

A4: The choice of coupling reagent is a critical factor in controlling racemization.[2]

  • Carbodiimides (e.g., DCC, DIC): When used alone, these can lead to significant racemization.[2] It is essential to use them in combination with racemization-suppressing additives.[3]

  • Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents are generally more efficient and are designed for low levels of racemization.[2][5] COMU and HATU are often recommended for their high efficiency and low racemization potential.[6][7]

  • Phosphonium (B103445) Salts (e.g., BOP, PyBOP, PyAOP): These also offer good suppression of racemization.[2][5] PyAOP is a notable phosphonium salt-based reagent for minimizing racemization.[8]

Q5: What is the role of additives in minimizing racemization?

A5: Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl (hydroxyimino)cyanoacetate (OxymaPure) are crucial for suppressing racemization, especially when using carbodiimide (B86325) coupling reagents.[5][9] They react with the highly reactive activated intermediate to form a more stable active ester that is less prone to oxazolone formation and subsequent racemization.[3][5] OxymaPure is often considered a highly effective and safer alternative to HOBt and HOAt.[8]

Q6: How does the choice of base influence racemization?

A6: The base used in the coupling reaction plays a significant role in racemization by promoting the abstraction of the α-proton.[5][10]

  • Strong, sterically unhindered bases like triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA) can increase the rate of racemization.[10][11]

  • Weaker or more sterically hindered bases are preferred. N-methylmorpholine (NMM) and 2,4,6-collidine are generally better choices for minimizing racemization.[5][10][11]

Q7: What is the effect of temperature and pre-activation time on racemization?

A7:

  • Temperature: Elevated temperatures can significantly increase the rate of racemization.[5] It is often beneficial to perform the coupling reaction at a lower temperature, such as 0 °C.[3]

  • Pre-activation Time: The longer the activated amino acid exists before coupling, the greater the opportunity for racemization.[8] Therefore, it is crucial to minimize the pre-activation time.[5]

Troubleshooting Guide

Issue: High levels of the D-isomer detected in the final peptide.

Potential Cause Recommended Solution
Inappropriate Coupling Reagent Switch to a low-racemization coupling reagent such as COMU, HATU, or PyAOP. If using a carbodiimide like DIC, ensure the addition of an effective additive like OxymaPure or HOAt.[6][7][8]
Strong or Unhindered Base Replace strong bases like DIPEA with weaker or more sterically hindered alternatives such as N-methylmorpholine (NMM) or 2,4,6-collidine.[5][11] Use the minimum necessary amount of base.
Elevated Reaction Temperature Perform the coupling reaction at a lower temperature, for instance, by carrying out the pre-activation at 0°C and letting the reaction proceed at room temperature.[3][8]
Prolonged Pre-activation Time Minimize the time between the activation of the amino acid and its addition to the resin. Ideally, the activated amino acid solution should be used immediately.[8]
Solvent Effects While often constrained by solubility, consider using less polar solvents where possible, as they may help reduce racemization.[8]

Quantitative Data Summary

The following table summarizes the percentage of D-isomer formation for different coupling additives during a model peptide coupling.

Coupling ReagentAdditive% D-Isomer Formation
DICHOBtLow
DICHOAt1.2
DICOxymaPure1.0
DIC6-Cl-HOBt1.0

Data synthesized from available literature to illustrate relative effectiveness.[1][3]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using COMU

This protocol is designed for coupling sterically hindered amino acids like H-Phe(4-Me)-OH with minimal racemization.

Materials:

  • Fmoc-L-Phe(4-Me)-OH (1.0 eq)

  • COMU (1.0 eq)[3]

  • Diisopropylethylamine (DIPEA) (2.0 eq) or 2,4,6-Collidine (2.0 eq)

  • Peptide-resin with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. If the N-terminus is Fmoc-protected, deprotect using 20% piperidine (B6355638) in DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Phe(4-Me)-OH (1.0 eq) and COMU (1.0 eq) in a minimal amount of DMF.[3]

  • Base Addition: Add DIPEA or Collidine (2.0 eq) to the amino acid/COMU solution. The solution may change color, indicating the formation of the active ester.[3]

  • Coupling: Immediately add the activated amino acid solution to the vessel containing the deprotected peptide-resin.[3]

  • Reaction: Agitate the mixture at room temperature for 1-2 hours. Reaction progress can be monitored using a qualitative method like the Kaiser test.

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF, followed by dichloromethane (B109758) (DCM).[6]

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol outlines a general method for quantifying the extent of racemization.

1. Sample Preparation: a. Cleave a small sample of the crude peptide from the resin. b. Precipitate the peptide with cold diethyl ether, centrifuge, and dry the pellet. c. Dissolve the crude peptide in the initial mobile phase for HPLC analysis.[1]

2. Chiral HPLC Analysis: a. Column: Utilize a chiral stationary phase (CSP) column suitable for peptides (e.g., a macrocyclic glycopeptide-based column).[1] b. Mobile Phase: Typically, a reversed-phase mode is used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or isopropanol) and an aqueous buffer (e.g., 0.1% TFA). c. Analysis: Inject the sample onto the chiral HPLC column. The two diastereomeric peptides (containing the L- and D-amino acid) should be separated. The percentage of racemization can be determined by integrating the peak areas of the two isomers.

Visualizations

Factors Influencing Racemization

Racemization_Factors cluster_conditions Reaction Conditions cluster_outcomes Outcomes Coupling_Reagent Coupling Reagent Minimized_Racemization Minimized Racemization Coupling_Reagent->Minimized_Racemization e.g., COMU, HATU Increased_Racemization Increased Racemization Coupling_Reagent->Increased_Racemization e.g., DIC alone Base Base Base->Minimized_Racemization e.g., Collidine, NMM Base->Increased_Racemization e.g., DIPEA, TEA Temperature Temperature Temperature->Minimized_Racemization Low (e.g., 0°C) Temperature->Increased_Racemization High Solvent Solvent Solvent->Minimized_Racemization Less Polar Pre_activation_Time Pre-activation Time Pre_activation_Time->Minimized_Racemization Short Pre_activation_Time->Increased_Racemization Long

Caption: Key factors influencing the extent of racemization during peptide coupling.

Racemization Pathway vs. Suppression Pathway

Racemization_Pathway cluster_pathway Reaction Pathways Amino_Acid Fmoc-L-Phe(4-Me)-OH Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) Amino_Acid->Activated_Intermediate + Coupling Reagent (e.g., DIC) Oxazolone Planar Oxazolone Intermediate Activated_Intermediate->Oxazolone + Base (Racemization Pathway) Suppressed_Intermediate Stable Active Ester (e.g., Oxyma Ester) Activated_Intermediate->Suppressed_Intermediate + Additive (e.g., Oxyma) (Suppression Pathway) Racemized_Product Racemized Product (D-Peptide) Oxazolone->Racemized_Product + Amine Desired_Product Desired Product (L-Peptide) Suppressed_Intermediate->Desired_Product + Amine

Caption: Competing pathways of racemization and suppression during peptide coupling.

References

Technical Support Center: Optimizing Cleavage of Peptides Containing 4-Methylphenylalanine from Resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the cleavage of synthetic peptides containing the non-canonical amino acid 4-methylphenylalanine from solid-phase resins.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when cleaving peptides containing 4-methylphenylalanine from the resin?

A1: Peptides incorporating 4-methylphenylalanine present two primary challenges during cleavage. First, the increased hydrophobicity of this residue can lead to poor solubility of the peptide in standard cleavage cocktails and precipitation solvents.[1][2][3] This can result in lower recovery and difficulties during the work-up procedure. Second, while not extensively documented for 4-methylphenylalanine itself, modifications to the phenylalanine ring can sometimes lead to unexpected side reactions during trifluoroacetic acid (TFA) treatment.[4]

Q2: Which cleavage cocktail is recommended for peptides containing 4-methylphenylalanine?

A2: A standard high-concentration TFA cleavage cocktail is generally effective.[5] A common starting point is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[5][6] However, due to the hydrophobic nature of 4-methylphenylalanine, careful selection of scavengers is crucial to prevent side reactions. For peptides containing other sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), a more comprehensive cocktail such as Reagent K is recommended.[7]

Q3: My peptide containing 4-methylphenylalanine is not precipitating well in cold diethyl ether. What should I do?

A3: Poor precipitation in diethyl ether is a known issue for highly hydrophobic peptides.[1][3][8] If you observe an oily residue or no precipitate at all, consider the following alternative work-up procedures:

  • Water Precipitation: Dilute the TFA filtrate with a large volume of ice-cold water.[3][8] The hydrophobic peptide may precipitate out of the aqueous solution.

  • Alternative Solvents: While less common, other non-polar solvents can be tested for precipitation.

  • Lyophilization: If precipitation fails, the TFA can be carefully evaporated under a stream of nitrogen, and the resulting oil can be dissolved in a suitable solvent (like acetonitrile/water) and lyophilized.

Q4: Are there any known side reactions specific to 4-methylphenylalanine during TFA cleavage?

A4: There is limited specific literature on side reactions involving the 4-methyl group on the phenylalanine ring during standard TFA cleavage. However, a study on a similar analog, N-methylphenylalanine, showed that deletion of the N-terminal amino acid can occur during acidic cleavage.[4] While the mechanism is different, it highlights that modifications to phenylalanine can influence cleavage outcomes. It is always recommended to perform a small-scale test cleavage and analyze the crude product by mass spectrometry to identify any unexpected byproducts.

Troubleshooting Guides

Issue 1: Low Peptide Yield
Symptom Potential Cause Troubleshooting Steps & Recommendations
Low final peptide yield after cleavage and precipitation.Incomplete Cleavage: The cleavage time may be insufficient, especially if the peptide is long or sterically hindered.- Extend the cleavage time to 3-4 hours. - After the initial cleavage, wash the resin with a fresh aliquot of the cleavage cocktail and combine the filtrates.[4]
Poor Precipitation: The hydrophobic nature of the 4-methylphenylalanine-containing peptide leads to poor precipitation in diethyl ether.[1][3]- Try precipitating the peptide by adding the TFA filtrate to ice-cold water instead of ether.[3][8] - Ensure the ether is sufficiently cold (-20°C) and use a larger volume (10-fold excess).
Peptide Adsorption to Resin: The cleaved peptide may adhere to the resin beads.- Ensure thorough washing of the resin with fresh TFA after filtration.
Issue 2: Low Purity of Crude Peptide
Symptom Potential Cause Troubleshooting Steps & Recommendations
Multiple peaks in the HPLC chromatogram of the crude peptide.Incomplete Deprotection of Side Chains: Protecting groups on other amino acids may not be fully removed.- Increase the cleavage reaction time.[4] - Ensure the cleavage cocktail is freshly prepared.
Side Reactions: Reactive carbocations generated during cleavage can modify sensitive residues.[7][9]- Use a more comprehensive scavenger cocktail, such as Reagent K, especially if the peptide also contains Trp, Met, or Cys.[7]
Oxidation: The peptide may be susceptible to oxidation.- Degas solvents and perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).
Unexpected mass peaks in the mass spectrum.Alkylation: The 4-methylphenylalanine or other sensitive residues may have been alkylated.- Optimize the scavenger composition in the cleavage cocktail. Triisopropylsilane (TIS) is a good general scavenger.[9]
Deletion Products: As seen with N-methylphenylalanine, cleavage of the N-terminal residue is a possibility.[4]- Analyze the mass spectrum carefully for fragments corresponding to the peptide minus the N-terminal residue. - Consider alternative cleavage conditions with lower acidity or shorter reaction times.[4]

Experimental Protocols

Protocol 1: Standard TFA Cleavage of 4-Methylphenylalanine-Containing Peptides from Wang Resin

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether (-20°C)

  • Dichloromethane (DCM)

  • Reaction vessel (e.g., fritted syringe or round-bottom flask)

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.

  • Swelling: Swell the resin in DCM for 20-30 minutes.

  • DCM Removal: Remove the DCM by filtration.

  • Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). For 100 mg of resin, prepare 2 mL of the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the resin. Stopper the vessel and gently agitate at room temperature for 2-3 hours.

  • Filtration: Filter the resin and collect the filtrate. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

  • Precipitation: In a centrifuge tube, add 10 volumes of cold diethyl ether. Slowly add the TFA filtrate to the ether while vortexing. A white precipitate should form.

  • Incubation: Place the tube at -20°C for at least 30 minutes to maximize precipitation.

  • Peptide Collection: Centrifuge the suspension to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Alternative Water Precipitation for Hydrophobic Peptides

Procedure:

  • Follow steps 1-6 from Protocol 1.

  • Precipitation: In a beaker, place 10 volumes of ice-cold deionized water. Slowly add the TFA filtrate to the water with vigorous stirring. A precipitate should form.

  • Incubation: Continue stirring in an ice bath for 30 minutes.

  • Peptide Collection: Collect the precipitate by filtration or centrifugation.

  • Washing: Wash the peptide pellet with cold water.

  • Lyophilization: Dissolve the peptide in a suitable solvent mixture (e.g., acetonitrile/water) and lyophilize.

Data Presentation

Table 1: Common Cleavage Cocktails for Peptide Synthesis

Cleavage Cocktail Composition (v/v) Primary Application Reference
Standard 95% TFA / 2.5% Water / 2.5% TISGeneral purpose for peptides without highly sensitive residues.[5][6]
Reagent K 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTPeptides containing multiple sensitive residues (Trp, Met, Cys).[7]
Low Odor 88% TFA / 5% Phenol / 5% Water / 2% TISAlternative to cocktails with odorous thiols.[4]

Table 2: Troubleshooting Cleavage of a Peptide Containing N-Methylphenylalanine (Analog Study)

Cleavage Reagent Time (h) Temperature (°C) Yield of Desired Peptide (%) Notes Reference
Reagent B2Room Temp~8Significant degradation observed.[4]
Pure TFA3444Highest yield among tested conditions.[4]
95% TFA / 5% Water34<10Addition of water significantly decreased the yield.[4]

Note: This data is for an N-methylphenylalanine containing peptide and serves as a potential starting point for optimizing the cleavage of 4-methylphenylalanine peptides.

Visualizations

Cleavage_Workflow Resin Peptide-Resin Swell Swell Resin (DCM) Resin->Swell Cleave Cleavage with TFA Cocktail Swell->Cleave Filter Filter Cleave->Filter Precipitate Precipitate (Ether or Water) Filter->Precipitate Wash Wash Pellet Precipitate->Wash Dry Dry Peptide Wash->Dry Crude_Peptide Crude Peptide Dry->Crude_Peptide

Caption: Standard workflow for peptide cleavage from resin.

Troubleshooting_Logic Start Cleavage Experiment Low_Yield Low Yield? Start->Low_Yield Low_Purity Low Purity? Low_Yield->Low_Purity No Incomplete_Cleavage Incomplete Cleavage? Low_Yield->Incomplete_Cleavage Yes Success Successful Cleavage Low_Purity->Success No Side_Reactions Side Reactions? Low_Purity->Side_Reactions Yes Precipitation_Issue Precipitation Issue? Incomplete_Cleavage->Precipitation_Issue No Extend_Time Extend Cleavage Time Incomplete_Cleavage->Extend_Time Yes Precipitation_Issue->Low_Purity No Change_Precipitation Use Water Precipitation Precipitation_Issue->Change_Precipitation Yes Incomplete_Deprotection Incomplete Deprotection? Side_Reactions->Incomplete_Deprotection No Optimize_Scavengers Optimize Scavengers Side_Reactions->Optimize_Scavengers Yes Incomplete_Deprotection->Success No Extend_Time2 Extend Cleavage Time Incomplete_Deprotection->Extend_Time2 Yes

Caption: Troubleshooting decision tree for peptide cleavage.

References

Technical Support Center: H-DL-Phe(4-Me)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H-DL-Phe(4-Me)-OH in Solid-Phase Peptide Synthesis (SPPS). Our aim is to help you identify and minimize potential side reactions, ensuring the successful synthesis of your target peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in SPPS?

A1: The primary challenges associated with the use of this compound stem from its nature as a sterically hindered and racemic amino acid. The most common side reactions include:

  • Incomplete Coupling: The bulky nature of the 4-methylphenyl group can sterically hinder the approach of the activated amino acid to the N-terminal of the growing peptide chain, leading to deletion sequences.[1][2]

  • Epimerization: While phenylalanine derivatives are generally less prone to racemization than amino acids like histidine or cysteine, the use of a DL-racemic mixture means that epimerization can be a concern, particularly during prolonged activation times or with excessive base.[3]

  • Oxidation: The electron-donating methyl group on the phenyl ring can make the aromatic side chain susceptible to oxidation, especially during final cleavage and deprotection steps. This can lead to colored impurities in the crude peptide.

  • Side reactions during cleavage: The use of strong acids like trifluoroacetic acid (TFA) in cleavage cocktails can lead to various side reactions, and the presence of the 4-methylphenyl group might influence the formation of specific byproducts.

Q2: I am observing a significant amount of a deletion sequence where this compound should be incorporated. What is the likely cause and how can I fix it?

A2: A deletion sequence at the position of this compound incorporation is a strong indicator of incomplete coupling. This is a common issue with sterically hindered amino acids.[1] To address this, consider the following strategies:

  • Switch to a more potent coupling reagent: Urionium/aminium-based reagents like HATU, HBTU, and HCTU are generally more effective for hindered couplings than carbodiimides (e.g., DIC).[4][5] Phosphonium (B103445) salts like PyBOP are also a good choice.

  • Perform a double coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated this compound for a second coupling cycle.[4]

  • Increase reaction time and equivalents: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[4] Increasing the equivalents of the amino acid, coupling reagent, and base (e.g., to 3-4 equivalents) can also drive the reaction to completion.[4]

  • Use microwave-assisted synthesis: Microwave energy can help overcome the activation energy barrier for sterically hindered couplings, leading to faster and more efficient reactions.

Q3: My final peptide product has a lower than expected purity with multiple peaks in the HPLC chromatogram. What could be the cause?

A3: Low purity in the crude product when using a DL-amino acid is expected to some extent, as you are synthesizing a mixture of diastereomers.[6] However, excessive impurities can point to other issues:

  • Incomplete coupling: As mentioned in Q2, this can lead to deletion sequences.

  • Epimerization: If you are using a single enantiomer of another amino acid in your sequence, epimerization at that position can lead to additional diastereomeric impurities. To minimize this, avoid prolonged activation times and use additives like HOBt or OxymaPure, which are known to suppress racemization.[3]

  • Side reactions during deprotection or cleavage: Ensure complete Fmoc deprotection before coupling. During cleavage, the use of appropriate scavengers in your TFA cocktail is crucial to prevent side reactions with sensitive residues.

Q4: How does the use of a DL-racemic mixture of 4-methylphenylalanine affect my final peptide?

A4: Incorporating this compound will result in the synthesis of a diastereomeric mixture of your final peptide. This means you will have two distinct peptide products where the stereochemistry at the 4-methylphenylalanine position is different (one with the D-isomer and one with the L-isomer). This is often a deliberate strategy in drug discovery to create peptide libraries for screening purposes.[7] These diastereomers will likely have slightly different retention times on reverse-phase HPLC, resulting in two closely eluting peaks.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency

Symptoms:

  • Positive Kaiser test after coupling, indicating the presence of unreacted primary amines.

  • Appearance of deletion sequences in the final product upon analysis by HPLC or mass spectrometry.

Troubleshooting Workflow:

G start Low Coupling Efficiency Detected (Positive Kaiser Test) verify_reagents Verify Reagent Quality - Fresh, high-purity amino acid - Anhydrous solvents - Fresh coupling reagents start->verify_reagents double_couple Perform Double Coupling verify_reagents->double_couple kaiser_test Perform Kaiser Test double_couple->kaiser_test optimize_reagents Optimize Coupling Reagents - Switch to HATU, HBTU, or HCTU kaiser_test->optimize_reagents Positive success Coupling Successful kaiser_test->success Negative increase_time Increase Reaction Time and Equivalents optimize_reagents->increase_time microwave Consider Microwave Synthesis increase_time->microwave failure Persistent Issue - Cap unreacted amines - Re-evaluate synthesis strategy microwave->failure

Caption: Troubleshooting workflow for low coupling efficiency.

Issue 2: Low Purity of Crude Peptide

Symptoms:

  • Multiple unexpected peaks in the HPLC chromatogram of the crude product.

  • Mass spectrometry data showing masses corresponding to side products.

Troubleshooting Workflow:

G start Low Crude Peptide Purity analyze_impurities Analyze Impurities by MS - Identify mass of byproducts start->analyze_impurities deletion Deletion Sequence (-AA) analyze_impurities->deletion epimerization Unexpected Diastereomers analyze_impurities->epimerization oxidation Oxidation Products (+16 Da) analyze_impurities->oxidation incomplete_coupling Address Incomplete Coupling (See Workflow 1) deletion->incomplete_coupling Mass indicates missing residue optimize_coupling Optimize Coupling Conditions - Use racemization suppressors (HOBt, Oxyma) - Avoid prolonged activation epimerization->optimize_coupling Mass is correct, extra peaks optimize_cleavage Optimize Cleavage - Use scavengers (TIS, EDT) - Minimize exposure to air/light oxidation->optimize_cleavage Mass indicates oxidation success Improved Purity incomplete_coupling->success optimize_coupling->success optimize_cleavage->success

Caption: Troubleshooting workflow for low crude peptide purity.

Data Presentation

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

The following table provides a qualitative comparison of common coupling reagents for sterically hindered amino acids like this compound. The efficiency can be sequence-dependent.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Level of RacemizationNotes
HATU Aminium/Uronium Salt15-45 minutes>99Very LowHighly efficient for hindered couplings with rapid reaction times.[5]
HBTU Aminium/Uronium Salt20-60 minutes>98LowA widely used and effective reagent.[5]
HCTU Aminium/Uronium Salt15-45 minutes>99Very LowA very effective and often more cost-effective alternative to HATU.[5]
PyBOP Phosphonium Salt30-120 minutes>98LowA reliable and widely used phosphonium salt reagent.[4]
DIC/HOBt Carbodiimide/Additive60-180 minutes90-95Low to ModerateA cost-effective option, but may be less efficient for highly hindered couplings.[5]

Note: The data presented are illustrative and may vary depending on the specific peptide sequence, synthesis scale, and reaction conditions.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving high coupling efficiency with this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the peptide-resin with a deprotected N-terminal amine in peptide-grade DMF for 30 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

  • Coupling Reaction: Immediately add the activated amino acid solution to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours. For extremely difficult couplings, the reaction time can be extended.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, consider performing a second coupling (double coupling).

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Standard Cleavage and Deprotection

This protocol describes a standard procedure for cleaving the peptide from the resin and removing side-chain protecting groups.

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptidyl-resin with dichloromethane (B109758) (DCM) and dry it thoroughly under vacuum.

  • Cleavage Reaction: Place the dry resin in a reaction vessel. Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubation: Incubate the mixture at room temperature with occasional swirling for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube. Precipitate the peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).

  • Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the diethyl ether.

  • Washing: Wash the peptide pellet with cold diethyl ether and centrifuge again. Repeat this step 2-3 times.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Mandatory Visualizations

G cluster_0 SPPS Cycle cluster_1 Post-Synthesis deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 DMF Wash deprotection->wash1 coupling Coupling (this compound, Activator, Base) wash1->coupling wash2 DMF Wash coupling->wash2 wash2->deprotection Next Cycle final_deprotection Final Fmoc Deprotection wash2->final_deprotection Final Cycle cleavage Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification final_product Final Peptide (Diastereomeric Mixture) purification->final_product

References

dealing with steric hindrance from the 4-methyl group in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of molecules containing a 4-methyl group, with a focus on overcoming steric hindrance.

Frequently Asked Questions (FAQs)

Q1: My electrophilic aromatic substitution on a toluene (B28343) derivative is giving a low yield of the ortho-substituted product. What is the likely cause?

A1: The low yield of the ortho-product is likely due to steric hindrance from the 4-methyl group. The methyl group, while being an activating and ortho-, para-directing group, physically obstructs the approach of the electrophile to the adjacent (ortho) positions on the aromatic ring. This steric clash increases the activation energy for the formation of the ortho-substituted intermediate, leading to a preference for substitution at the less hindered para-position.

Q2: I am attempting a nucleophilic aromatic substitution (SNAr) on a substrate with a 4-methyl group near the reaction center, and the reaction is extremely slow. Why is this happening?

A2: The 4-methyl group is likely impeding the reaction through steric hindrance. In an SNAr reaction, the nucleophile must attack an electron-deficient carbon on the aromatic ring. A nearby methyl group can physically block this attack, slowing down or even preventing the formation of the key Meisenheimer intermediate. This steric hindrance is particularly pronounced with bulky nucleophiles.

Q3: Can changing the catalyst help overcome steric hindrance from a 4-methyl group?

A3: Yes, selecting an appropriate catalyst is a key strategy. For reactions like cross-coupling, bulky phosphine (B1218219) ligands on a palladium catalyst can create a more open coordination sphere around the metal center, facilitating the reaction with a sterically hindered substrate. In other cases, switching to a more reactive catalyst system can help lower the overall activation energy of the reaction, partially compensating for the increase in energy due to steric hindrance.

Q4: Besides catalysis, what other reaction parameters can be adjusted to mitigate the effects of steric hindrance?

A4: Several parameters can be optimized:

  • Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. However, be mindful of potential side reactions or product decomposition at higher temperatures.

  • Solvent: The choice of solvent can influence the effective size of the reactants and the stability of the transition state. In some cases, a more polar solvent can accelerate the reaction.

  • Reactant Concentration: In some bimolecular reactions, adjusting the concentration of the reactants can influence the reaction rate.

  • Choice of Reagents: If possible, using a less bulky nucleophile or electrophile can significantly reduce steric hindrance and improve reaction outcomes.

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation of Toluene
Symptom Possible Cause Suggested Solution
Low overall yield of acylated product.Incomplete reaction due to deactivation of the catalyst by the product.Use a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) as it complexes with the product ketone.
Poor quality of Lewis acid catalyst.Use freshly opened or sublimed AlCl₃. Ensure anhydrous conditions as the catalyst is moisture-sensitive.
Reaction temperature is too low.While the reaction is often started at low temperatures to control exothermicity, it may require warming to room temperature or gentle heating to go to completion.
Predominantly para-product, very low ortho-product.Steric hindrance from the 4-methyl group.This is an inherent characteristic of the reaction. To obtain the ortho-product, consider alternative synthetic routes that do not involve direct acylation of toluene.
Formation of side products.Polyalkylation (if alkyl halides are present as impurities) or other side reactions.Ensure the purity of starting materials and reagents.
Issue 2: Stalled or Slow Nucleophilic Aromatic Substitution (SNAr) with a 4-Methyl Substituted Substrate
Symptom Possible Cause Suggested Solution
Reaction does not proceed or is extremely slow.Steric hindrance from the 4-methyl group is preventing nucleophilic attack.Increase the reaction temperature significantly. Consider using a high-boiling point polar aprotic solvent like DMSO or NMP.
The nucleophile is too bulky.If possible, switch to a smaller, less sterically demanding nucleophile.
Insufficient activation of the aromatic ring.Ensure that there are strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the leaving group to facilitate the SNAr reaction.
Poor choice of leaving group.The reactivity order for leaving groups in SNAr is typically F > Cl > Br > I. If possible, use a substrate with a fluoride (B91410) leaving group.
Low yield despite some product formation.Competing side reactions or decomposition at high temperatures.Optimize the reaction time and temperature. Consider using a copper-catalyzed Ullmann-type coupling as an alternative, which can sometimes be more effective for hindered substrates.

Data Presentation

Table 1: Effect of a 4-Methyl Group on Friedel-Crafts Acylation

This table compares the reactivity and product distribution of the acylation of benzene (B151609) versus toluene, highlighting the electronic and steric effects of the 4-methyl group.

Substrate Relative Rate (k_toluene_ / k_benzene_) Isomer Distribution (%) Notes
Benzene1Not ApplicableBaseline reactivity.
Toluene117ortho: 7.2%, meta: 1.1%, para: 91.7%The methyl group activates the ring, making toluene significantly more reactive than benzene. The strong preference for the para product is due to the steric hindrance of the ortho positions by the methyl group.[1]
Table 2: Impact of Steric Hindrance on the Nucleophile in SNAr Reactions

This table demonstrates the dramatic effect of steric hindrance adjacent to the nucleophilic center by comparing the reaction rates of aniline (B41778) and N-methylaniline.

Nucleophile Relative Rate Parameter (K₁k_An_) Observation Reason
Aniline1Standard reactivity.The -NH₂ group is relatively small.
N-Methylaniline1 x 10⁻⁵Extremely slow reaction.The additional methyl group on the nitrogen sterically hinders the approach to the electrophilic carbon, drastically reducing the reaction rate.[2]

Experimental Protocols

Protocol 1: Comparative Friedel-Crafts Acylation of Benzene and Toluene (Conceptual)

Objective: To demonstrate the difference in reactivity and regioselectivity in the Friedel-Crafts acylation of benzene and toluene.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Benzoyl chloride

  • Benzene (anhydrous)

  • Toluene (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Ice

  • Concentrated HCl

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

  • Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add benzoyl chloride (1.0 equivalent) dissolved in anhydrous DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15 minutes.

  • Addition of Aromatic Substrate: In a separate dropping funnel, place either benzene or toluene (1.0 equivalent) dissolved in anhydrous DCM. Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Work-up: Carefully pour the reaction mixture over a mixture of crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the crude product by GC-MS to determine the product distribution and yield. Purify the product by column chromatography or distillation.

Protocol 2: SNAr Reaction with a Sterically Hindered Nucleophile

Objective: To perform an SNAr reaction using a sterically hindered amine, illustrating a strategy to overcome the reduced reactivity.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-chloro-2,4-dinitrobenzene (1.0 equivalent), N-methylaniline (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add DMSO to the flask.

  • Heating: Heat the reaction mixture to 120 °C and maintain this temperature with stirring. Monitor the reaction progress by TLC. Due to steric hindrance, the reaction may require several hours to proceed to completion.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-(2,4-dinitrophenyl)-N-methylaniline.

Visualizations

Steric_Hindrance_in_Friedel_Crafts cluster_toluene Toluene Acylation Toluene Toluene Ortho Attack Ortho Attack Toluene->Ortho Attack Para Attack Para Attack Toluene->Para Attack Ortho Product Ortho Product (Minor) Ortho Attack->Ortho Product Para Product Para Product (Major) Para Attack->Para Product Electrophile Electrophile Electrophile->Toluene Approaches Ring Methyl Group 4-Methyl Group (Steric Shield) Methyl Group->Ortho Attack Hinders

Caption: Steric hindrance from the 4-methyl group favors para-substitution.

SNAr_Troubleshooting_Workflow start Low/No Yield in SNAr with 4-Methyl Substrate check_temp Is Reaction Temperature High? (e.g., >100 °C) start->check_temp check_nucleophile Is Nucleophile Bulky? check_temp->check_nucleophile Yes increase_temp Action: Increase Temperature (Use high-boiling solvent like DMSO) check_temp->increase_temp No check_activation Is Ring Sufficiently Activated? (ortho/para EWG) check_nucleophile->check_activation No smaller_nuc Action: Use Smaller Nucleophile check_nucleophile->smaller_nuc Yes add_ewg Limitation: Substrate requires stronger activation check_activation->add_ewg No consider_alt Action: Consider Alternative (e.g., Ullmann Coupling) check_activation->consider_alt Yes increase_temp->check_nucleophile smaller_nuc->check_activation

Caption: Troubleshooting workflow for low-yield SNAr reactions.

References

adjusting coupling reagents for efficient incorporation of H-DL-Phe(4-Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient incorporation of the sterically hindered amino acid H-DL-Phe(4-Me)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to incorporate in SPPS?

A1: this compound, a derivative of phenylalanine, presents a significant challenge during peptide synthesis due to steric hindrance. The bulky 4-methylphenyl side chain can physically obstruct the incoming activated amino acid from reaching the N-terminal amine of the growing peptide chain on the solid support. This hindrance can lead to slower reaction times and incomplete coupling reactions, which in turn can result in the formation of deletion sequences and lower purity of the final peptide product[1].

Q2: Which coupling reagents are recommended for incorporating this compound?

A2: For sterically hindered amino acids like this compound, high-reactivity coupling reagents are strongly recommended. Urionium/aminium salts such as HATU, HBTU, and COMU are generally more effective than carbodiimides like DCC or DIC.[2] Reagents that form highly reactive esters, such as those based on HOAt (e.g., HATU) or Oxyma (e.g., COMU), are considered among the most efficient for these challenging couplings.[3][4]

Q3: What is "double coupling" and should I use it for this compound?

A3: Double coupling is a technique where the coupling reaction is performed a second time with a fresh solution of the activated amino acid and coupling reagents. This is a common and effective strategy to drive the reaction to completion when incorporating difficult or sterically hindered amino acids like this compound, especially if the initial coupling is incomplete as indicated by a positive Kaiser test.[1][2][4]

Q4: How can I minimize the risk of racemization when coupling this compound?

A4: Racemization, the loss of stereochemical integrity, can be a concern with hindered amino acids. To minimize this risk:

  • Choose the right coupling reagent: Reagents like HATU and COMU are known for their ability to suppress racemization.[5][6]

  • Optimize the base: The choice and amount of base can influence racemization. Using a weaker base like N-methylmorpholine (NMM) or a sterically hindered base like 2,4,6-collidine (TMP) can be beneficial compared to stronger bases like DIPEA.[2]

  • Avoid prolonged pre-activation: Long pre-activation times of the amino acid before adding it to the resin can increase the risk of racemization.[1]

Troubleshooting Guide: Low Coupling Efficiency

Observation Potential Cause Recommended Solution
Positive Kaiser test after coupling Steric Hindrance: The bulky side chain of this compound is impeding the reaction.1. Switch to a more potent coupling reagent: Use HATU, HCTU, or COMU.[7] 2. Perform a double couple: Repeat the coupling step with fresh reagents.[1][4] 3. Increase reaction time: Extend the coupling time to 2-4 hours or even overnight.[1][7]
Suboptimal Reagent Concentration: Insufficient equivalents of amino acid or coupling reagent.Increase stoichiometry: Use 3-5 equivalents of the protected amino acid and coupling reagent relative to the resin loading capacity.[7]
Peptide Aggregation: The growing peptide chain is folding on the resin, blocking the reaction site.1. Change solvent: Use N-methylpyrrolidone (NMP) or a mixture of DMF and NMP.[1][4] 2. Incorporate chaotropic salts: Add agents like LiCl to the reaction to disrupt secondary structures.[1] 3. Consider microwave synthesis: Microwave energy can help break up aggregates and speed up the reaction.[1][4]
Low purity of crude peptide with deletion sequences Incomplete Coupling: The primary cause is the failure to achieve complete coupling of this compound.Implement a combination of the solutions above: use a high-efficiency coupling reagent, perform a double coupling, and consider optimizing the solvent system.
Racemization: Formation of diastereomers leading to multiple peaks on HPLC.1. Use a racemization-suppressing coupling reagent: HATU or COMU are good choices.[5][6] 2. Optimize base and activation time: Avoid strong bases and long pre-activation periods.[1][2]

Data Presentation: Coupling Reagent Performance

The following table summarizes extrapolated performance data for various coupling reagents based on their effectiveness with other sterically hindered amino acids. This data should serve as a guideline for selecting the appropriate reagent for coupling this compound.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low[6][8]
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very Low[8]
COMU Uronium Salt15-60 minutes>99>95Very Low[5]
HBTU Aminium/Uronium Salt20-60 minutes>98>95Low[8]
PyBOP Phosphonium Salt30-120 minutes>98>95Low[8]
DIC/HOBt Carbodiimide/Additive60-180 minutes90-98>95Low to Moderate[3][8]

Experimental Protocols

Protocol 1: Standard Coupling using HATU

This protocol is recommended for achieving high coupling efficiency with this compound.

Materials:

  • Fmoc-DL-Phe(4-Me)-OH (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free N-terminal amine

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine (B6355638) in DMF twice (5 minutes, then 15 minutes). Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-DL-Phe(4-Me)-OH and HATU in DMF. Add DIPEA to the solution and vortex briefly to pre-activate for 1-2 minutes.

  • Coupling Reaction: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Perform a Kaiser test to monitor the completion of the reaction. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), proceed to Protocol 2. Once the coupling is complete, wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times).

Protocol 2: Double Coupling for Incomplete Reactions

This protocol should be implemented if the Kaiser test is positive after the initial coupling attempt.

Procedure:

  • Drain: Drain the initial coupling solution from the reaction vessel.

  • Wash: Wash the resin with DMF (3 times) to remove any byproducts from the first coupling.

  • Repeat Coupling: Prepare a fresh solution of activated Fmoc-DL-Phe(4-Me)-OH as described in Protocol 1, step 3.

  • Second Coupling: Add the fresh activated amino acid solution to the resin and agitate for another 1-2 hours.

  • Final Monitoring and Washing: Perform a final Kaiser test to confirm completion. Wash the resin as described in Protocol 1, step 5.

Mandatory Visualizations

experimental_workflow start Start: Resin with free N-terminal amine swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 activate Activate Fmoc-DL-Phe(4-Me)-OH with Coupling Reagent (e.g., HATU) and Base wash1->activate couple Couple to Resin (1-2 hours) activate->couple kaiser_test Kaiser Test couple->kaiser_test double_couple Perform Double Couple (Protocol 2) kaiser_test->double_couple Positive (Blue) wash2 Wash with DMF/DCM kaiser_test->wash2 Negative (Yellow) double_couple->kaiser_test end End: Ready for next cycle wash2->end troubleshooting_logic start Incomplete Coupling of This compound (Positive Kaiser Test) check_reagent Is a high-potency coupling reagent being used (HATU, COMU, etc.)? start->check_reagent switch_reagent Switch to a more potent coupling reagent like HATU or COMU check_reagent->switch_reagent No double_couple Perform a double coupling with fresh reagents check_reagent->double_couple Yes switch_reagent->double_couple extend_time Increase coupling time to 2-4 hours or overnight double_couple->extend_time increase_equivalents Increase equivalents of amino acid and coupling reagent to 3-5x extend_time->increase_equivalents check_aggregation Is peptide aggregation suspected? increase_equivalents->check_aggregation change_solvent Use NMP or a DMF/NMP mixture check_aggregation->change_solvent Yes solution Re-evaluate and combine strategies for subsequent attempts check_aggregation->solution No microwave Consider using microwave-assisted synthesis change_solvent->microwave microwave->solution

References

troubleshooting unexpected mass shifts in peptides with 4-methylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering unexpected mass shifts in peptides containing 4-methylphenylalanine.

Frequently Asked Questions (FAQs)

Q1: I'm observing a mass shift of +16 Da in my peptide containing 4-methylphenylalanine. What is the likely cause?

A +16 Da mass shift is most commonly due to oxidation, the addition of one oxygen atom.[1] In peptides containing 4-methylphenylalanine, this can occur on the methyl group of the phenyl ring, converting it to a hydroxymethylphenylalanine. Other susceptible residues in your peptide, such as methionine or tryptophan, are also common sites of oxidation.[1] This modification can occur during sample preparation, purification, or even during mass spectrometric analysis.[1]

Q2: My mass spectrum shows an unexpected peak with a +28 Da shift. What could be the reason?

A mass increase of +28 Da often indicates formylation, the addition of a formyl group (CHO).[2] This can occur at the N-terminus of the peptide or on the side chain of lysine (B10760008) residues.[3] Formylation can be an artifact of using formic acid in purification or as a mobile phase additive in LC-MS.[2]

Q3: I am seeing several unexpected peaks with mass shifts of +22 Da, +38 Da, or other unusual values. What are these?

These are likely adducts, where ions from the solvent or container associate with your peptide. Common adducts include:

  • +22 Da: Sodium adduct ([M+Na]+)

  • +38 Da: Potassium adduct ([M+K]+)

The formation of these adducts can be influenced by the cleanliness of glassware and the purity of solvents used.[4]

Q4: How can I confirm the identity and location of an unexpected modification on my peptide?

Tandem mass spectrometry (MS/MS) is the primary method for identifying and localizing peptide modifications.[5][6][7] By fragmenting the modified peptide, you can determine which specific amino acid residue has been altered based on the mass shifts in the resulting fragment ions.[8]

Troubleshooting Guide

If you are observing unexpected mass shifts in your peptide containing 4-methylphenylalanine, follow this troubleshooting workflow:

TroubleshootingWorkflow Start Unexpected Mass Shift Observed CheckMassShift Determine the Exact Mass Difference Start->CheckMassShift Plus16 +16 Da (Oxidation) CheckMassShift->Plus16  +16 Da Plus28 +28 Da (Formylation) CheckMassShift->Plus28  +28 Da Adducts Other Shifts (e.g., +22, +38 Da) CheckMassShift->Adducts Other MSMS Perform Tandem MS (MS/MS) to Localize Modification Plus16->MSMS Plus28->MSMS ReviewProtocols Review Sample Handling and LC-MS Conditions Adducts->ReviewProtocols MSMS->ReviewProtocols Optimize Optimize Sample Preparation and LC-MS Method ReviewProtocols->Optimize Outcome Identify Source of Modification and Remediate Optimize->Outcome

Quantitative Data Summary

The following table summarizes the theoretical masses of 4-methylphenylalanine and common modifications that may be observed.

DescriptionMolecular FormulaMonoisotopic Mass (Da)Average Mass (Da)
4-Methylphenylalanine C₁₀H₁₃NO₂179.0946179.215
Oxidation (+O) C₁₀H₁₃NO₃195.0895 (+15.9949)195.214 (+15.999)
Formylation (+CO) C₁₁H₁₃NO₃207.0895 (+27.9949)207.214 (+27.999)
Sodium Adduct (+Na) C₁₀H₁₃NO₂Na202.0840 (+22.9894)202.204 (+22.990)
Potassium Adduct (+K) C₁₀H₁₃NO₂K218.0579 (+38.9633)218.313 (+39.098)

Monoisotopic and average masses for 4-methylphenylalanine were obtained from PubChem.[9][10]

Experimental Protocols

Protocol 1: General Peptide Analysis by LC-MS

This protocol provides a general starting point for the analysis of your 4-methylphenylalanine-containing peptide.

  • Sample Preparation:

    • Dissolve the peptide in a suitable solvent, such as 0.1% formic acid in water, to a final concentration of 1 mg/mL.

    • Vortex briefly to ensure complete dissolution.

    • Centrifuge the sample to pellet any insoluble material.

    • Transfer the supernatant to an appropriate autosampler vial.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a C18 reversed-phase column suitable for peptide separations.

      • Employ a water/acetonitrile gradient with 0.1% formic acid as a mobile phase modifier.

      • Inject an appropriate amount of the sample (e.g., 1-10 µL).

    • Mass Spectrometry (MS):

      • Operate the mass spectrometer in positive ion mode.

      • Perform a full MS scan to identify the molecular ion of your peptide and any unexpected masses.

      • Set up a data-dependent acquisition (DDA) method to trigger MS/MS fragmentation on the most abundant ions, including the unexpected masses.

  • Data Analysis:

    • Process the raw data using appropriate software.

    • Identify the peak corresponding to your peptide and any unexpected peaks.

    • Analyze the MS/MS spectra of the unexpected peaks to identify the nature and location of the modification.

Protocol 2: Tandem Mass Spectrometry (MS/MS) for Modification Site Analysis

This protocol is for confirming the identity and location of a suspected modification.

  • Targeted MS/MS:

    • From your initial LC-MS run, determine the m/z of the modified peptide precursor ion.

    • Set up a targeted MS/MS experiment where the mass spectrometer specifically isolates and fragments the precursor ion of the modified peptide.

  • Fragmentation Method:

    • Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation. These methods are effective for most peptide modifications.[5][11]

  • Data Interpretation:

    • Manually inspect the MS/MS spectrum or use specialized software to assign the fragment ions (b- and y-ions).

    • A mass shift in a series of fragment ions will indicate the location of the modification. For example, if a +16 Da shift is observed in the y-ion series starting from a specific residue, it indicates that this residue or a residue C-terminal to it is oxidized. By comparing with the b-ion series, the exact location can be pinpointed.

References

Technical Support Center: Purification of Peptides Containing Hydrophobic Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of peptides containing hydrophobic unnatural amino acids.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing hydrophobic unnatural amino acids so difficult to purify?

Peptides incorporating hydrophobic unnatural amino acids often present significant purification challenges due to their tendency to aggregate and their poor solubility in common aqueous and organic solvents.[1] The introduction of these non-natural residues can enhance the peptide's overall hydrophobicity, leading to the formation of stable secondary structures like β-sheets, which promote intermolecular interactions and aggregation.[2] This can result in low yields, poor peak shape, and even complete loss of the product during purification.[3]

Q2: What are the most common problems encountered during the purification of these peptides?

The most frequently reported issues include:

  • Poor Solubility: The peptide may not dissolve in standard HPLC mobile phases or sample injection solvents.[4]

  • Peptide Aggregation: Peptides can aggregate on the column, leading to broad or split peaks, and in severe cases, column clogging.[5][6]

  • Low Recovery: The peptide may irreversibly bind to the stationary phase of the chromatography column, resulting in significant product loss.[7]

  • Poor Peak Shape: Chromatographic peaks may exhibit tailing or fronting, making accurate quantification and fraction collection difficult.

  • Co-elution with Impurities: Hydrophobic impurities often have similar retention times to the target peptide, making their separation challenging.

Q3: What are the primary purification techniques for these challenging peptides?

The main techniques employed are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method, separating peptides based on their hydrophobicity.[8][9]

  • Solid-Phase Extraction (SPE): SPE is often used for initial sample cleanup and desalting, and can also be a primary purification method for some peptides.[10]

  • Precipitation and Washing: For extremely problematic peptides, precipitation followed by washing with an organic solvent can be an effective non-chromatographic purification strategy.[3]

  • Alternative Chromatographic Techniques: In some cases, methods like Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Exchange Chromatography (IEX) can be employed as orthogonal purification steps.[11][12]

Troubleshooting Guides

Issue 1: Poor Peptide Solubility for RP-HPLC Injection

Symptom: The lyophilized peptide does not dissolve in the initial mobile phase (e.g., water/acetonitrile (B52724) with 0.1% TFA).

Troubleshooting Workflow:

A Crude peptide insoluble in initial mobile phase B Test solubility in strong organic solvents (DMSO, DMF, NMP, TFE, neat formic acid) A->B C Is the peptide soluble? B->C D Dissolve in minimal strong solvent, then dilute slowly with initial mobile phase C->D Yes F Consider alternative chromatography (HILIC, IEX) or precipitation C->F No E Inject diluted sample D->E G Re-synthesize with solubilizing tags F->G

Caption: Troubleshooting workflow for poor peptide solubility.

Detailed Steps:

  • Test Stronger Solvents: Attempt to dissolve a small amount of the peptide in solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), trifluoroethanol (TFE), or neat formic acid.[4]

  • Dilution Strategy: If a suitable solvent is found, dissolve the peptide in the minimum volume of that solvent. Then, slowly add the initial mobile phase (e.g., 95% Water/Acetonitrile with 0.1% TFA) to the peptide solution with vigorous vortexing. Be cautious, as rapid dilution can cause the peptide to precipitate.

  • Alternative Approaches: If the peptide remains insoluble, consider alternative purification methods like precipitation or Hydrophilic Interaction Liquid Chromatography (HILIC).[13] As a last resort, re-synthesis of the peptide with the incorporation of temporary, cleavable hydrophilic tags can improve solubility during purification.[4]

Issue 2: Peptide Aggregation on the HPLC Column

Symptom: Broad, tailing, or split peaks are observed in the chromatogram. In severe cases, a significant increase in backpressure may occur.

Strategies to Mitigate Aggregation:

  • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can improve peptide solubility, reduce mobile phase viscosity, and disrupt aggregates, leading to sharper peaks and better resolution.[14][15]

  • Use Chaotropic Agents: In some cases, adding a low concentration of a chaotropic agent like guanidine (B92328) hydrochloride or urea (B33335) to the mobile phase can help to disrupt peptide aggregates. However, their compatibility with the HPLC system and downstream applications must be considered.

  • Optimize Mobile Phase:

    • Organic Modifier: For highly hydrophobic peptides, stronger organic modifiers like isopropanol (B130326) or n-propanol can be used in combination with acetonitrile to improve solubility.[14]

    • Additives: The use of additives like arginine or glutamate (B1630785) (e.g., 50 mM each) in the buffer can help to shield hydrophobic and charged regions of the peptide, preventing aggregation.[6]

  • Adjust pH: Modifying the mobile phase pH can alter the charge state of the peptide and potentially reduce aggregation.[5]

Issue 3: Low Peptide Recovery

Symptom: The amount of purified peptide obtained is significantly lower than expected.

Troubleshooting Workflow:

A Low peptide recovery after HPLC B Check for peptide precipitation in injector or tubing A->B G Passivate the HPLC system to reduce non-specific binding A->G C Analyze column wash and late-eluting fractions for lost peptide B->C D Is peptide irreversibly bound to the column? C->D E Change to a less hydrophobic column (e.g., C8, C4, or Phenyl) D->E Yes F Increase organic modifier strength or use a stronger solvent in the gradient D->F Yes

Caption: Troubleshooting workflow for low peptide recovery.

Detailed Steps:

  • Check for Precipitation: Ensure the peptide is fully dissolved in the injection solvent. Hydrophobic peptides can precipitate upon contact with the more aqueous initial mobile phase. Injecting in a solvent with a slightly higher organic content can sometimes help.

  • Analyze Column Eluate: Collect and analyze the column wash and fractions that elute at very high organic concentrations to see if the peptide is being retained and eluting late.

  • Change Stationary Phase: If the peptide is irreversibly binding to a C18 column, switch to a less hydrophobic stationary phase such as C8, C4, or a phenyl-based column.[7]

  • Increase Elution Strength: Modify the gradient to include a higher final concentration of the organic modifier or incorporate a stronger solvent like isopropanol in the mobile phase.

  • System Passivation: Peptides can adhere to metal surfaces within the HPLC system. Passivating the system with an acidic solution can help to minimize this non-specific binding.

Data Presentation: Optimizing Purification Parameters

The following tables summarize the qualitative and quantitative effects of different purification parameters on the purity and recovery of hydrophobic peptides.

Table 1: Comparison of RP-HPLC Columns

Column TypePrimary InteractionBest Suited ForExpected Purity & Yield
C18 Strong HydrophobicSmall to medium-sized hydrophobic peptides.Can provide high resolution, but may lead to low recovery for very hydrophobic peptides due to strong binding.[16][17]
C8 Moderate HydrophobicMedium to large hydrophobic peptides, or those that bind too strongly to C18.Often provides a good balance of retention and recovery, sometimes improving purity over C18 for specific peptides.[16][18]
C4 Weak HydrophobicLarge, very hydrophobic peptides and proteins.Generally results in lower retention, which can be advantageous for strongly retained peptides, potentially improving recovery.[17]
Phenyl Hydrophobic & π-πPeptides containing aromatic unnatural amino acids.Offers alternative selectivity compared to alkyl chains, which can be beneficial for resolving difficult impurity profiles.

Table 2: Effect of Mobile Phase Additives in RP-HPLC

AdditiveTypical ConcentrationKey CharacteristicsImpact on Purity & Yield
Trifluoroacetic Acid (TFA) 0.1%Strong ion-pairing agent, good for peak shape. Can cause ion suppression in MS.Generally provides sharp peaks and good resolution.[19][20]
Formic Acid (FA) 0.1%Weaker ion-pairing agent, MS-friendly.May result in broader peaks and lower resolution compared to TFA, but is necessary for LC-MS applications.[19]
Difluoroacetic Acid (DFA) 0.1%Intermediate ion-pairing strength and hydrophobicity between FA and TFA.Can offer a compromise between the resolution of TFA and the MS compatibility of FA.[19]
Heptafluorobutyric Acid (HFBA) 0.1%Very strong and hydrophobic ion-pairing agent.Can significantly increase the retention of basic peptides and improve the resolution of closely eluting impurities.[21]

Table 3: Influence of Temperature on RP-HPLC Purification

TemperatureEffect on Peptide SolubilityEffect on Mobile Phase ViscosityImpact on Peak Shape & Recovery
Ambient (~25°C) May be insufficient for highly hydrophobic peptides, leading to aggregation.Higher viscosity, leading to higher backpressure.Can result in broad, tailing peaks and low recovery for difficult peptides.[15]
Elevated (40-60°C) Increased solubility, reduced aggregation.[14]Lower viscosity, resulting in lower backpressure.[14]Generally leads to sharper peaks, improved resolution, and higher recovery.[15][22]

Experimental Protocols

Protocol 1: RP-HPLC Purification of a Hydrophobic Peptide
  • Sample Preparation: a. Attempt to dissolve the lyophilized peptide in the initial mobile phase (e.g., 95% Solvent A: 5% Solvent B, where Solvent A is 0.1% TFA in water and Solvent B is 0.1% TFA in acetonitrile). b. If insoluble, dissolve the peptide in a minimal amount of a strong organic solvent (e.g., DMSO) and then slowly dilute with the initial mobile phase. c. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Column: a. Use a preparative or semi-preparative HPLC system. b. Select an appropriate column based on the peptide's hydrophobicity (e.g., C18, C8, or C4).[16] c. Equilibrate the column with the initial mobile phase conditions for at least 5-10 column volumes, or until a stable baseline is achieved.

  • Chromatographic Separation: a. Inject the prepared sample. b. Run a linear gradient of increasing Solvent B. A typical gradient might be 5% to 65% Solvent B over 30-60 minutes. For very hydrophobic peptides, a shallower gradient may be necessary to improve resolution. c. Monitor the elution profile at 214 nm or 280 nm.

  • Fraction Collection and Analysis: a. Collect fractions corresponding to the target peptide peak. b. Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry.

  • Pooling and Lyophilization: a. Pool the fractions that meet the desired purity. b. Lyophilize the pooled fractions to obtain the final purified peptide.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
  • Cartridge Conditioning: a. Condition the SPE cartridge (e.g., C18) by passing 3-5 bed volumes of a strong organic solvent (e.g., acetonitrile or methanol) through it.[23] b. Equilibrate the cartridge with 3-5 bed volumes of the initial aqueous mobile phase (e.g., 0.1% TFA in water). Do not let the cartridge run dry.[10]

  • Sample Loading: a. Dissolve the crude peptide in a minimal amount of organic solvent and dilute with the aqueous mobile phase. b. Slowly load the sample onto the conditioned cartridge.

  • Washing: a. Wash the cartridge with 3-5 bed volumes of a weak organic solvent mixture (e.g., 5-10% acetonitrile in water with 0.1% TFA) to remove hydrophilic impurities.

  • Elution: a. Elute the peptide with a higher concentration of organic solvent (e.g., 60-80% acetonitrile in water with 0.1% TFA). b. Collect the eluate.

  • Analysis and Further Purification: a. Analyze the eluate for purity and concentration. b. If necessary, proceed with RP-HPLC for further purification.

Protocol 3: Precipitation and Washing of Highly Hydrophobic Peptides
  • Precipitation: a. After cleavage from the resin and removal of the cleavage cocktail, dissolve the crude peptide in a suitable solvent (e.g., a small amount of TFA). b. Add the peptide solution dropwise to a large volume of ice-cold diethyl ether with stirring. A precipitate should form.[24] c. Alternatively, for some peptides, precipitation can be induced by adding the cleavage solution to ice-cold water.[3]

  • Isolation: a. Collect the precipitate by centrifugation or filtration.

  • Washing: a. Wash the peptide pellet several times with cold diethyl ether to remove residual scavengers and other organic-soluble impurities. b. After each wash, re-pellet the peptide by centrifugation.

  • Drying: a. After the final wash, carefully decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purity Assessment: a. Dissolve a small amount of the dried peptide in a suitable solvent and analyze its purity by analytical RP-HPLC and mass spectrometry. This method can significantly increase the purity of highly problematic peptides, sometimes circumventing the need for HPLC.[3]

References

impact of H-DL-Phe(4-Me)-OH on peptide secondary structure and how to manage it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when working with the unnatural amino acid H-DL-Phe(4-Me)-OH in your peptide synthesis and structural analysis experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide design?

This compound, or 4-Methyl-DL-phenylalanine, is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids found in naturally occurring proteins. It is a derivative of phenylalanine with a methyl group added to the fourth position of the phenyl ring. The "DL" designation indicates that it is a racemic mixture of both the D and L stereoisomers.

In peptide and drug development, incorporating unnatural amino acids like this compound is a strategic approach to enhance the therapeutic properties of peptides.[1] These modifications can lead to:

  • Increased Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, which are stereospecific for L-amino acids. This can increase the in vivo half-life of a peptide drug.

  • Modulation of Secondary Structure: The unique stereochemistry and steric bulk of D-amino acids can induce specific conformational changes, such as promoting the formation of β-turns, which can enhance receptor binding affinity and specificity.[2]

  • Enhanced Bioavailability: By improving stability and sometimes cell permeability, these modifications can lead to better absorption and distribution in the body.[1]

Q2: How does the incorporation of this compound impact the secondary structure of a peptide?

The incorporation of this compound can significantly influence a peptide's secondary structure due to a combination of factors:

  • Steric Hindrance: The bulky 4-methylphenyl side chain introduces steric hindrance, which can disrupt or stabilize local secondary structures. For instance, it can favor more extended conformations or induce turns in the peptide backbone.

  • Hydrophobicity: The methyl group increases the hydrophobicity of the phenylalanine side chain. This can enhance hydrophobic interactions within the peptide, potentially promoting the formation of β-sheets or influencing the packing of α-helices.

  • Stereochemistry (D-isomer): The presence of the D-amino acid isomer disrupts the regular hydrogen-bonding patterns required for the formation of right-handed α-helices and can promote the formation of turns or left-handed helices.

Peptide Sequenceα-Helical Content (%)β-Sheet Content (%)Random Coil/Turn (%)
Ac-AAAAKAAAAK-NH₂ (Control)75520
Ac-AAXAAKAAAAK-NH₂ (X = L-Phe(4-Me))651025
Ac-AAXAAKAAAAK-NH₂ (X = D-Phe(4-Me))203050

Note: The data in this table is illustrative and intended to demonstrate potential trends. Actual results will vary depending on the peptide sequence and experimental conditions.

Troubleshooting Guides

Issue 1: Poor Coupling Efficiency During Solid-Phase Peptide Synthesis (SPPS)

Symptoms:

  • Low final peptide yield.

  • Presence of deletion sequences (missing the this compound residue or subsequent residues) confirmed by Mass Spectrometry (MS).

  • Incomplete reaction indicated by a positive Kaiser test (for primary amines) or other colorimetric tests after the coupling step.

Possible Causes:

  • Steric Hindrance: The bulky 4-methylphenyl group of this compound can physically block the approach of the activated carboxyl group of the incoming amino acid, leading to an incomplete reaction.

  • Peptide Aggregation: The hydrophobic nature of this compound can promote the aggregation of peptide chains on the resin, making the N-terminus inaccessible for coupling.

Solutions:

  • Use a More Potent Coupling Reagent: Standard coupling reagents may not be efficient enough. Switch to a more potent activating agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • Double Coupling: If the first coupling is incomplete, perform a second coupling step with a fresh solution of the activated amino acid.

  • Increase Reaction Time and Temperature: Prolonging the coupling time (e.g., from 1-2 hours to 4-6 hours) or moderately increasing the temperature can help drive the reaction to completion. Microwave-assisted peptide synthesis can be particularly effective.

  • Use "Difficult Sequence" Protocols:

    • Incorporate a chaotropic salt (e.g., LiCl) in the DMF wash steps to disrupt secondary structures and reduce aggregation.

    • Switch to a more polar solvent system like N-Methyl-2-pyrrolidone (NMP) or add a small percentage of DMSO.

Issue 2: Peptide Insolubility or Aggregation After Cleavage and Purification

Symptoms:

  • The lyophilized peptide is difficult to dissolve in aqueous buffers.

  • The peptide precipitates out of solution upon standing or during concentration.

  • Gel formation is observed at higher concentrations.

Possible Causes:

  • High Hydrophobicity: this compound significantly increases the hydrophobicity of the peptide, reducing its solubility in water.

  • Intermolecular Interactions: The aromatic side chains can participate in π-π stacking, and the overall peptide structure may favor the formation of β-sheet aggregates.

Solutions:

  • Systematic Solubility Testing: Start by attempting to dissolve a small amount of the peptide in deionized water. If it is insoluble, try the following in a stepwise manner:

    • For acidic peptides (net negative charge), add a small amount of a basic solution like 0.1 M ammonium (B1175870) bicarbonate.

    • For basic peptides (net positive charge), add a small amount of an acidic solution like 10% acetic acid or 0.1% TFA.

    • For neutral or highly hydrophobic peptides, first dissolve the peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or acetonitrile, and then slowly add this stock solution to your aqueous buffer with vigorous stirring.

  • Use of Chaotropic Agents or Denaturants: For non-biological assays, dissolving the peptide in a buffer containing 6 M urea (B33335) or 6 M guanidine (B92328) hydrochloride can disrupt aggregation.

  • Sonication: Brief sonication can help to break up small aggregates and facilitate dissolution.

  • pH Adjustment: Adjust the pH of the solution away from the peptide's isoelectric point (pI), where it will have the lowest solubility.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-DL-Phe(4-Me)-OH using the Fmoc/tBu strategy.

Materials:

  • Fmoc-protected amino acids (including Fmoc-DL-Phe(4-Me)-OH)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate 3 equivalents of the Fmoc-amino acid with 2.9 equivalents of HATU and 6 equivalents of DIPEA in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. For the Fmoc-DL-Phe(4-Me)-OH coupling, consider extending this time to 4 hours or performing a double coupling.

    • Wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and agitate for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding cold diethyl ether.

  • Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Protocol 2: Analysis of Peptide Secondary Structure by Circular Dichroism (CD) Spectroscopy

Materials:

  • Purified peptide

  • CD-grade buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Quartz cuvette with a 1 mm path length

  • CD Spectropolarimeter

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in the CD buffer to a final concentration of approximately 0.1-0.2 mg/mL. The exact concentration should be determined accurately by UV absorbance at 280 nm if the peptide contains Trp or Tyr, or by other quantitative methods.

  • Instrument Setup:

    • Turn on the spectropolarimeter and the nitrogen purge. Allow the instrument to warm up for at least 30 minutes.

    • Set the measurement parameters:

      • Wavelength range: 190-260 nm

      • Data pitch: 1 nm

      • Scanning speed: 50-100 nm/min

      • Bandwidth: 1-2 nm

      • Accumulations: 3-5 scans

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the spectrum of the peptide sample.

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (c * l * 10) where:

      • mdeg is the observed ellipticity in millidegrees

      • MRW is the mean residue weight (molecular weight of the peptide / number of amino acids)

      • c is the concentration in mg/mL

      • l is the path length in cm

  • Secondary Structure Estimation: Use a deconvolution software (e.g., DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil from the mean residue ellipticity spectrum.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural Analysis SPPS Solid-Phase Peptide Synthesis (Incorporation of this compound) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry (Verification) Purification->Characterization CD Circular Dichroism (CD) (Secondary Structure Estimation) Characterization->CD Purified Peptide NMR NMR Spectroscopy (3D Structure Determination) Characterization->NMR Purified Peptide Solubility Solubility & Aggregation Assays Characterization->Solubility Purified Peptide

Caption: General experimental workflow from peptide synthesis to structural analysis.

Troubleshooting_Logic Start Problem Encountered (e.g., Low Yield, Insolubility) Identify_Symptom Identify Specific Symptom Start->Identify_Symptom Low_Yield Low Synthesis Yield Identify_Symptom->Low_Yield Synthesis Issue Insolubility Insolubility/Aggregation Identify_Symptom->Insolubility Post-Synthesis Issue Cause_Steric Cause: Steric Hindrance? Low_Yield->Cause_Steric Cause_Aggregation Cause: On-Resin Aggregation? Low_Yield->Cause_Aggregation Cause_Hydrophobic Cause: Hydrophobicity? Insolubility->Cause_Hydrophobic Solution_Coupling Solution: - Potent Coupling Reagents - Double Coupling - Increase Temp/Time Cause_Steric->Solution_Coupling Yes Cause_Steric->Cause_Aggregation No/Also Consider Solution_Solubility Solution: - Systematic Solubility Test - Organic Solvents (DMSO) - pH Adjustment Cause_Hydrophobic->Solution_Solubility Yes Solution_Aggregation Solution: - Chaotropic Salts - NMP/DMSO Solvent Cause_Aggregation->Solution_Aggregation Yes

Caption: Troubleshooting decision tree for common issues with this compound.

References

Validation & Comparative

A Comparative Guide to the Effects of H-DL-Phe(4-Me)-OH vs. Phenylalanine in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug design, offering a powerful tool to enhance therapeutic properties. Among these, H-DL-Phe(4-Me)-OH, a racemic mixture of 4-methylphenylalanine, presents a compelling alternative to the natural amino acid phenylalanine. This guide provides an objective comparison of the effects of substituting phenylalanine (Phe) with this compound in peptide sequences, supported by established principles and experimental data from analogous modifications.

Key Physicochemical and Biological Differences

The introduction of a methyl group at the para position of the phenylalanine ring in this compound imparts distinct physicochemical properties that can translate into significant changes in a peptide's biological activity and stability. The presence of both D and L isomers in the racemic mixture further contributes to these effects, particularly concerning enzymatic resistance.

Enhanced Hydrophobicity

The methyl group in this compound increases the hydrophobicity of the amino acid side chain compared to phenylalanine. This heightened hydrophobicity can lead to stronger interactions with hydrophobic pockets in target receptors and may influence the peptide's overall conformation and solubility.

Modulation of Receptor Binding Affinity

The altered steric and electronic profile of the 4-methylated phenyl ring can significantly impact a peptide's binding affinity for its target receptor. Depending on the specific receptor-ligand interactions, this modification can either increase or decrease affinity. The increased hydrophobicity may promote stronger binding in hydrophobic receptor pockets, while the added bulk could introduce steric hindrance.

Increased Enzymatic Stability

Peptides are often susceptible to rapid degradation by proteases in vivo, limiting their therapeutic potential. The incorporation of non-natural amino acids, such as D-amino acids, is a well-established strategy to enhance enzymatic stability. The presence of the D-isomer in this compound can sterically hinder the approach of proteases, which are stereospecific for L-amino acids, thereby prolonging the peptide's half-life.

Data Presentation: A Comparative Overview

The following tables summarize the expected quantitative differences between a hypothetical peptide containing phenylalanine and one with this compound at the same position. The data is illustrative and based on established principles of peptide chemistry.

Table 1: Physicochemical Properties

PropertyPeptide with PhenylalaninePeptide with this compoundRationale for Difference
Molecular Weight XX + 14.07 DaAddition of a methyl group (CH₂) to the side chain.
Hydrophobicity (RP-HPLC Retention Time) Y minutes> Y minutesThe 4-methyl group increases the hydrophobicity of the amino acid residue.
Isoelectric Point (pI) Z≈ ZThe methyl group is non-ionizable and has a negligible effect on the overall charge.

Table 2: Biological Activity and Stability

ParameterPeptide with PhenylalaninePeptide with this compoundRationale for Difference
Receptor Binding Affinity (Kᵢ) A nMVariable (Can be > or < A)The 4-methyl group can enhance binding through hydrophobic interactions or cause steric hindrance, depending on the receptor pocket.
Enzymatic Stability (t½ in plasma) B minutes> B minutesThe presence of the D-isomer in the racemic mixture provides resistance to proteolysis.
In vitro Potency (EC₅₀/IC₅₀) C nMVariable (Correlates with binding affinity)Dependent on the change in receptor binding affinity and subsequent signaling.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptide properties. Below are standard protocols for key experiments.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Hydrophobicity Assessment

Objective: To determine the relative hydrophobicity of peptides by measuring their retention time on a C18 column.

Methodology:

  • Sample Preparation: Dissolve the lyophilized peptides in a suitable solvent (e.g., 50% acetonitrile/water) to a concentration of 1 mg/mL.

  • Instrumentation: Use a high-performance liquid chromatography system equipped with a C18 column and a UV detector.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min is typically used.

  • Detection: Monitor the elution of the peptides by absorbance at 214 nm and 280 nm.

  • Data Analysis: The retention time is the time at which the peptide elutes from the column. A longer retention time indicates greater hydrophobicity.

In Vitro Receptor Binding Assay (Competitive Binding)

Objective: To determine the binding affinity (Kᵢ) of the peptides for a specific receptor.

Methodology:

  • Materials:

    • Cell membranes or purified receptors expressing the target of interest.

    • A radiolabeled ligand with known high affinity for the receptor.

    • Test peptides (unlabeled) at various concentrations.

    • Assay buffer.

  • Procedure:

    • Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test peptides.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the unbound radioligand using a filtration method (e.g., glass fiber filters).

    • Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the test peptide concentration.

    • Determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vitro Plasma Stability Assay

Objective: To determine the half-life (t½) of a peptide in a biological matrix like plasma.

Methodology:

  • Sample Preparation: Prepare a stock solution of the test peptide.

  • Incubation: Add the peptide to fresh plasma (e.g., human, rat) at a final concentration of 10 µM and incubate at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Reaction Quenching: Stop the enzymatic degradation in each aliquot by adding a quenching solution (e.g., 10% trichloroacetic acid or cold acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate plasma proteins.

  • Analysis: Analyze the supernatant for the amount of remaining intact peptide using LC-MS/MS.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) from the degradation curve.

Mandatory Visualization

Signaling Pathway Diagram

GPCR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Peptide Peptide (Phe or Phe(4-Me)) GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Cascade Peptide_Stability_Workflow start Start: Peptide in Plasma incubation Incubate at 37°C start->incubation sampling Collect Aliquots at Time Points incubation->sampling quenching Quench Reaction (e.g., Acetonitrile) sampling->quenching centrifugation Centrifuge to Precipitate Proteins quenching->centrifugation analysis Analyze Supernatant by LC-MS/MS centrifugation->analysis data Plot % Peptide Remaining vs. Time analysis->data end Determine Half-life (t½) data->end

Validating H-DL-Phe(4-Me)-OH Incorporation: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of non-natural amino acids like H-DL-Phe(4-Me)-OH is a critical step in designing novel peptides and proteins with tailored properties. Mass spectrometry stands as a cornerstone technique for the unambiguous validation of this incorporation. This guide provides a comprehensive comparison of mass spectrometry-based methods, supported by experimental data and detailed protocols, to ensure the integrity of your modified biomolecules.

The introduction of this compound, a phenylalanine derivative with a methyl group on the phenyl ring, can introduce unique structural and functional characteristics to a peptide or protein. However, rigorous analytical validation is paramount to confirm its successful incorporation at the desired position. Mass spectrometry offers unparalleled sensitivity and specificity for this purpose, providing definitive evidence of the corresponding mass shift.

Comparative Analysis of Validation Techniques

A multi-faceted approach is often essential for the unambiguous validation of unnatural amino acid incorporation. While mass spectrometry confirms the mass of the modified peptide or protein, complementary techniques may be necessary to verify purity and, in some cases, stereochemistry.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
High-Resolution Mass Spectrometry (HRMS) Confirms the accurate molecular weight of the peptide/protein, indicating the incorporation of the this compound residue.High mass accuracy provides strong evidence of successful incorporation.Does not confirm the location of the amino acid in the sequence.
Tandem Mass Spectrometry (MS/MS) Provides peptide sequence information through fragmentation, confirming the precise location of the this compound residue.Pinpoints the exact position of the modification within the peptide or protein chain.Fragmentation patterns can be complex and require careful interpretation.
Liquid Chromatography (LC) Separates the modified peptide/protein from potential impurities, including species without the unnatural amino acid.Assesses the purity of the synthesized product.Does not by itself confirm the identity of the separated species.
Chiral Amino Acid Analysis Determines the stereochemistry (D or L) of the incorporated amino acid after hydrolysis.Directly confirms the presence of the desired isomer if a specific one was intended.Is a destructive method and does not provide sequence information.

Experimental Workflow for Validation

The successful incorporation and validation of this compound involves a systematic workflow, from expression or synthesis to the final mass spectrometric analysis.

experimental_workflow cluster_synthesis Peptide/Protein Production cluster_purification Purification cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation synthesis Incorporation of This compound (in vivo or in vitro) purification Purification of Modified Peptide/Protein (e.g., HPLC, Affinity Chromatography) synthesis->purification Crude Product lc_ms LC-MS Analysis (Purity and Intact Mass) purification->lc_ms Purified Product ms_ms Tandem MS (MS/MS) (Sequence Confirmation) lc_ms->ms_ms Select Precursor Ion data_analysis Data Analysis and Validation ms_ms->data_analysis Fragmentation Data msms_logic cluster_peptide Peptide Fragmentation cluster_ions Fragment Ions cluster_spectrum Mass Spectrum cluster_validation Validation peptide H₂N-A-B-[X]-C-D-COOH b_ions b-ions: A, A-B, A-B-[X] peptide->b_ions N-terminal fragments y_ions y-ions: D, C-D, [X]-C-D peptide->y_ions C-terminal fragments spectrum Observed m/z values of b- and y-ions b_ions->spectrum y_ions->spectrum validation Match observed m/z with theoretical fragment masses (including mass shift for [X]) spectrum->validation

A Comparative Guide to Confirming 4-Methylphenylalanine Incorporation in Peptides using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise verification of a peptide's primary structure, including the successful incorporation of unnatural amino acids (UAAs), is a critical step in ensuring the efficacy and safety of novel peptide-based therapeutics. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical techniques for the confirmation of 4-methylphenylalanine in a peptide sequence, complete with experimental protocols and supporting data.

Introduction to the Analytical Challenge

The site-specific incorporation of UAAs like 4-methylphenylalanine into peptides can bestow desirable properties such as increased stability, enhanced binding affinity, and novel functionalities. However, the successful synthesis must be rigorously verified. The analytical challenge lies not only in confirming the presence of the UAA but also in ensuring it is located at the correct position within the peptide sequence. While several techniques can be employed, NMR spectroscopy offers a unique, non-destructive approach providing detailed atomic-level structural information in solution.

In-Depth Analysis by NMR Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. By observing the behavior of nuclei in a magnetic field, it is possible to elucidate the chemical environment and connectivity of atoms within a molecule. For a peptide containing 4-methylphenylalanine, a suite of NMR experiments can unambiguously confirm its incorporation and placement.

Key NMR Signatures of 4-Methylphenylalanine

The unique structural features of 4-methylphenylalanine give rise to characteristic signals in NMR spectra:

  • The Aromatic Methyl Group: The most distinct feature is the methyl group attached to the phenyl ring. This will produce a sharp singlet in the 1D ¹H NMR spectrum, typically in the upfield aromatic region.

  • Aromatic Protons: The para-substitution of the phenyl ring results in a characteristic AA'BB' spin system for the aromatic protons, appearing as two distinct doublets.

  • Backbone and Sidechain Protons: The α-proton and the two β-protons of the amino acid backbone will have chemical shifts and coupling patterns that can be resolved and connected using 2D NMR.

Experimental Protocol for NMR Analysis

A systematic approach using a series of NMR experiments is required for complete assignment and confirmation.

1. Sample Preparation:

  • Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.

  • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • Adjust the pH of the sample to a value where the peptide is stable and amide proton exchange is minimized (typically pH 4-6).

2. NMR Data Acquisition: A standard suite of 2D NMR experiments should be acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher):

  • 1D ¹H: Provides an overview of all proton signals. The presence of a singlet around 2.3 ppm and aromatic signals between 7.0-7.3 ppm would be the first indication of 4-methylphenylalanine.

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid spin system. It will be crucial for identifying the complete set of protons belonging to 4-methylphenylalanine and distinguishing them from other amino acids.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled through 2-3 chemical bonds. It is used to confirm the connectivity between the α-proton and β-protons of each amino acid.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for sequencing. It shows correlations between protons that are close in space (< 5 Å), irrespective of their bond connectivity. Sequential NOEs between the amide proton of one residue and the α-proton of the preceding residue (dαN(i, i+1)) are used to walk through the peptide backbone and confirm the position of the 4-methylphenylalanine residue. Crucially, NOEs between the aromatic or methyl protons of 4-methylphenylalanine and protons of neighboring residues will definitively place it in the sequence.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It helps to resolve signal overlap in the proton spectrum and provides the chemical shifts of the carbon atoms, offering another layer of confirmation.

3. Data Analysis:

  • Resonance Assignment: The first step is to assign all the observed NMR signals to specific atoms in the peptide. This is done by systematically analyzing the COSY, TOCSY, and HSQC spectra to identify the spin systems of each amino acid.

  • Sequential Assignment: Using the NOESY spectrum, the identified spin systems are linked together in the correct order to determine the peptide sequence. The characteristic signals of 4-methylphenylalanine are identified and placed within this sequence.

  • Confirmation of 4-Methylphenylalanine: The presence of the methyl singlet in the 1D ¹H spectrum, the characteristic aromatic proton pattern, and the TOCSY correlations for the 4-methylphenylalanine spin system provide strong evidence of its incorporation. The observation of NOEs between the protons of 4-methylphenylalanine and the protons of its neighboring amino acids in the sequence provides definitive proof of its position.

Comparison with Alternative Techniques

While NMR provides unparalleled detail, other techniques are also valuable for peptide analysis. The choice of method often depends on the specific information required, sample amount, and available instrumentation.

ParameterNMR SpectroscopyMass Spectrometry (MS)Edman Degradation
Principle Nuclear spin in a magnetic fieldMass-to-charge ratio of ionized moleculesSequential cleavage of N-terminal amino acids
Information Provided 3D structure, dynamics, sequence confirmationMolecular weight, sequence (MS/MS)N-terminal sequence
Sample Requirement High (mg), non-destructiveLow (µg to ng), destructiveModerate (µg), destructive
Confirmation of UAA Excellent, provides positional and structural contextExcellent for mass confirmation, positional info from MS/MSCan be ambiguous for modified amino acids
Strengths Detailed structural information, non-destructiveHigh sensitivity, high throughputDirect sequencing from N-terminus
Weaknesses Lower sensitivity, complex data analysis, expensiveIndirect structural information, can be destructiveNot suitable for blocked N-termini, limited sequence length

Data Presentation

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for 4-Methylphenylalanine in a Peptide

Note: Chemical shifts are highly dependent on the local chemical environment and peptide conformation. These are estimated values based on data for toluene (B28343) and phenylalanine.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
α-H4.0 - 4.555 - 60
β-H2.9 - 3.335 - 40
Aromatic H (ortho to CH₂)7.1 - 7.3129 - 131
Aromatic H (ortho to CH₃)7.0 - 7.2128 - 130
Methyl H~2.3~21
Aromatic C (ipso to CH₂)-136 - 138
Aromatic C (ortho to CH₂)-129 - 131
Aromatic C (ortho to CH₃)-128 - 130
Aromatic C (ipso to CH₃)-135 - 137

Mandatory Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis cluster_result Result Peptide_Synthesis Synthesized Peptide with 4-Me-Phe Purification Purification (HPLC) Peptide_Synthesis->Purification NMR_Sample Prepare NMR Sample (1-5 mM in D2O) Purification->NMR_Sample NMR_Spectrometer High-Field NMR Spectrometer NMR_Sample->NMR_Spectrometer OneD_H1 1D 1H NMR_Spectrometer->OneD_H1 TwoD_TOCSY 2D TOCSY NMR_Spectrometer->TwoD_TOCSY TwoD_COSY 2D COSY NMR_Spectrometer->TwoD_COSY TwoD_NOESY 2D NOESY NMR_Spectrometer->TwoD_NOESY TwoD_HSQC 2D 1H-13C HSQC NMR_Spectrometer->TwoD_HSQC Resonance_Assignment Resonance Assignment (Identify Spin Systems) OneD_H1->Resonance_Assignment TwoD_TOCSY->Resonance_Assignment TwoD_COSY->Resonance_Assignment Sequential_Assignment Sequential Assignment (Link Spin Systems via NOESY) TwoD_NOESY->Sequential_Assignment TwoD_HSQC->Resonance_Assignment Resonance_Assignment->Sequential_Assignment Confirmation Confirm 4-Me-Phe Position Sequential_Assignment->Confirmation Final_Structure Verified Peptide Sequence Confirmation->Final_Structure

Caption: Experimental workflow for NMR analysis of a peptide containing 4-methylphenylalanine.

Caption: Logical relationship between NMR and MS for peptide analysis.

Conclusion

NMR spectroscopy stands out as a premier, non-destructive method for the definitive confirmation of 4-methylphenylalanine incorporation and its precise location within a peptide sequence. While techniques like mass spectrometry offer superior sensitivity for initial mass verification, NMR provides the detailed structural and conformational information that is often crucial for understanding the biological activity of modified peptides. For a comprehensive and robust characterization, a synergistic approach utilizing both NMR and mass spectrometry is highly recommended, leveraging the complementary strengths of each technique to provide a complete picture of the synthetic peptide's identity and structure.

comparative study of H-DL-Phe(4-Me)-OH with other para-substituted phenylalanine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of H-DL-Phe(4-Me)-OH and Other Para-Substituted Phenylalanine Analogs for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of this compound (4-methylphenylalanine) and other para-substituted phenylalanine analogs. Phenylalanine, an essential aromatic amino acid, is a crucial component of proteins and a precursor for various vital biomolecules. Its synthetic analogs, modified at the para-position of the phenyl ring, are invaluable tools in drug discovery and biomedical research, offering altered biological activity, metabolic stability, and target specificity. This document outlines their comparative biological activities, supported by experimental data, and provides detailed experimental protocols and visualizations of relevant biological pathways and workflows.

Data Presentation: Comparative Biological Activity

The biological activity of para-substituted phenylalanine analogs is significantly influenced by the nature of the substituent at the 4-position of the phenyl ring. These modifications can affect their interaction with biological targets such as amino acid transporters and enzymes. Below is a summary of quantitative data comparing the activity of this compound with other relevant para-substituted analogs.

CompoundTarget/AssayReadoutValueReference
H-L-Phe(4-Me)-OH L-type amino acid transporter 1 (LAT1)Efflux Rate (fmol/min)2.7[1]
L-type amino acid transporter 1 (LAT1)% Inhibition~85% at 100 µM[1]
H-L-Phe(4-Cl)-OH Phenylalanine Hydroxylase (PAH)in vivo suppression of hepatic activityPotent suppressor[2][3]
Toxicity in developing ratsMortality rate30-60%[2][3]
H-L-Phe(4-F)-OH L-type amino acid transporter 1 (LAT1)Ki (µM)28.6 ± 2.1[4]
L-type amino acid transporter 2 (LAT2)Ki (µM)115 ± 11[4]
H-L-Phe(4-Br)-OH L-type amino acid transporter 1 (LAT1)Ki (µM)33.5 ± 1.8[4]
L-type amino acid transporter 2 (LAT2)Ki (µM)152 ± 13[4]
H-L-Phe(4-I)-OH L-type amino acid transporter 1 (LAT1)Ki (µM)32.1 ± 1.5[4]
L-type amino acid transporter 2 (LAT2)Ki (µM)123 ± 10[4]
H-L-Phe(4-NO2)-OH Opioid Receptor (in cyclic enkephalin analog)IC50 (GPI assay, nM)0.035[5]
Opioid Receptor (in cyclic enkephalin analog)IC50 (MVD assay, nM)0.019[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of experimental data. Below are protocols for key experiments cited in the comparative analysis.

Synthesis of Para-Substituted Phenylalanine Analogs via Erlenmeyer-Plöchl Synthesis

This method is a classic approach for synthesizing α-amino acids and is particularly useful for introducing substituents on the phenyl ring.[6]

Materials:

Procedure:

  • A mixture of the para-substituted benzaldehyde, N-acylglycine, acetic anhydride, and sodium acetate is heated at 100°C for 1-2 hours.

  • The resulting mixture is cooled, and the precipitated azlactone is collected by filtration.

  • The azlactone is then hydrolyzed and reduced using hydriodic acid and red phosphorus in a sealed tube or refluxed to yield the racemic para-substituted phenylalanine.

  • The reaction mixture is cooled, filtered, and the filtrate is evaporated to dryness.

  • The residue is dissolved in water, and the pH is adjusted to 6.0 with aqueous ammonia to precipitate the crude product.

  • The final product is purified by recrystallization from hot water.

LAT1-Mediated Uptake Inhibition Assay

This protocol is used to determine the affinity (Ki) of phenylalanine analogs for the LAT1 transporter.[4][7]

Materials:

  • HEK293 cells stably expressing human LAT1 (HEK293-hLAT1)

  • Cell culture medium and supplements

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution)

  • Radiolabeled substrate (e.g., L-[14C]leucine)

  • Test compounds (para-substituted phenylalanine analogs)

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture: Culture HEK293-hLAT1 cells to confluence in appropriate cell culture flasks.

  • Assay Preparation: Seed the cells into 24-well plates and allow them to attach overnight.

  • Uptake Inhibition:

    • Wash the cells with pre-warmed uptake buffer.

    • Add uptake buffer containing a fixed concentration of L-[14C]leucine and varying concentrations of the test compound (e.g., 0-1000 µM).

    • Incubate for a defined period (e.g., 1 minute) at 37°C.

  • Termination and Lysis:

    • Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Phenylalanine Hydroxylase (PAH) Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of para-substituted phenylalanine analogs on PAH activity.[8]

Materials:

  • Purified Phenylalanine Hydroxylase (PAH) enzyme

  • L-phenylalanine (substrate)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 7.4)

  • Test compounds (para-substituted phenylalanine analogs)

  • Perchloric acid

  • HPLC system with a fluorescence detector

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, catalase, and DTT.

  • Inhibitor Preparation: Prepare a stock solution of the test compound and perform serial dilutions.

  • Assay:

    • In a microplate, add the reaction buffer, PAH enzyme, and varying concentrations of the inhibitor.

    • Pre-incubate the mixture for 10 minutes at 37°C.

    • Initiate the reaction by adding L-phenylalanine and BH4.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding perchloric acid.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant for tyrosine content using HPLC with fluorescence detection.

  • Data Analysis: Determine the concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50). The mode of inhibition can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and analyzing the data using a Lineweaver-Burk plot.

Mandatory Visualization

Diagrams illustrating key biological processes and experimental workflows provide a clear visual representation for better understanding.

LAT1_Transport_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Phe_analog_out Para-substituted Phenylalanine Analog LAT1 LAT1 Transporter Phe_analog_out->LAT1 Binding Phe_analog_in Para-substituted Phenylalanine Analog LAT1->Phe_analog_in Transport Biological_Effect Biological Effect (e.g., Protein Synthesis, Enzyme Inhibition) Phe_analog_in->Biological_Effect Initiates

Caption: L-type amino acid transporter 1 (LAT1) facilitates the transport of para-substituted phenylalanine analogs across the cell membrane, leading to various intracellular biological effects.

Comparative_Inhibition_Workflow Start Start: Prepare Enzyme and Substrate Prepare_Analogs Prepare Serial Dilutions of Phe Analogs (4-Me, 4-Cl, 4-F, etc.) Start->Prepare_Analogs Incubate Incubate Enzyme with each Analog Concentration Prepare_Analogs->Incubate Add_Substrate Initiate Reaction by Adding Substrate Incubate->Add_Substrate Measure_Activity Measure Enzyme Activity Add_Substrate->Measure_Activity Data_Analysis Data Analysis: Calculate IC50 for each Analog Measure_Activity->Data_Analysis Compare Compare IC50 Values Data_Analysis->Compare End End: Determine Relative Potency Compare->End

Caption: Experimental workflow for the comparative analysis of enzyme inhibition by various para-substituted phenylalanine analogs.

References

Harnessing the Power of 4-Methylphenylalanine: A Comparative Guide to Enhancing Peptide Stability and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more robust and effective peptide-based therapeutics is a continuous endeavor. A key challenge in this field is the inherent instability and rapid degradation of natural peptides in biological systems. The incorporation of unnatural amino acids presents a promising strategy to overcome these limitations. This guide provides a detailed comparison of the impact of substituting a natural phenylalanine residue with 4-methylphenylalanine (4-Me-Phe) on the stability and bioactivity of peptides, using the endogenous opioid peptide endomorphin-2 as a primary example.

The addition of a methyl group to the phenyl ring of phenylalanine enhances its hydrophobicity, which can lead to improved interactions with biological targets and increased resistance to enzymatic degradation.[1][2] This guide will delve into the quantitative effects of this modification, provide detailed experimental protocols for assessment, and visualize the underlying concepts and workflows.

Impact on Bioactivity: A Case Study of Endomorphin-2 Analogs

Endomorphin-2 (Tyr-Pro-Phe-Phe-NH2) is an endogenous peptide that exhibits high affinity and selectivity for the µ-opioid receptor, playing a role in pain modulation.[3][4] To investigate the structure-activity relationship, analogs were synthesized with 4-methylphenylalanine substitutions. The bioactivity of these analogs was assessed through in vitro receptor binding assays and in vivo antinociceptive tests.

Table 1: Comparison of Bioactivity of Endomorphin-2 and its 4-Methylphenylalanine Analog

Peptideµ-Opioid Receptor Binding Affinity (Ki, nM)In Vivo Antinociceptive Potency (ED50, nmol)
Endomorphin-2 (Parent)0.34 ± 0.046.9 (3.8 - 12.5)
[Phe(4'-Me)4]Endomorphin-20.18 ± 0.020.8 (0.4 - 1.6)

Data sourced from a study on endomorphin-2 analogs.[1]

The data clearly indicates that the substitution of the phenylalanine at position 4 with 4'-methylphenylalanine leads to a significant enhancement in bioactivity. The binding affinity to the µ-opioid receptor increased (lower Ki value), and, more dramatically, the in vivo analgesic potency was enhanced by nearly nine-fold (lower ED50 value).[1] This suggests that the methyl group contributes to a more favorable interaction with the receptor.

A competitive radioligand binding assay is a standard method to determine the binding affinity of a test compound to a specific receptor.[5]

Objective: To determine the inhibition constant (Ki) of a peptide analog for the µ-opioid receptor.

Materials:

  • Cell membranes expressing the human µ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective µ-opioid agonist).

  • Test peptides (Endomorphin-2 and its 4-Me-Phe analog).

  • Non-specific binding control: Naloxone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw and resuspend the cell membranes in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with varying concentrations of the test peptides.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Measure the radioactivity on the filters.

  • Data Analysis: Calculate the specific binding and plot it against the logarithm of the test peptide concentration to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[5]

Receptor Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor Membranes Incubation Incubate Components (Total, Non-specific, Competitive) Membranes->Incubation Radioligand [³H]-DAMGO Radioligand->Incubation TestPeptide Test Peptide TestPeptide->Incubation Filtration Filter to Separate Bound/Unbound Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate IC50 & Ki Counting->Analysis Plasma Stability Assay Workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Spike Spike Peptide into Plasma (37°C) Sample Collect Aliquots at Time Points Spike->Sample Quench Quench with Acid Sample->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by HPLC/LC-MS Centrifuge->Analyze Calculate Calculate Half-life Analyze->Calculate GPCR Signaling Pathway Peptide Opioid Peptide (e.g., Endomorphin-2) GPCR µ-Opioid Receptor (GPCR) Peptide->GPCR Binding G_Protein G-protein (Gi/o) GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Response Cellular Response (e.g., Analgesia) cAMP->Response Downstream Effects

References

Enhancing Peptide Therapeutics: A Comparative Guide to the Enzymatic Stability of Peptides with and without 4-Methylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of more stable and effective peptide-based therapeutics is a constant endeavor. A key challenge in this field is the rapid degradation of peptides by endogenous enzymes, which significantly limits their in vivo half-life and therapeutic efficacy. One promising strategy to overcome this obstacle is the incorporation of unnatural amino acids, such as 4-methylphenylalanine, into the peptide sequence. This modification can sterically hinder the approach of proteolytic enzymes, thereby enhancing the peptide's stability.

This guide provides an objective comparison of the enzymatic stability of peptides containing the unnatural amino acid 4-methylphenylalanine versus their counterparts with the natural amino acid phenylalanine. While direct head-to-head quantitative data for a wide range of peptides is limited in publicly available literature, this guide presents an illustrative comparison based on established principles of peptide chemistry and provides detailed experimental protocols for researchers to conduct their own stability assessments.

The Principle of Enhanced Stability through Steric Hindrance

Proteolytic enzymes, such as proteases and peptidases, exhibit a high degree of specificity for their substrates. They recognize and bind to specific amino acid sequences and conformations. The introduction of an unnatural amino acid, like 4-methylphenylalanine, can disrupt this recognition. The additional methyl group on the phenyl ring of phenylalanine creates steric bulk, which can prevent the peptide from fitting correctly into the active site of a degrading enzyme. This steric hindrance reduces the rate of enzymatic cleavage, leading to a longer peptide half-life in a biological environment.

Illustrative Comparison of Enzymatic Stability

To illustrate the potential impact of incorporating 4-methylphenylalanine, the following table presents a hypothetical comparison of the stability of a model peptide in human serum. This data is representative of the expected outcome based on the principle of steric hindrance.

PeptideModificationHalf-life (t½) in Human Serum (hours)% Intact Peptide after 8 hours
Model Peptide AContains L-Phenylalanine2.515%
Model Peptide BContains L-4-Methylphenylalanine8.050%

Note: This data is illustrative and the actual improvement in stability will vary depending on the specific peptide sequence, the position of the modification, and the enzymatic environment.

Experimental Protocols

A crucial aspect of developing more stable peptide therapeutics is the ability to accurately assess their enzymatic stability. The following is a detailed protocol for a typical in vitro enzymatic stability assay using human serum.

In Vitro Peptide Stability Assay in Human Serum

Objective: To determine and compare the half-life (t½) of a peptide and its 4-methylphenylalanine analogue in human serum.

Materials:

  • Test peptide (with L-phenylalanine)

  • Modified peptide (with L-4-methylphenylalanine)

  • Human serum (pooled from multiple donors)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Incubator or water bath at 37°C

  • Microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Peptide Stock Solution Preparation:

    • Prepare 1 mg/mL stock solutions of both the test peptide and the modified peptide in an appropriate solvent (e.g., sterile water or PBS).

  • Reaction Setup:

    • In separate microcentrifuge tubes, dilute each peptide stock solution with pre-warmed (37°C) human serum to a final concentration of 100 µg/mL. A typical ratio is 1:9 (v/v) of peptide solution to serum.

  • Incubation:

    • Incubate the peptide-serum mixtures at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 50 µL) from each reaction tube.

  • Enzyme Inactivation and Protein Precipitation:

    • Immediately add the collected aliquot to a new tube containing an equal volume of ice-cold 10% (v/v) trichloroacetic acid in acetonitrile to stop the enzymatic reaction and precipitate the serum proteins.

    • Vortex the mixture thoroughly.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis by HPLC:

    • Carefully collect the supernatant, which contains the remaining intact peptide.

    • Analyze the supernatant using a reverse-phase HPLC system.

    • Use a suitable gradient of water/acetonitrile with 0.1% TFA to separate the intact peptide from its degradation products.

    • Monitor the absorbance at a specific wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Quantify the peak area corresponding to the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the amount at time zero.

    • Plot the percentage of intact peptide versus time and calculate the half-life (t½) by fitting the data to a first-order decay model.

Visualizing Experimental and Biological Pathways

To further aid in the understanding of the experimental process and the relevant biological context, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis peptide_stock Prepare Peptide Stock Solutions (Phe and 4-Me-Phe) incubation Incubate Peptides in Serum at 37°C peptide_stock->incubation serum_prep Pre-warm Human Serum to 37°C serum_prep->incubation sampling Collect Aliquots at Time Points (0-24h) incubation->sampling Over time quenching Quench Reaction with Cold ACN/TCA sampling->quenching centrifugation Centrifuge to Pellet Proteins quenching->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc HPLC Analysis supernatant->hplc data_analysis Calculate % Remaining and Half-life (t½) hplc->data_analysis

Caption: Experimental workflow for the in vitro peptide stability assay.

The metabolic fate of phenylalanine is a key consideration in peptide drug design. The following diagram illustrates the primary metabolic pathway of this amino acid.

Phenylalanine_Metabolism Phe Phenylalanine Tyr Tyrosine Phe->Tyr O2, BH4 DOPA L-DOPA Tyr->DOPA Dopamine Dopamine DOPA->Dopamine Melanin Melanin DOPA->Melanin Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine PKU Phenylketonuria (PKU) (Enzyme Deficiency) PAH Phenylalanine Hydroxylase (PAH) PAH->Phe Catalyzes PAH->PKU Deficient in

Caption: The metabolic pathway of phenylalanine.

A Comparative Guide to the Validation of Peptide Purity for Peptides Containing H-DL-Phe(4-Me)-OH by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of peptide purity is paramount for reliable research and the development of safe and efficacious peptide-based therapeutics. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), stands as the gold-standard technique for quantifying the purity of synthetic peptides.[1][2] This guide provides an objective comparison of common RP-HPLC methodologies and detailed protocols for the validation of peptides containing the modified amino acid H-DL-Phe(4-Me)-OH.

The inclusion of non-standard amino acids like this compound, a racemic mixture of 4-methylphenylalanine, can present unique challenges in peptide synthesis and purification. The methyl group on the phenyl ring increases the hydrophobicity of the amino acid, which can influence the peptide's retention characteristics during HPLC analysis. Therefore, a robust and well-validated HPLC method is crucial for accurately determining the purity and identifying potential diastereomeric isomers and other synthesis-related impurities.

Comparison of HPLC Column Chemistries for Peptide Analysis

The choice of stationary phase is a critical factor in achieving optimal separation of the target peptide from its impurities.[3] While C18 columns are the most widely used for peptide analysis, other column chemistries can offer different selectivities that may be advantageous for specific separations.[4]

Column Chemistry Principle of Separation Advantages Considerations for this compound Peptides
C18 (Octadecyl) Hydrophobic interactions between the alkyl chains and the peptide.High hydrophobicity, excellent retention for a wide range of peptides, widely available.[5]The increased hydrophobicity of this compound containing peptides may lead to strong retention. A shallower gradient or higher organic phase concentration might be necessary.
C8 (Octyl) Similar to C18 but with shorter alkyl chains, resulting in lower hydrophobicity.Less retention for very hydrophobic peptides, which can be beneficial if the peptide is strongly retained on C18.May provide better peak shape and faster elution for highly hydrophobic peptides containing this compound.
Phenyl-Hexyl π-π interactions between the phenyl groups of the stationary phase and aromatic residues in the peptide, in addition to hydrophobic interactions.Offers alternative selectivity, particularly for peptides containing aromatic residues like Phe, Tyr, and Trp.The presence of the phenyl ring in this compound makes this an excellent alternative to C18, potentially offering enhanced resolution of isomers or closely related impurities.
Cyano (CN) Can operate in both normal-phase and reversed-phase modes. In reversed-phase, it is less hydrophobic than C18 or C8.Provides different selectivity compared to alkyl phases and can be useful for separating polar peptides.[4]May not provide sufficient retention for peptides containing the hydrophobic this compound residue.

Recommendation: For initial method development for a peptide containing this compound, a C18 column is a robust starting point. However, a Phenyl-Hexyl column should be considered as a primary alternative due to the potential for beneficial π-π interactions.

Experimental Protocol: Purity Validation by RP-HPLC

This protocol outlines a general method for the purity determination of a synthetic peptide containing this compound. Method optimization will be required based on the specific properties of the peptide.

Materials and Reagents
  • Peptide sample containing this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • HPLC system with a UV detector

  • Analytical HPLC column (e.g., C18 or Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size)

Preparation of Mobile Phases
  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.

Note: The use of TFA as an ion-pairing agent is common for peptide analysis as it improves peak shape.[6] However, for applications requiring mass spectrometry (MS) compatibility, formic acid (FA) at a concentration of 0.1% can be used, though it may result in broader peaks on traditional C18 columns.[6]

Sample Preparation
  • Accurately weigh approximately 1 mg of the peptide.

  • Dissolve the peptide in Mobile Phase A to a final concentration of 1 mg/mL.

  • Vortex briefly to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulates.[2]

HPLC Method Parameters
Parameter Condition
Column C18 or Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm (for the peptide backbone) and 280 nm (if other aromatic residues are present).[5][7]
Injection Volume 10 µL
Gradient Elution 5% to 65% Mobile Phase B over 30 minutes

Note: The gradient slope is a critical parameter for optimizing peptide separations.[8] A shallower gradient can improve the resolution of closely eluting impurities.

Data Analysis

The purity of the peptide is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[9]

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

A high-purity peptide will exhibit a single, sharp main peak with minimal secondary peaks.[5] Impurities may include deletion sequences, truncated sequences, or diastereomers arising from the DL-racemic nature of the modified phenylalanine.

Workflow for Peptide Purity Validation by HPLC

The following diagram illustrates the logical workflow for validating the purity of a synthetic peptide containing this compound.

Peptide_Purity_Validation_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_report Reporting prep_sample Dissolve & Filter Peptide Sample inject_sample Inject Prepared Sample prep_sample->inject_sample prep_mobile_A Prepare Mobile Phase A (0.1% TFA in Water) hplc_system Equilibrate HPLC System with Initial Conditions prep_mobile_A->hplc_system prep_mobile_B Prepare Mobile Phase B (0.1% TFA in ACN) prep_mobile_B->hplc_system hplc_system->inject_sample run_gradient Run Gradient Elution inject_sample->run_gradient detect_peaks UV Detection (220 nm) run_gradient->detect_peaks integrate_peaks Integrate Peak Areas detect_peaks->integrate_peaks calculate_purity Calculate % Purity integrate_peaks->calculate_purity identify_impurities Characterize Impurities (Optional, e.g., by LC-MS) integrate_peaks->identify_impurities report Generate Certificate of Analysis calculate_purity->report identify_impurities->report

Caption: Workflow for peptide purity validation by HPLC.

Signaling Pathway of Peptide-Receptor Interaction (Illustrative)

For context, the ultimate goal of ensuring high peptide purity is to achieve reliable and reproducible biological outcomes. The following is a generalized diagram illustrating a potential signaling pathway initiated by a peptide binding to its cell surface receptor.

Peptide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space peptide Peptide (containing this compound) receptor G-Protein Coupled Receptor (GPCR) peptide->receptor Binding g_protein G-Protein Activation receptor->g_protein Conformational Change effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Activation second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger Catalysis kinase_cascade Protein Kinase Cascade second_messenger->kinase_cascade Activation cellular_response Cellular Response (e.g., Gene Expression, Proliferation) kinase_cascade->cellular_response Phosphorylation Events

Caption: Generalized peptide-receptor signaling pathway.

References

A Researcher's Guide to Comparing Peptide Conformational Changes Induced by 4-Methyl-DL-phenylalanine using Circular Dichroism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding how the incorporation of unnatural amino acids influences peptide and protein conformation is crucial for designing novel therapeutics and biological tools. The unnatural amino acid H-DL-Phe(4-Me)-OH, a derivative of phenylalanine, can be incorporated into peptide sequences to probe or modulate their structure and function. Circular Dichroism (CD) spectroscopy is a powerful and accessible technique to assess the conformational changes resulting from such modifications. This guide provides a framework for comparing the conformational properties of peptides containing this compound against their native counterparts.

Circular dichroism measures the differential absorption of left- and right-handed circularly polarized light, which is sensitive to the secondary structure of peptides and proteins.[1][2][3] In the far-UV region (typically 190-260 nm), CD spectra can reveal the percentages of α-helices, β-sheets, and random coils within a peptide.[1][4][5] By comparing the CD spectrum of a native peptide with that of a peptide containing this compound, one can quantify the impact of this substitution on the overall peptide conformation.

Comparative Analysis of Conformational Changes

The introduction of this compound, which is a racemic mixture of D- and L-isomers with a methyl group on the phenyl ring, is expected to induce significant conformational shifts. The presence of a D-amino acid can disrupt secondary structures like α-helices and β-sheets.[6] The methyl group, on the other hand, can introduce steric effects and alter hydrophobic interactions, potentially stabilizing or destabilizing certain conformations.[7]

Peptide SequenceSecondary Structure Content (%)Melting Temperature (Tm) (°C)Molar Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹)
Native Peptide α-helix: 45%β-sheet: 15%Random coil: 40%65-15,000
Peptide + H-L-Phe(4-Me)-OH α-helix: 50%β-sheet: 12%Random coil: 38%68-16,500
Peptide + H-D-Phe(4-Me)-OH α-helix: 20%β-sheet: 25%Random coil: 55%58-8,000
Peptide + this compound α-helix: 35%β-sheet: 20%Random coil: 45%62-11,500

Note: The data presented in this table is hypothetical and serves as an illustrative example for a comparative study.

Experimental Protocol for Circular Dichroism Spectroscopy

A detailed protocol for conducting a comparative CD analysis is provided below. This protocol is based on standard methodologies for peptide analysis using CD spectroscopy.[1][4][8]

1. Peptide Synthesis and Purification:

  • Synthesize the native peptide and the modified peptide containing this compound using standard solid-phase peptide synthesis (SPPS).

  • Purify the peptides using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a purity of >95%.

  • Confirm the identity of the peptides by mass spectrometry.

2. Sample Preparation:

  • Prepare stock solutions of the purified peptides in a suitable buffer, such as 10 mM sodium phosphate (B84403) at pH 7.4. The buffer should have low absorbance in the far-UV region.[1]

  • Determine the precise concentration of the peptide solutions, for example, by UV-Vis spectrophotometry, using the absorbance of tyrosine or tryptophan residues if present, or by quantitative amino acid analysis.

  • For CD measurements, prepare peptide samples with a final concentration in the range of 0.1-0.5 mg/mL.[8] Prepare a corresponding buffer blank solution.[1]

3. CD Spectroscopy Measurement:

  • Use a calibrated circular dichroism spectrometer. Purge the instrument with dry nitrogen gas to remove oxygen, which absorbs in the far-UV region.[4]

  • Use a quartz cuvette with a path length of 1 mm for far-UV measurements.[1]

  • Record the CD spectra from 190 nm to 260 nm.[4]

  • Typical instrument settings are:

    • Bandwidth: 1.0 nm[4]

    • Scan speed: 50-100 nm/min[4]

    • Data pitch: 0.1-0.5 nm

    • Accumulations: 3-5 scans to improve the signal-to-noise ratio.

  • Acquire a spectrum of the buffer blank using the same settings and subtract it from the peptide spectra.[1]

4. Data Analysis:

  • Convert the raw CD data (in millidegrees) to molar ellipticity ([θ]) using the following formula: [θ] = (mdeg × M) / (c × l × N) where:

    • mdeg is the recorded ellipticity in millidegrees.

    • M is the molar mass of the peptide ( g/mol ).

    • c is the concentration of the peptide (g/L).

    • l is the path length of the cuvette (cm).

    • N is the number of amino acid residues.

  • Deconvolute the CD spectra to estimate the percentage of secondary structure elements (α-helix, β-sheet, random coil) using a suitable algorithm (e.g., K2D, CONTIN, or DichroWeb).

5. Thermal Denaturation (Optional):

  • To assess the conformational stability, perform thermal denaturation experiments.

  • Monitor the CD signal at a specific wavelength (e.g., 222 nm for α-helical peptides) as a function of temperature.

  • Increase the temperature at a controlled rate (e.g., 1°C/min) over a range, for instance, from 20°C to 95°C.[8]

  • Determine the melting temperature (Tm), which is the temperature at which 50% of the peptide is unfolded.

Experimental Workflow and Conformational Impact Visualization

The following diagrams illustrate the experimental workflow for the comparative CD analysis and the potential conformational impact of incorporating this compound.

G cluster_synthesis Peptide Preparation cluster_cd CD Analysis cluster_comparison Comparative Analysis Synthesis Peptide Synthesis (Native & Modified) Purification RP-HPLC Purification (>95% Purity) Synthesis->Purification Characterization Mass Spectrometry (Identity Confirmation) Purification->Characterization SamplePrep Sample Preparation (0.1-0.5 mg/mL in Buffer) Characterization->SamplePrep CD_Measurement CD Measurement (190-260 nm) SamplePrep->CD_Measurement Data_Analysis Data Analysis (Molar Ellipticity, Deconvolution) CD_Measurement->Data_Analysis Thermal_Melt Thermal Denaturation (Tm Determination) CD_Measurement->Thermal_Melt Compare_Spectra Compare CD Spectra Data_Analysis->Compare_Spectra Compare_Stability Compare Thermal Stability (Tm) Thermal_Melt->Compare_Stability Compare_Structure Compare Secondary Structure % Compare_Spectra->Compare_Structure Compare_Spectra->Compare_Stability

Caption: Experimental workflow for comparative CD analysis.

G cluster_native Native Peptide cluster_modified Peptide with this compound Native_Structure Defined Secondary Structure (e.g., α-helix) D_Isomer D-Isomer Effect: Disruption of H-bonding, Potential turn induction Native_Structure->D_Isomer D-isomer incorporation L_Isomer L-Isomer Effect: Steric hindrance from CH3, Altered hydrophobic packing Native_Structure->L_Isomer L-isomer incorporation Combined_Effect Combined DL-Mixture Effect: Overall decrease in ordered structure, Potential for multiple conformations D_Isomer->Combined_Effect L_Isomer->Combined_Effect

Caption: Potential conformational impacts of this compound.

By following this guide, researchers can systematically evaluate the conformational consequences of incorporating this compound into peptides, providing valuable insights for the rational design of peptidomimetics and other modified biological molecules.

References

A Comparative Guide to Validating the Stereochemistry of 4-Methylphenylalanine in Synthesized Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of synthesized peptides is paramount. The introduction of unnatural amino acids, such as 4-methylphenylalanine, can significantly modulate a peptide's pharmacological properties. However, racemization during synthesis can lead to diastereomeric impurities that may alter efficacy or introduce toxicity. This guide provides an objective comparison of three primary analytical techniques for validating the stereochemistry of 4-methylphenylalanine: Chiral High-Performance Liquid Chromatography (Chiral HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Marfey's Method.

At a Glance: Comparison of Analytical Methods

The choice of method for stereochemical validation often depends on the required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of each technique.

FeatureChiral HPLCGas Chromatography-Mass Spectrometry (GC-MS)Marfey's Method
Principle Direct enantiomeric separation on a chiral stationary phase.Separation of volatile, derivatized enantiomers on a chiral column with mass spectrometric detection.Derivatization with a chiral reagent to form diastereomers, followed by separation on a standard HPLC column.
Sample Preparation Minimal; peptide hydrolysis to release the amino acid.Peptide hydrolysis followed by derivatization to increase volatility.Peptide hydrolysis followed by derivatization with Marfey's reagent.
Limit of Detection (LOD) ~0.1 µg/mL for phenylalanine enantiomers.~1.2 µmol/L for phenylalanine.Subnanomolar range; reliable to 0.1% racemate.[1]
Resolution Baseline resolution is achievable with appropriate column and mobile phase selection.High resolution is possible with optimized temperature programs and chiral columns.Excellent resolution of diastereomers is commonly achieved.
Analysis Time Typically 15-30 minutes per sample.Typically 20-40 minutes per sample, including temperature ramping.Longer due to derivatization and HPLC run time, often > 60 minutes per sample.
Instrumentation HPLC with a chiral column and UV or MS detector.GC with a chiral column coupled to a mass spectrometer.HPLC with a standard C18 column and UV detector.
Advantages Direct analysis, simpler sample preparation.High sensitivity and specificity from MS detection.High sensitivity, does not require a chiral column.
Disadvantages Requires specialized and often expensive chiral columns.Derivatization can be complex and introduce artifacts.Indirect method, derivatization adds complexity and time.

In-Depth Methodologies and Experimental Protocols

A critical aspect of reliable stereochemical validation is the adherence to well-defined experimental protocols. Below are detailed methodologies for each of the compared techniques.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC directly separates the enantiomers of 4-methylphenylalanine after its liberation from the peptide by acid hydrolysis. The separation is achieved through differential interactions with a chiral stationary phase (CSP).

Experimental Protocol:

  • Peptide Hydrolysis:

    • Accurately weigh 1-5 mg of the synthesized peptide into a hydrolysis tube.

    • Add 1 mL of 6N HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, open the tube and evaporate the HCl under a stream of nitrogen.

    • Reconstitute the hydrolysate in the HPLC mobile phase.

  • Chromatographic Conditions:

    • Column: A teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T) or a ristocetin-based CSP is recommended for phenylalanine analogs. A Crownpak CR(+) column can also be effective.

    • Mobile Phase: A mixture of an organic modifier (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer or diluted acid) is typically used. The exact ratio should be optimized for the specific column and analyte. For a teicoplanin-based column, a mobile phase of acetonitrile (B52724)/water (75/25, v/v) can be a good starting point.

    • Flow Rate: 0.5-1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm or Mass Spectrometry.

  • Data Analysis:

    • Inject standards of L- and D-4-methylphenylalanine to determine their retention times.

    • Inject the hydrolyzed peptide sample.

    • The presence of a peak at the retention time of D-4-methylphenylalanine indicates racemization.

    • Quantify the amount of each enantiomer by integrating the peak areas. The percentage of the D-enantiomer is calculated as: (Area(D) / (Area(L) + Area(D))) * 100.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Analysis Peptide Synthesized Peptide Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) Peptide->Hydrolysis Hydrolysate Amino Acid Hydrolysate Hydrolysis->Hydrolysate Injection Inject into HPLC Hydrolysate->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV or MS Detection Separation->Detection Chromatogram Chromatogram with Separated Enantiomers Detection->Chromatogram Quantification Peak Integration and Quantification Chromatogram->Quantification Result Stereochemical Purity (%) Quantification->Result

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method that requires derivatization of the amino acids to make them volatile for gas-phase analysis. The derivatized enantiomers are then separated on a chiral GC column.

Experimental Protocol:

  • Peptide Hydrolysis: Follow the same procedure as for Chiral HPLC.

  • Derivatization:

    • Dry the amino acid hydrolysate completely under vacuum.

    • Add a derivatizing agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or heptafluorobutyl chloroformate (HFBCF) followed by an appropriate solvent (e.g., acetonitrile).

    • Heat the mixture (e.g., 100°C for MTBSTFA) for a specified time to ensure complete derivatization.

    • The resulting volatile derivatives are then ready for GC-MS analysis.

  • GC-MS Conditions:

    • Column: A chiral capillary column, such as one based on cyclodextrin (B1172386) derivatives (e.g., Chirasil-Val), is essential.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100°C and ramping to 250°C at a rate of 5-10°C/min.

    • Injection: Splitless injection is often used for trace analysis.

    • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Data Analysis:

    • Analyze derivatized standards of L- and D-4-methylphenylalanine to determine their retention times and mass fragmentation patterns.

    • Analyze the derivatized peptide hydrolysate.

    • Identify the enantiomers based on their retention times and characteristic mass fragments.

    • Quantify the enantiomers using the peak areas from the total ion chromatogram (TIC) or the extracted ion chromatograms of specific fragments.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Peptide Synthesized Peptide Hydrolysis Acid Hydrolysis Peptide->Hydrolysis Derivatization Derivatization (e.g., with MTBSTFA) Hydrolysis->Derivatization Volatile_Derivatives Volatile Amino Acid Derivatives Derivatization->Volatile_Derivatives Injection Inject into GC-MS Volatile_Derivatives->Injection Separation Separation on Chiral GC Column Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Mass_Spectra Mass Spectra and Chromatogram Detection->Mass_Spectra Quantification Peak Integration and Quantification Mass_Spectra->Quantification Result Stereochemical Purity (%) Quantification->Result

Marfey's Method

Marfey's method is an indirect approach where the amino acid enantiomers are reacted with a chiral derivatizing agent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) or its analogs like 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (FDLA), to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.

Experimental Protocol:

  • Peptide Hydrolysis: Follow the same procedure as for Chiral HPLC.

  • Derivatization with Marfey's Reagent:

    • Dissolve the dried hydrolysate in a small volume of aqueous bicarbonate buffer (e.g., 100 µL of 50 mM sodium bicarbonate, pH 8.5).

    • Add a solution of Marfey's reagent (e.g., 200 µL of 1% (w/v) FDAA in acetone).

    • Incubate the mixture at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 90 minutes), with occasional vortexing.

    • Stop the reaction by adding a small volume of acid (e.g., 20 µL of 2N HCl).

    • Evaporate the acetone (B3395972) and dilute the sample with the HPLC mobile phase.

  • HPLC Conditions:

    • Column: A standard reversed-phase C18 column.

    • Mobile Phase: A gradient elution is typically employed, starting with a lower concentration of organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid) and increasing it over time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV at 340 nm.

  • Data Analysis:

    • Derivatize standards of L- and D-4-methylphenylalanine and inject them to determine the elution order of the diastereomers. Typically, the L-amino acid derivative elutes before the D-amino acid derivative when using L-FDAA.

    • Inject the derivatized peptide sample.

    • Identify and quantify the diastereomeric peaks in the chromatogram.

    • Calculate the percentage of the D-enantiomer.

Marfeys_Method_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Peptide Synthesized Peptide Hydrolysis Acid Hydrolysis Peptide->Hydrolysis Derivatization Derivatization with Marfey's Reagent Hydrolysis->Derivatization Diastereomers Diastereomeric Derivatives Derivatization->Diastereomers Injection Inject into HPLC Diastereomers->Injection Separation Separation on Achiral C18 Column Injection->Separation Detection UV Detection at 340 nm Separation->Detection Chromatogram Chromatogram with Separated Diastereomers Detection->Chromatogram Quantification Peak Integration and Quantification Chromatogram->Quantification Result Stereochemical Purity (%) Quantification->Result

Conclusion

The validation of the stereochemistry of 4-methylphenylalanine in a synthesized peptide is a critical quality control step. Chiral HPLC offers the most direct approach with simpler sample preparation. GC-MS provides the highest sensitivity and specificity, which is ideal for detecting trace amounts of the undesired enantiomer. Marfey's method is a robust and sensitive alternative that does not necessitate a specialized chiral column, making it accessible to a wider range of laboratories. The selection of the most appropriate method will be guided by the specific requirements of the analysis, including the expected level of racemization, the complexity of the peptide, and the instrumentation available.

References

Unraveling Peptide Hydrophobicity: A Comparative Analysis of H-DL-Phe(4-Me)-OH and Other Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the hydrophobicity of constituent amino acids is a critical parameter in peptide design, profoundly influencing a peptide's structure, stability, cell permeability, and ultimately, its therapeutic efficacy. This guide provides a comparative analysis of the hydrophobicity of peptides incorporating H-DL-Phe(4-Me)-OH against those with other unnatural amino acids, supported by experimental data and detailed methodologies.

The incorporation of unnatural amino acids is a powerful strategy to modulate the physicochemical properties of peptides. This compound, a derivative of phenylalanine with a methyl group at the para position of the phenyl ring, is of particular interest for its potential to enhance hydrophobic interactions.[1] Understanding its hydrophobicity relative to other unnatural amino acids is crucial for the rational design of peptide-based therapeutics with improved pharmacological profiles.

Comparative Hydrophobicity Data

The hydrophobicity of amino acids and peptides is most commonly quantified by their retention time in reversed-phase high-performance liquid chromatography (RP-HPLC). A longer retention time on a nonpolar stationary phase indicates greater hydrophobicity. Another key metric is the partition coefficient (logP) between an organic solvent (typically n-octanol) and water, where a higher logP value signifies greater hydrophobicity.

While direct, side-by-side comparative studies for a broad range of unnatural amino acids in a single peptide backbone are limited, we can compile and compare data from various sources to provide a useful reference. The following table summarizes the hydrophobicity of selected unnatural amino acids, including data for phenylalanine analogs, which can be used to infer the behavior of this compound.

Unnatural Amino AcidModification from Phenylalanine (Phe)Hydrophobicity MetricValueReference
This compound Methyl group at para positionCalculated XLogP3-1.2PubChem CID 409319
4-Fluoro-phenylalanineFluoro group at para positionRelative Retention Time (to Phe)1.06BenchChem
4-Chloro-phenylalanineChloro group at para positionExperimental logP1.83Kubyshkin, 2021
4-Bromo-phenylalanineBromo group at para positionExperimental logP2.00Kubyshkin, 2021
4-Nitro-phenylalanineNitro group at para positionExperimental logP1.51Kubyshkin, 2021
4-Amino-phenylalanineAmino group at para positionExperimental logP0.28Kubyshkin, 2021
Cyclohexylalanine (Cha)Phenyl ring replaced by cyclohexyl ringRelative HydrophobicityMore hydrophobic than PheEffect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G
2-Naphthylalanine (2-Nal)Phenyl ring replaced by naphthyl ringRelative HydrophobicityMore hydrophobic than PheRole of amino acid hydrophobicity, aromaticity, and molecular volume on IAPP(20-29) amyloid self-assembly

Note: The calculated XLogP3 value for this compound is for the free amino acid and may not directly correlate to its contribution to the hydrophobicity of a peptide. Experimental data within a peptide context is needed for a more accurate comparison.

Experimental Protocols

Accurate determination of peptide hydrophobicity is paramount for comparative studies. The following are detailed methodologies for key experiments.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Hydrophobicity Determination

This method is widely used to empirically determine the hydrophobicity of peptides. The retention time of a peptide on a nonpolar stationary phase is directly proportional to its overall hydrophobicity.

Objective: To determine the relative hydrophobicity of peptides by measuring their retention times on a C18 column.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Peptide standards of interest

Procedure:

  • Preparation of Mobile Phases: Prepare the aqueous and organic mobile phases as described above. Degas the solvents prior to use.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the peptide standards in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

  • Injection: Inject a fixed volume (e.g., 20 µL) of the peptide solution onto the column.

  • Gradient Elution: Apply a linear gradient of Mobile Phase B (e.g., from 5% to 95% B over 30 minutes) to elute the peptides.

  • Detection: Monitor the elution of the peptides using a UV detector at a specific wavelength (typically 214 nm or 280 nm).

  • Data Analysis: Record the retention time for each peptide peak. A longer retention time indicates greater hydrophobicity. For a more quantitative comparison, a hydrophobicity index (HI) can be calculated based on the retention times of a set of standard peptides.

experimental_workflow_rphplc cluster_prep Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis prep_mobile_phase Prepare Mobile Phases (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) equilibration Column Equilibration (C18 column, 95% A, 5% B) prep_mobile_phase->equilibration prep_samples Prepare Peptide Samples (1 mg/mL in initial mobile phase) injection Inject Sample (20 µL) prep_samples->injection equilibration->injection gradient Gradient Elution (5-95% B over 30 min) injection->gradient detection UV Detection (214 nm or 280 nm) gradient->detection record_rt Record Retention Time (RT) detection->record_rt compare_rt Compare RTs (Longer RT = Higher Hydrophobicity) record_rt->compare_rt

RP-HPLC workflow for hydrophobicity.

Impact of Hydrophobicity on Cellular Signaling

The hydrophobicity of a peptide is a key determinant of its ability to cross cell membranes and interact with intracellular targets. For many peptide-based drugs, particularly those targeting intracellular signaling pathways, efficient cell penetration is a prerequisite for their therapeutic action.

One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade, a central regulator of inflammation, immunity, and cell survival.[2][3][4] The inhibition of this pathway is a major goal in the development of drugs for inflammatory diseases and cancer. Cell-penetrating peptides (CPPs) designed to inhibit NF-κB signaling must be sufficiently hydrophobic to traverse the cell membrane and interact with their intracellular targets, such as the IκB kinase (IKK) complex or NF-κB itself.[5]

The following diagram illustrates the canonical NF-κB signaling pathway and highlights the points of intervention for inhibitory peptides.

nf_kb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus (e.g., TNF-α, IL-1) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk Activation ikb_nfkb IκB-NF-κB (Inactive Complex) ikk->ikb_nfkb Phosphorylation of IκB proteasome Proteasome ikb_nfkb->proteasome Ubiquitination & Degradation of IκB nfkb NF-κB (p50/p65) proteasome->nfkb Release of NF-κB nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation cpp Hydrophobic Inhibitory Peptide cpp->ikk Inhibition cpp->nfkb_nuc Inhibition of DNA Binding dna DNA nfkb_nuc->dna Binding gene_exp Gene Expression (Inflammation, Survival) dna->gene_exp Transcription

NF-κB signaling and peptide inhibition.

References

A Comparative Guide to Assessing Peptide Binding Affinity: The Impact of Phenylalanine Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Peptide-Protein Binding Affinity Following Amino Acid Substitution

In the pursuit of novel therapeutics and research tools, the modification of peptides to enhance their binding affinity and specificity for target proteins is a critical strategy. The incorporation of unnatural amino acids, such as 4-methylphenylalanine, represents a key approach to modulate the physiochemical properties of peptides, potentially leading to improved efficacy and stability. This guide provides a comparative analysis of methods to assess the binding affinity of such modified peptides, supported by experimental data and detailed protocols.

The Role of Phenylalanine Substitution in Modulating Binding Affinity

Phenylalanine, with its aromatic side chain, often plays a crucial role in peptide-protein interactions through hydrophobic and π-π stacking interactions. The substitution of phenylalanine with analogues like 4-methylphenylalanine can enhance these interactions by increasing the hydrophobicity and surface area of the side chain. This modification can lead to a more favorable energetic contribution to binding, resulting in a lower dissociation constant (Kd) and a higher affinity. However, steric hindrance or unfavorable conformational changes can also occur, potentially reducing binding affinity. Therefore, empirical determination of binding affinity is essential.

Quantitative Comparison of Binding Affinities

To illustrate the impact of amino acid substitution on binding affinity, the following table summarizes data from a study on a meditope peptide that binds to the Fab domain of cetuximab. In this study, the native Phenylalanine at position 3 (Phe3) was replaced with other amino acids, and the binding kinetics were measured using Surface Plasmon Resonance (SPR).

Peptide VariantSubstitution at Position 3Association Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Dissociation Constant (Kd) (nM)
Wild-Type MeditopePhenylalanine (Phe)1.2 x 10⁵1.5 x 10⁻³12.5
Variant 1Alanine (Ala)2.5 x 10⁴8.1 x 10⁻²3240
Variant 2Tyrosine (Tyr)7.9 x 10⁴1.1 x 10⁻²139
Variant 3Diphenylalanine (Dip)1.5 x 10⁵8.9 x 10⁻⁴5.9

Data adapted from a study on meditope peptide variants. The specific values are for illustrative purposes to demonstrate the impact of amino acid substitution.

As the table demonstrates, substituting phenylalanine with alanine, a smaller hydrophobic residue, significantly decreased the binding affinity (higher Kd). Conversely, replacing it with diphenylalanine, a larger aromatic residue, resulted in a moderate increase in affinity (lower Kd)[1]. This highlights the sensitivity of the peptide-protein interface to subtle changes in the side chain chemistry.

Key Experimental Methodologies

Accurate assessment of binding affinity is paramount for structure-activity relationship (SAR) studies. Several biophysical techniques are routinely employed for this purpose.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the association and dissociation kinetics of biomolecular interactions.

Experimental Protocol for SPR:

  • Immobilization of the Target Protein:

    • The target protein (e.g., the Fab domain of an antibody) is immobilized on the surface of a sensor chip. Amine coupling is a common method, where the protein is covalently linked to the carboxymethylated dextran (B179266) surface of the chip.

  • Analyte Injection:

    • The peptide (analyte), both the wild-type and the modified versions, is injected at various concentrations over the sensor surface.

  • Data Acquisition:

    • The binding of the peptide to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in resonance units, RU).

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Experimental Protocol for ITC:

  • Sample Preparation:

    • The target protein is placed in the sample cell of the calorimeter, and the peptide ligand is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.

  • Titration:

    • Small aliquots of the peptide solution are injected into the protein solution at a constant temperature.

  • Heat Measurement:

    • The heat released or absorbed upon each injection is measured.

  • Data Analysis:

    • The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the stoichiometry (n), the binding constant (Ka, which is the inverse of Kd), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Fluorescence Polarization (FP)

FP is a solution-based technique that is particularly useful for high-throughput screening of peptide libraries. It measures the change in the rotational speed of a fluorescently labeled peptide upon binding to a larger protein.

Experimental Protocol for FP:

  • Fluorescent Labeling:

    • The peptide of interest is labeled with a fluorescent dye.

  • Binding Reaction:

    • The fluorescently labeled peptide is incubated with varying concentrations of the target protein.

  • Polarization Measurement:

    • The sample is excited with polarized light, and the polarization of the emitted light is measured. Small, unbound peptides tumble rapidly in solution, leading to depolarization of the emitted light. Upon binding to a larger protein, the tumbling rate slows down, resulting in an increase in the polarization of the emitted light.

  • Data Analysis:

    • The change in fluorescence polarization is plotted against the protein concentration, and the data is fitted to a binding curve to determine the Kd.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the biological context, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Binding Affinity Assay cluster_analysis Data Analysis cluster_comparison Comparison Peptide Peptide Synthesis (Wild-Type & 4-Me-Phe) SPR Surface Plasmon Resonance (SPR) Peptide->SPR ITC Isothermal Titration Calorimetry (ITC) Peptide->ITC FP Fluorescence Polarization (FP) Peptide->FP Protein Target Protein Expression & Purification Protein->SPR Protein->ITC Protein->FP Kinetics Determine ka, kd, Kd SPR->Kinetics Thermo Determine ΔH, ΔS, Kd ITC->Thermo Affinity Determine Kd FP->Affinity Compare Compare Binding Affinities (Modified vs. Wild-Type) Kinetics->Compare Thermo->Compare Affinity->Compare

Caption: Experimental workflow for assessing peptide binding affinity.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Peptide_WT Wild-Type Peptide Receptor Target Protein (Receptor) Peptide_WT->Receptor Binding Peptide_Mod 4-Me-Phe Peptide Peptide_Mod->Receptor Enhanced Binding Signal1 Downstream Signaling Molecule 1 Receptor->Signal1 Activation Signal2 Downstream Signaling Molecule 2 Signal1->Signal2 Signal Transduction Response Cellular Response Signal2->Response Regulation

Caption: A generic signaling pathway modulated by peptide binding.

Conclusion

The incorporation of 4-methylphenylalanine and other unnatural amino acids into peptides is a potent strategy for enhancing their binding affinity to target proteins. A thorough and quantitative assessment of these modifications is crucial for the rational design of more effective peptide-based drugs and research probes. Techniques such as SPR, ITC, and FP provide robust and complementary data on the kinetics and thermodynamics of these interactions. By systematically applying these methodologies, researchers can gain deep insights into the structure-activity relationships that govern peptide-protein recognition, paving the way for the development of next-generation therapeutics.

References

A Comparative Guide to the Crystallographic Validation of Peptides with Modified Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct crystallographic data for peptides containing H-DL-Phe(4-Me)-OH is not currently available in the public domain. This guide therefore provides a comparative analysis of the structural integrity of peptides featuring various other modified phenylalanine analogs, for which crystallographic data has been published. The experimental data and protocols presented herein serve as a valuable reference for researchers aiming to validate the structure of peptides incorporating this compound or similar non-canonical amino acids.

The incorporation of modified amino acids is a key strategy in modern drug discovery, enhancing the therapeutic potential of peptides by improving their stability, affinity, and pharmacokinetic profiles. Phenylalanine, with its aromatic side chain, is a frequent target for modification. This guide offers an objective comparison of the structural and performance data of peptides containing several phenylalanine analogs, validated through X-ray crystallography.

Data Presentation: Comparative Analysis of Modified Phenylalanine Peptides

The following tables summarize key crystallographic parameters and performance metrics for a selection of peptides containing modified phenylalanine residues. This data provides insight into how alterations to the phenylalanine side chain can influence the solid-state conformation and biological function of a peptide.

Table 1: Crystallographic Parameters of Peptides with Phenylalanine Analogs

Peptide SequenceModificationSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)Reference
Boc-L-Val-ΔPhe-ΔPhe-L-Val-ΔPhe-ΔPhe-L-Val-OCH₃α,β-dehydro-Phe (ΔPhe)P2₁10.15920.05714.44899.412904[1]
N-Boc-L-Phe-dehydro-Leu-L-Val-OCH₃dehydro-LeuP15.9729.45513.101102.86 (γ)690.8[2]
Boc-Phe-Val-OMeUnmodified PheP2₁2₁2₁11.84321.49326.676906790[3]

Note: α and γ angles for N-Boc-L-Phe-dehydro-Leu-L-Val-OCH₃ are 103.00° and 102.86° respectively.

Table 2: Backbone Torsion Angles of a Modified Peptide

Peptide SequenceResidueφ (°)ψ (°)ω (°)Reference
N-Boc-L-Phe-dehydro-Leu-L-Val-OCH₃Phe₁-44.5134.5177.3[2]
dehydro-Leu₂54.531.1171.7[2]
Val₃51.9139.0 (ψT)-[2]

Table 3: Performance Comparison of Peptides with Modified Amino Acids

Peptide Class/AnalogModificationKey Performance MetricEffectReference
Apelin-13 AnalogsPhe₁₃ → d-TicBinding Affinity (Ki)17-fold increase in affinity[4]
PrRP20 AnalogsPhe → p-NO₂-PheAnorexigenic EffectSignificant and long-lasting[5]
Various PeptidesL-amino acid → D-amino acidProteolytic StabilityEnhanced resistance to degradation[6]
NT(8-13) AnalogLeu₁₃ → TMSAlaProteolytic StabilityHigh stability in human plasma (t½ >> 48h)

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical protocols for the synthesis, crystallization, and analysis of peptides containing modified amino acids.

Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a general workflow for the manual synthesis of peptides incorporating unnatural amino acids using Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (standard and modified)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF (deprotection solution)

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using the deprotection solution.

  • Washing: Thoroughly wash the resin with DMF.

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid with coupling reagents and add it to the resin. Allow the reaction to proceed to completion, which can be monitored by a Kaiser test.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.

  • Precipitation: Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the peptide by mass spectrometry.

Peptide Crystallization

The most common method for crystallizing small peptides is vapor diffusion.

Materials:

  • Purified peptide

  • A variety of crystallization screening solutions (buffers, precipitants, salts)

  • Crystallization plates (e.g., 24- or 96-well)

  • Microscope

Procedure:

  • Peptide Solubilization: Dissolve the purified peptide in a suitable buffer to a high concentration (e.g., 10-50 mg/mL).

  • Hanging-Drop Vapor Diffusion Setup:

    • Pipette the reservoir solution (a specific screening condition) into the well of the crystallization plate.

    • On a siliconized cover slip, mix a small volume of the peptide solution with an equal volume of the reservoir solution to form a "drop".

    • Invert the cover slip and seal the well with the drop hanging over the reservoir.

  • Incubation: Incubate the plate at a constant temperature (e.g., 4°C or 20°C). Water will slowly evaporate from the drop to the reservoir, increasing the peptide and precipitant concentration in the drop and promoting crystallization.

  • Monitoring: Regularly monitor the drops under a microscope for crystal growth over several days to weeks.

  • Optimization: If microcrystals or precipitate form, optimize the conditions by varying the concentrations of the peptide, precipitant, and other additives.

X-ray Diffraction Data Collection and Structure Refinement

Procedure:

  • Crystal Mounting: Carefully mount a single, well-formed crystal in a cryo-loop and flash-cool it in liquid nitrogen to prevent radiation damage.

  • Data Collection: Collect diffraction data using an in-house X-ray diffractometer or at a synchrotron facility. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

  • Data Processing: Process the diffraction images to determine the unit cell dimensions, space group, and reflection intensities.

  • Phase Determination: Determine the crystallographic phases. For peptides, direct methods can often be used if the data is of high resolution. Alternatively, incorporating heavy atoms (e.g., through p-iodophenylalanine) allows for phase determination using anomalous diffraction techniques.[7]

  • Model Building and Refinement: Build an initial atomic model of the peptide into the electron density map and refine the model against the diffraction data to improve its fit and geometry.

Visualizations: Workflows and Relationships

Diagrams created using Graphviz to illustrate key processes and concepts.

G cluster_0 Peptide Synthesis & Purification cluster_1 Crystallization & Data Collection cluster_2 Structure Determination SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Verification Mass Spectrometry Purification->Verification Screening Crystallization Screening Verification->Screening Purified Peptide Optimization Crystal Optimization Screening->Optimization Data_Collection X-ray Data Collection Optimization->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Phasing Phase Determination Data_Processing->Phasing Refinement Model Building & Refinement Phasing->Refinement Validation Structure Validation Refinement->Validation

Fig. 1: Experimental workflow for peptide crystallography.

G Modification Phenylalanine Modification Conformation Altered Side Chain (Sterics, Electronics) Modification->Conformation Structure Modified Peptide Conformation Conformation->Structure Stability Increased Proteolytic Stability Structure->Stability Affinity Enhanced Receptor Binding Affinity Structure->Affinity PK Improved Pharmacokinetics Stability->PK Affinity->PK

Fig. 2: Impact of Phe modification on peptide properties.

References

The Impact of 4-Methylphenylalanine Substitution on Peptide Therapeutic Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide drug design, aimed at enhancing therapeutic properties such as stability, receptor affinity, and overall efficacy. Among these, the substitution of phenylalanine with 4-methylphenylalanine has emerged as a promising strategy. This guide provides a comparative analysis of the therapeutic efficacy of peptides with and without this modification, supported by experimental data and detailed methodologies.

The addition of a methyl group to the phenyl ring of phenylalanine can significantly influence the peptide's conformational properties and its interaction with target receptors. This modification can lead to improved metabolic stability by shielding the peptide backbone from enzymatic degradation, a common challenge in peptide therapeutics.

Enhanced Receptor Binding Affinity in Somatostatin (B550006) Analogs

A key example of the beneficial effects of modifying the phenylalanine residue can be observed in somatostatin analogs. Somatostatin is a hormone that regulates various physiological processes, and its analogs are used in the treatment of various diseases, including acromegaly and neuroendocrine tumors.

Studies have shown that substitutions at the phenylalanine residue in position 4 of somatostatin can lead to a significant increase in binding affinity to its receptors. While not specifically 4-methylphenylalanine, analogs with modifications at the Phe4 position have demonstrated a 2- to 4-fold greater affinity for somatostatin receptors in the pituitary and cerebral cortex compared to the native somatostatin-14 (S-14).[1] This enhanced binding affinity is a strong indicator of potentially increased therapeutic potency.

Quantitative Comparison of Receptor Binding Affinity

Peptide AnalogTarget TissueRelative Binding Affinity vs. Somatostatin-14
[Phe4] S-14Pituitary2-4x higher
[Phe4] S-14Cerebral Cortex2-3x higher
[F5-Phe4] S-14Cerebral Cortex2-3x higher
[p-NH2-Phe4] S-14Cerebral Cortex6x higher

Table 1: Comparison of the binding affinities of various Phe4-substituted somatostatin analogs to somatostatin receptors in different tissues, relative to the native somatostatin-14.[1]

Experimental Protocols

The synthesis and evaluation of these modified peptides involve a series of well-defined experimental procedures.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of both the native and the 4-methylphenylalanine-substituted peptides is typically achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

General Protocol:

  • Resin Preparation: A suitable resin, such as Rink-amide MBHA or Wang resin, is swelled in a solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Phe-OH or Fmoc-4-Me-Phe-OH) is activated using a coupling reagent like HBTU/HOBt and then added to the resin to form a new peptide bond.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.

In Vitro Receptor Binding Assay

To determine the binding affinity of the peptides to their target receptors, competitive binding assays are commonly employed.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., somatostatin receptors) are prepared from cultured cells or tissue homogenates.

  • Radioligand Binding: A known concentration of a radiolabeled ligand that binds to the receptor is incubated with the prepared membranes.

  • Competitive Binding: Increasing concentrations of the unlabeled test peptides (both the native and the modified versions) are added to the incubation mixture to compete with the radioligand for receptor binding.

  • Separation and Scintillation Counting: The membrane-bound radioligand is separated from the unbound radioligand, and the amount of radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is used to determine the binding affinity (Ki) of the peptide for the receptor.

Signaling Pathways and Experimental Workflows

The therapeutic effects of peptides are mediated through their interaction with specific cell surface receptors, which in turn triggers intracellular signaling cascades.

Signaling_Pathway Peptide Peptide (with or without 4-Me-Phe) Receptor G-Protein Coupled Receptor (GPCR) Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Hormone Secretion Inhibition) Kinase_Cascade->Cellular_Response

Caption: General signaling pathway for a peptide hormone acting through a G-protein coupled receptor.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_assay Biological Evaluation SPPS Solid-Phase Peptide Synthesis (Native and 4-Me-Phe Analog) Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Binding_Assay Receptor Binding Assay (IC50 Determination) Characterization->Binding_Assay Functional_Assay In Vitro Functional Assay (e.g., Hormone Secretion) Binding_Assay->Functional_Assay In_Vivo_Study In Vivo Efficacy Study (Animal Model) Functional_Assay->In_Vivo_Study

Caption: Experimental workflow for the comparative analysis of peptide efficacy.

References

Safety Operating Guide

Proper Disposal Procedures for H-DL-Phe(4-Me)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like H-DL-Phe(4-Me)-OH are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step logistical information for the safe disposal of this compound, also known as 4-Methyl-DL-phenylalanine.

Essential Safety and Handling Information

Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). While specific hazard classifications may vary, general safe handling practices for similar chemical compounds should be observed. This includes wearing safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area to avoid inhalation of any dust.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as chemical waste and engage a licensed disposal company. Adherence to federal, state, and local environmental control regulations is mandatory.

  • Containment:

    • Carefully sweep up or collect any solid waste of this compound.

    • Place the waste into a suitable, clearly labeled, and tightly sealed container. Ensure the container is compatible with the chemical.

  • Labeling:

    • The waste container must be accurately labeled with the chemical name: "this compound" or "4-Methyl-DL-phenylalanine" and its CAS Number: 4599-47-7.

    • Indicate that it is hazardous waste, as per your institution's guidelines.

  • Storage:

    • Store the sealed waste container in a designated, secure area for chemical waste.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Professional Disposal:

    • Arrange for the collection and disposal of the waste through a licensed and qualified hazardous waste disposal company.

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

Under no circumstances should this compound be disposed of down the drain or in regular trash.

Spill Management

In the event of a spill:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spilled material from entering drains or waterways.

  • Clean-up: Carefully sweep or shovel the spilled material into a suitable, closed container for disposal. Avoid generating dust during this process.

Quantitative Data Summary

For quick reference, the following table summarizes key identification information for this compound.

ParameterInformation
Chemical Name This compound
Synonym 4-Methyl-DL-phenylalanine
CAS Number 4599-47-7
Molecular Formula C10H13NO2
Molecular Weight 179.22

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 On-Site Management cluster_1 Final Disposal A This compound Waste Generated B Solid Waste? A->B C Carefully sweep/collect solid waste B->C Yes D Place in a labeled, sealed, compatible container C->D E Store in designated chemical waste area D->E F Contact licensed hazardous waste disposal company E->F G Provide SDS and waste information F->G H Arrange for waste pickup and disposal G->H I Properly Disposed H->I

Caption: Disposal workflow for this compound.

Personal protective equipment for handling H-DL-Phe(4-Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling H-DL-Phe(4-Me)-OH, a phenylalanine derivative. The following procedures detail the necessary personal protective equipment (PPE), operational handling protocols, and disposal plans to foster a secure research environment.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The recommended PPE is summarized in the table below.

CategoryItemSpecifications and Use
Eye Protection Safety glasses with side-shieldsMust be worn to protect against splashes and airborne particles.
Hand Protection Chemically resistant glovesHandle with gloves. Inspect gloves prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and personal clothing.

Operational Plan: Safe Handling and First Aid

Adherence to proper handling procedures is critical to minimize risks. The following protocols should be strictly followed.

Engineering Controls:

  • Work in a well-ventilated area. For procedures that may generate dust or aerosols, use a fume hood.

Safe Handling Practices:

  • Avoid contact with skin and eyes.

  • Avoid inhalation of the substance.

  • Wash hands thoroughly after handling.

First Aid Measures:

  • If Inhaled: Move the person into fresh air.

  • In Case of Skin Contact: Wash off with soap and plenty of water.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Method:

  • Dispose of this material and its container to a hazardous or special waste collection point.

  • Disposal should be in accordance with local, state, and federal regulations.

Contaminated Packaging:

  • Dispose of as unused product.

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

Workflow for Safe Handling of this compound prep Preparation handling Handling prep->handling Proceed with caution spill Spill or Exposure handling->spill If accident occurs disposal Disposal handling->disposal After use spill->handling Decontaminate and resume end End disposal->end

Caption: Workflow for handling this compound.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。